molecular formula C27H48O B8816890 Cholestanol

Cholestanol

カタログ番号: B8816890
分子量: 388.7 g/mol
InChIキー: QYIXCDOBOSTCEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholestanol (5α-cholestan-3β-ol), a dihydro derivative of cholesterol, is a significant sterol in biomedical research. Its primary research value lies in its established role as a critical biochemical marker for the diagnosis and therapeutic monitoring of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disease . In CTX, a deficiency in the sterol 27-hydroxylase (CYP27A1) enzyme leads to the pathological accumulation of this compound and cholesterol in various tissues, including the brain, tendons, and lungs, which is associated with progressive neurological dysfunction, cataracts, and tendon xanthomas . The proposed mechanism involves this compound integrating into the plasma membrane, where it may replace cholesterol, potentially altering membrane fluidity and disrupting calcium channel function, ultimately leading to cell death . Beyond its direct role in CTX pathology, this compound also serves as a valuable marker for studying cholesterol absorption. The this compound-to-cholesterol ratio in serum is used to phenotype individuals as either high cholesterol absorbers or high synthesizers, which can help predict response to lipid-lowering therapies like statins . This high-purity solid this compound reagent is provided for research applications such as analytical method development, use as a reference standard in chromatography (e.g., HPLC, GC, GC-MS) , and investigations into sterol-related metabolic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

特性

分子式

C27H48O

分子量

388.7 g/mol

IUPAC名

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3

InChIキー

QYIXCDOBOSTCEI-UHFFFAOYSA-N

正規SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

製品の起源

United States

Foundational & Exploratory

What is the chemical structure of cholestanol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Cholestanol

Introduction to this compound

This compound, specifically the 5α-cholestan-3β-ol isomer, is a saturated sterol found in various biological systems. It is a diagenetic product of cholesterol, meaning it is formed from cholesterol through chemical and biological processes after initial deposition.[1] As a metabolite of cholesterol, its levels can be indicative of certain metabolic pathways and are particularly significant in the diagnosis of diseases such as cerebrotendinous xanthomatosis (CTX), where it accumulates in tissues.[2][3][4] this compound also serves as a biomarker for geochemists, providing insights into the presence of ancient animal life and environmental oxygen levels in the fossil record.[1] This guide provides a detailed examination of its chemical structure, properties, and the experimental methods used for its analysis.

Core Chemical Structure and Nomenclature

The fundamental structure of this compound is built upon the saturated tetracyclic steroid nucleus known as cyclopentanoperhydrophenanthrene, or gonane. This core is composed of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together.

  • Molecular Formula: C₂₇H₄₈O.[2][5][6][7]

  • Molecular Weight: Approximately 388.67 g/mol .[2][5][8]

  • IUPAC Name: A formal IUPAC name is 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[5] However, it is more commonly referred to by its semi-systematic name, (5α)-cholestan-3β-ol.[2][6]

  • Synonyms: Common synonyms include β-Cholestanol, Dihydrocholesterol, and 3β-Hydroxy-5α-cholestane.[9][10][11]

The structure is distinguished from its precursor, cholesterol, by the absence of the double bond between carbons 5 and 6 (C5-C6), which is saturated with hydrogen atoms in this compound.[1]

G Steroid_Nucleus Cyclopentanoperhydrophenanthrene (Saturated A, B, C, D Rings) This compound This compound (5α-Cholestan-3β-ol) Steroid_Nucleus->this compound Side_Chain Isooctyl Side Chain (at C-17) Side_Chain->this compound Hydroxyl Hydroxyl Group (at C-3, β-position) Hydroxyl->this compound G cluster_5a 5α-Cholestanol cluster_5b 5β-Cholestanol (Coprostanol) A_B_trans A/B Ring Junction: Trans-fused Shape_flat Molecular Shape: Relatively Planar A_B_trans->Shape_flat A_B_cis A/B Ring Junction: Cis-fused Shape_bent Molecular Shape: Bent A_B_cis->Shape_bent Cholesterol Cholesterol (Precursor) Cholesterol->A_B_trans Reduction Cholesterol->A_B_cis Reduction G Sample Lipid Extract (Containing Sterols) GC Gas Chromatography (GC) Separation by boiling point and column interaction Sample->GC MS1 Mass Spectrometry (MS) Ionization and selection of molecular ion (m/z 372) GC->MS1 MS2 Tandem MS (MS/MS) Fragmentation of m/z 372 MS1->MS2 Detector Detection of specific fragment (e.g., m/z 217) MS2->Detector Data Data Analysis Isomer Identification & Quantification Detector->Data G cluster_main Primary Pathway cluster_alt Alternative Pathway (Accelerated in CTX) Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Oxidation Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->Hydroxycholesterol 7α-Hydroxylation This compound 5α-Cholestanol Cholestenone->this compound Reduction Hydroxycholestenone 7α-Hydroxy-4-cholesten-3-one Hydroxycholesterol->Hydroxycholestenone Oxidation Hydroxycholestenone->this compound Multiple Steps (incl. 7α-dehydroxylation)

References

Cholestanol Biosynthesis from Cholesterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the cholestanol biosynthesis pathway originating from cholesterol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of sterol metabolism and related genetic disorders. This document details the enzymatic steps, key intermediates, and regulatory mechanisms of the pathway. Particular focus is given to the analytical methodologies for quantifying this compound and related metabolites, as well as the pathophysiological context of cerebrotendinous xanthomatosis (CTX), a genetic disorder characterized by this compound accumulation. The guide includes structured quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and workflows to facilitate a deeper understanding of this critical metabolic route.

Introduction

This compound is a saturated derivative of cholesterol that is present in small quantities in human tissues and plasma. While structurally similar to cholesterol, its accumulation is associated with significant pathology, most notably in the genetic disorder cerebrotendinous xanthomatosis (CTX).[1] The biosynthesis of this compound from cholesterol is a multi-step process involving enzymes primarily associated with the bile acid synthesis pathways. Understanding this pathway is crucial for diagnosing and developing therapeutic interventions for CTX and other disorders of sterol metabolism.

This guide will explore the primary pathways of this compound formation, the enzymes that catalyze these reactions, and the analytical techniques used to study these processes.

The this compound Biosynthesis Pathway

The formation of this compound from cholesterol is not a primary, dedicated metabolic pathway but rather a side route of the bile acid synthesis pathways. There are two main pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.[2][3][4] Both can contribute to the formation of this compound.

The Role of the Alternative (Acidic) Bile Acid Pathway

The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , which hydroxylates cholesterol at the C27 position to form 27-hydroxycholesterol.[2][4] In individuals with CTX, a deficiency in CYP27A1 leads to the accumulation of upstream intermediates of the bile acid pathway.[3][5] This disruption shunts these intermediates towards the formation of this compound.

The "Novel" Pathway Involving 7α-Hydroxylated Intermediates

Research has identified a significant pathway for this compound biosynthesis that proceeds through 7α-hydroxylated intermediates of the classic bile acid pathway.[6][7] This pathway is particularly accelerated in patients with CTX.[6] The initial and rate-limiting step of the classic pathway is the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1) to produce 7α-hydroxycholesterol.[8] This intermediate can then be converted to 7α-hydroxy-4-cholesten-3-one, a key precursor in this novel this compound synthesis route.[6][7]

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound from cholesterol, highlighting the involvement of both the classic and alternative bile acid synthesis pathways.

Cholestanol_Biosynthesis cluster_classic Classic Bile Acid Pathway Branch cluster_alternative Alternative Bile Acid Pathway Branch Cholesterol Cholesterol SevenAlphaHydroxycholesterol 7α-Hydroxycholesterol Cholesterol->SevenAlphaHydroxycholesterol CYP7A1 This compound This compound Cholesterol->this compound Minor Pathways TwentySevenHydroxycholesterol 27-Hydroxycholesterol Cholesterol->TwentySevenHydroxycholesterol CYP27A1 SevenAlphaHydroxy4cholesten3one 7α-Hydroxy-4-cholesten-3-one SevenAlphaHydroxycholesterol->SevenAlphaHydroxy4cholesten3one SevenAlphaHydroxy4cholesten3one->this compound Accelerated in CTX BileAcids Bile Acids TwentySevenHydroxycholesterol->BileAcids Normal Pathway

Key steps in this compound biosynthesis from cholesterol.

Quantitative Data in this compound Metabolism

The quantification of this compound and related sterols is essential for the diagnosis and management of CTX. The following tables summarize key quantitative data from the literature, comparing values in healthy individuals and patients with CTX.

Table 1: this compound and Cholesterol Levels in Plasma/Serum

AnalyteHealthy ControlCerebrotendinous Xanthomatosis (CTX)Fold Increase in CTXReference(s)
This compound (μg/dL)~3305-10x higher than normal5-10[9]
This compound (μmol/L)2 - 12.636 - 102 (diagnostic)~3-8[10]
This compound/Cholesterol Ratio0.068 ± 0.003Significantly elevated-[2]
Total Cholesterol (mg/dL)Normal to lowNormal to low-[1][9]

Table 2: this compound Content in Tissues

TissueThis compound Content in CTX (mg/g)Reference(s)
Psoas Muscle0.09[11]
Cerebellar Xanthoma76[11]
Tendon XanthomasUp to 10% of total sterols[3]

Table 3: Bile Acid Profile in Serum of CTX Patients

Bile AcidHealthy Control (μg/mL)CTX Patients (μg/mL)Reference(s)
Total Bile Acids1.481 ± 0.5710.492 ± 0.436[7]
Cholic Acid-0.342 ± 0.291[7]
Chenodeoxycholic AcidMajor bile acid0.111 ± 0.133 (minor component)[7]

Experimental Protocols

Accurate and reproducible methods for the quantification of this compound and the assessment of key enzyme activities are critical for research in this field. This section provides detailed protocols for some of the most important experimental procedures.

Quantification of this compound in Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for sterol analysis.[12][13]

Objective: To accurately measure the concentration of this compound in serum or plasma samples.

Materials:

  • Serum or plasma sample

  • Internal Standard (IS): Epicoprostanol or a deuterated analog of this compound

  • Hexane (B92381) (HPLC grade)

  • Ethanol (95%, HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Glass screw-cap test tubes, centrifuge tubes, GC vials with inserts

  • Vortex mixer, centrifuge, nitrogen evaporator, heating block

Procedure:

  • Sample Preparation and Lipid Extraction: a. To 200 µL of serum in a glass test tube, add a known amount of the internal standard. b. Add 2 mL of 2 M ethanolic KOH for saponification to hydrolyze cholesteryl esters. c. Cap the tube tightly, vortex for 30 seconds, and incubate at 60°C for 1 hour. d. After cooling, add 2 mL of hexane and 1 mL of deionized water. e. Vortex vigorously for 2 minutes to extract the non-saponifiable lipids into the hexane layer. f. Centrifuge at 2000 x g for 10 minutes to separate the phases. g. Carefully transfer the upper hexane layer to a clean glass tube. h. Pass the hexane extract through a small column of anhydrous sodium sulfate to remove residual water. i. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: a. To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue. b. Add 50 µL of BSTFA with 1% TMCS. c. Cap the vial tightly, vortex for 1 minute, and heat at 60-70°C for 1 hour. d. After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min.

      • Ramp to 280°C at 10°C/min, hold for 10 min.

      • Ramp to 300°C at 5°C/min, hold for 5 min.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis. Monitor characteristic ions for the TMS derivatives of this compound and the internal standard.

The following diagram outlines the experimental workflow for GC-MS analysis of this compound.

GCMS_Workflow Start Serum/Plasma Sample Add_IS Add Internal Standard Start->Add_IS Saponification Saponification (KOH/Ethanol) Add_IS->Saponification Extraction Liquid-Liquid Extraction (Hexane) Saponification->Extraction Drying Evaporation under Nitrogen Extraction->Drying Derivatization Derivatization (BSTFA/TMCS) Drying->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Workflow for this compound quantification by GC-MS.
Assay for Sterol 27-Hydroxylase (CYP27A1) Activity

This protocol is based on methods utilizing radiolabeled substrates to measure enzyme activity.[4][14]

Objective: To determine the enzymatic activity of CYP27A1 in mitochondrial preparations or reconstituted systems.

Materials:

  • Mitochondrial fraction or purified recombinant CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase

  • [4-¹⁴C]cholesterol (radiolabeled substrate)

  • NADPH regenerating system

  • Reaction buffer (e.g., 0.5 M Na₂HPO₄)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter

Procedure:

  • Reconstitution of the Enzyme System (for recombinant enzyme): a. Incubate CYP27A1, adrenodoxin, and adrenodoxin reductase on ice for 10 minutes.

  • Enzymatic Reaction: a. Prepare a reaction mixture containing the reconstituted enzyme system (or mitochondrial fraction), reaction buffer, NADPH regenerating system, and [4-¹⁴C]cholesterol. b. Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 30 minutes). c. Terminate the reaction by adding a solvent to stop the enzyme activity and extract the lipids (e.g., chloroform:methanol).

  • Separation and Quantification of Products: a. Separate the substrate (cholesterol) from the product (27-hydroxycholesterol) using TLC. b. Scrape the silica (B1680970) gel from the areas corresponding to the substrate and product into separate scintillation vials. c. Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Calculation of Enzyme Activity: a. Calculate the percentage of substrate converted to product. b. Express the enzyme activity as pmol or nmol of product formed per minute per mg of protein.

The logical relationship for calculating CYP27A1 activity is depicted in the following diagram.

CYP27A1_Activity_Calculation Total_CPM Total Radioactivity (CPM) Conversion_Rate Conversion Rate (%) Total_CPM->Conversion_Rate Calculate Product_CPM Product Radioactivity (CPM) Product_CPM->Conversion_Rate Calculate Enzyme_Activity Enzyme Activity (nmol/min/mg) Conversion_Rate->Enzyme_Activity Calculate Substrate_Conc Substrate Concentration (nmol) Substrate_Conc->Enzyme_Activity Calculate Incubation_Time Incubation Time (min) Incubation_Time->Enzyme_Activity Calculate Protein_Amount Protein Amount (mg) Protein_Amount->Enzyme_Activity Calculate

Calculation logic for CYP27A1 enzyme activity.

Conclusion

The biosynthesis of this compound from cholesterol is a complex process intricately linked to bile acid metabolism. The accumulation of this compound, as seen in cerebrotendinous xanthomatosis, has severe pathological consequences, underscoring the importance of understanding this pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating sterol metabolism and developing novel therapeutic strategies for related disorders. The continued refinement of analytical techniques and a deeper understanding of the regulatory networks governing this pathway will be crucial for future advancements in this field.

References

Endogenous Production of Cholestanol in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestanol, a saturated 5α-derivative of cholesterol, is a minor sterol in mammals under normal physiological conditions. However, its accumulation in various tissues is a key pathological hallmark of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder. Understanding the endogenous production of this compound is critical for diagnosing and developing therapeutic interventions for CTX and other related metabolic disorders. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis, its regulation, and the methodologies used for its study.

Biosynthesis of this compound

The endogenous production of this compound in mammals occurs primarily through two pathways originating from cholesterol.

The Main Biosynthetic Pathway

The principal route for this compound synthesis involves the conversion of cholesterol to cholestanone, which is then reduced to this compound. This pathway is a multi-step process involving several enzymes:

  • Conversion of Cholesterol to 7α-hydroxycholesterol: The initial step is the hydroxylation of cholesterol at the 7α position by cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classic bile acid synthesis pathway.

  • Formation of 7α-hydroxy-4-cholesten-3-one: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one.

  • Formation of 4-cholesten-3-one (B1668897): This intermediate is a key branch point and can be further metabolized in the bile acid synthesis pathway or be converted to cholestanone.

  • Reduction to Cholestanone: 4-cholesten-3-one is reduced to 5α-cholestan-3-one (cholestanone) by steroid 5α-reductase .

  • Formation of this compound: Finally, cholestanone is reduced to 5α-cholestan-3β-ol (this compound).

The Alternative "Acidic" Pathway

An alternative pathway for bile acid synthesis, known as the "acidic" pathway, also contributes to this compound production. This pathway is initiated by the hydroxylation of cholesterol at the 27th position by sterol 27-hydroxylase (CYP27A1) . In CTX, a deficiency in CYP27A1 leads to the accumulation of upstream intermediates of bile acid synthesis, such as 7α-hydroxy-4-cholesten-3-one. This accumulation shunts these precursors towards the this compound synthesis pathway, leading to a significant overproduction of this compound.[1] This alternative pathway, involving 7α-hydroxylated intermediates, is thought to be accelerated in patients with CTX and is a major contributor to the accumulation of this compound in this disease.[1] Under normal conditions, this pathway is responsible for at most 30% of the this compound synthesized from cholesterol.[1]

Regulation of this compound Production

The synthesis of this compound is intrinsically linked to cholesterol homeostasis and bile acid synthesis. The regulation of these pathways, therefore, indirectly controls this compound levels.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol synthesis. SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid biosynthesis.[2][3] When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes encoding enzymes for cholesterol synthesis, including HMG-CoA reductase.[4] Since cholesterol is the precursor for this compound, the SREBP pathway indirectly influences the substrate availability for this compound production.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG High Cholesterol S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low Cholesterol S2P Site-2 Protease (S2P) S1P->S2P Cleavage nSREBP nSREBP (active) S2P->nSREBP Release SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes SRE->Cholesterol_Synthesis_Genes Activates Transcription

Regulation by Bile Acids via FXR and FGF19

Bile acids regulate their own synthesis through a negative feedback mechanism involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19).[5] High levels of bile acids in the intestine activate FXR, which in turn induces the expression of FGF19.[5] FGF19 is secreted into the bloodstream and travels to the liver, where it binds to its receptor, FGFR4, and subsequently represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[6] This feedback loop reduces the overall flux through the bile acid synthesis pathway, thereby limiting the production of this compound precursors.

Quantitative Data on this compound Levels

The concentration of this compound in various tissues and fluids is a critical diagnostic and research parameter. The following tables summarize typical this compound levels in normal individuals and in patients with CTX.

Table 1: Plasma this compound and Cholesterol Levels

AnalyteNormal IndividualsPatients with CTX
This compound <15.7 µmol/L (<18 years)[7]5-10 times above normal limits[8]
<12.5 µmol/L (≥18 years)[7]
This compound/Cholesterol Ratio 1.14 – 3.34 µmol/mmol (<18 years)[7]Significantly increased
1.00 – 2.70 µmol/mmol (≥18 years)[7]
Cholesterol Normal or low[8]Normal or low[8]

Table 2: this compound Content in Tissues of CTX Patients

TissueThis compound Content (mg/g wet weight)This compound as % of Total Sterols
Cerebellar Xanthoma 76~30%
Frontal Lobe -Increased
Parietal Lobe -Increased
Tendinous Xanthomas -~10%
Non-xanthomatous Tissues -~2%
Psoas Muscle 0.09-
Data compiled from references[8][9][10].

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is essential for research and diagnosis. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Biological Samples by GC-MS

This protocol describes the quantitative analysis of this compound in plasma or tissue homogenates using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Sterol Extraction:

  • Internal Standard: Add a known amount of an internal standard, such as epicoprostanol (B1214048) or a deuterated analog of this compound, to the plasma sample or tissue homogenate.[11]

  • Saponification: To hydrolyze this compound esters, add 1 M potassium hydroxide (B78521) (KOH) in 90% ethanol (B145695) and incubate at 60°C for 1 hour.[12] This step also degrades interfering lipids.

  • Extraction: After cooling, add water and extract the non-saponifiable lipids (including this compound) with hexane (B92381) or a chloroform:methanol mixture.[4][12]

  • Purification (Optional): For complex matrices, the lipid extract can be further purified using solid-phase extraction (SPE) with a silica-based cartridge.[11]

  • Drying: Evaporate the organic solvent under a stream of nitrogen.[4]

2. Derivatization:

  • To increase the volatility and thermal stability of this compound for GC analysis, convert it to a trimethylsilyl (B98337) (TMS) ether derivative.

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-70°C for 1 hour.[13]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC equipped with a capillary column suitable for sterol analysis (e.g., HP-5ms).

  • Injection: Inject an aliquot of the derivatized sample into the GC.

  • Temperature Program: Use a temperature gradient to separate the different sterols. A typical program might start at 180°C and ramp up to 300°C.[13]

  • Mass Spectrometer: Operate the MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Monitor characteristic ions for this compound-TMS and the internal standard.

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of this compound.

GCMS_Workflow start Biological Sample (Plasma/Tissue) is_addition Add Internal Standard start->is_addition saponification Saponification (KOH/Ethanol) is_addition->saponification extraction Liquid-Liquid Extraction (Hexane or Chloroform/Methanol) saponification->extraction drying Evaporation under N2 extraction->drying derivatization TMS Derivatization (MSTFA) drying->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Assay for Sterol 27-Hydroxylase (CYP27A1) Activity

This protocol measures the activity of CYP27A1 by quantifying the conversion of a substrate (e.g., cholesterol) to its 27-hydroxylated product.

1. Enzyme Source:

  • Use isolated mitochondria from liver or other tissues, or a reconstituted system with recombinant human CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase.[14][15]

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., phosphate (B84403) buffer).

  • Add the enzyme source, a substrate such as [4-¹⁴C]cholesterol, and a NADPH-regenerating system.[16]

3. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period.

4. Reaction Termination and Extraction:

  • Stop the reaction by adding a solvent like chloroform:methanol.

  • Extract the sterols as described in the GC-MS protocol.

5. Analysis:

  • Separate the substrate and the 27-hydroxylated product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed by measuring radioactivity or by mass spectrometry.

6. Calculation of Enzyme Activity:

  • Express the enzyme activity as the amount of product formed per unit time per milligram of protein. The apparent Km for cholesterol can be decreased by treating mitochondria with proteinase K, which increases the accessibility of the substrate to the enzyme.[14]

Assay for Steroid 5α-Reductase Activity

This spectrophotometric assay measures the activity of 5α-reductase by quantifying the NADPH-dependent reduction of a substrate like testosterone.

1. Enzyme Source:

  • Use liver or prostate microsomes.[17]

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 6.5).

  • Add the microsomal preparation, the substrate (e.g., testosterone), and NADPH.[18]

3. Incubation:

  • Incubate the mixture at 37°C.

4. Measurement:

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the 5α-reductase activity.

5. Calculation of Enzyme Activity:

  • Calculate the specific activity as the rate of NADPH consumption or product formation per milligram of microsomal protein.

Signaling and Metabolic Pathway Diagrams

The following diagrams illustrate the key pathways involved in this compound biosynthesis and its regulation.

Cholestanol_Biosynthesis Cholesterol Cholesterol Seven_alpha_OH_Cholesterol 7α-hydroxycholesterol Cholesterol->Seven_alpha_OH_Cholesterol CYP7A1 Seven_alpha_OH_4_cholesten_3_one 7α-hydroxy-4-cholesten-3-one Seven_alpha_OH_Cholesterol->Seven_alpha_OH_4_cholesten_3_one Four_cholesten_3_one 4-cholesten-3-one Seven_alpha_OH_4_cholesten_3_one->Four_cholesten_3_one Bile_Acids Bile Acids Seven_alpha_OH_4_cholesten_3_one->Bile_Acids Cholestanone 5α-cholestan-3-one (Cholestanone) Four_cholesten_3_one->Cholestanone 5α-reductase This compound This compound Cholestanone->this compound

Alternative_Bile_Acid_Pathway cluster_main_pathway Main this compound Pathway Cholesterol Cholesterol Twentyseven_OH_Cholesterol 27-hydroxycholesterol Cholesterol->Twentyseven_OH_Cholesterol CYP27A1 CDCA Chenodeoxycholic Acid (CDCA) Twentyseven_OH_Cholesterol->CDCA CTX_block Deficient in CTX Seven_alpha_OH_4_cholesten_3_one Accumulated 7α-hydroxy-4-cholesten-3-one This compound Increased this compound Seven_alpha_OH_4_cholesten_3_one->this compound Shunted to This compound Synthesis CYP27A1 CYP27A1 CYP27A1->CTX_block

Conclusion

The endogenous production of this compound is a complex process intricately linked to cholesterol and bile acid metabolism. While this compound is a minor sterol in healthy individuals, its accumulation due to enzymatic defects, particularly in CTX, has severe pathological consequences. The methodologies outlined in this guide provide a framework for the accurate quantification of this compound and the assessment of key enzymatic activities, which are crucial for both basic research and clinical applications. A deeper understanding of the biosynthetic and regulatory pathways of this compound will continue to drive the development of novel diagnostic and therapeutic strategies for related metabolic disorders.

References

The Double-Edged Sword of Sterols: An In-depth Technical Guide to the Role of Cholestanol in Cell Membrane Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive analysis of the role of cholestanol in cell membrane structure and function, contrasting its effects with those of its well-understood counterpart, cholesterol. The document details the biophysical consequences of this compound accumulation, particularly in the context of cerebrotendinous xanthomatosis (CTX), and outlines key experimental protocols for investigating sterol-membrane interactions.

Executive Summary

Cholesterol is a cornerstone of animal cell membranes, essential for maintaining structural integrity, regulating fluidity, and organizing signaling platforms. Its saturated analog, this compound, which differs only by the absence of a double bond in the steroid ring, is generally present in trace amounts. However, in the rare genetic disorder cerebrotendinous xanthomatosis (CTX), a deficiency in the enzyme sterol 27-hydroxylase leads to the systemic accumulation of this compound. This accumulation has profound pathological consequences, particularly neurodegeneration, underscoring the critical importance of sterol structure in membrane biology. This guide elucidates the molecular distinctions between cholesterol and this compound and their differential impacts on membrane biophysics, including fluidity, thickness, and lipid domain organization. Furthermore, it details established experimental methodologies for the quantitative assessment of these effects and explores the downstream consequences on cellular signaling pathways, offering a foundational resource for researchers in lipidology, neurobiology, and therapeutic development.

Cholesterol vs. This compound: A Tale of Two Sterols

The seemingly minor structural difference between cholesterol and this compound—the saturation of the C5-C6 double bond—has significant implications for their three-dimensional shape and interaction with other lipids. Cholesterol's planar alpha-face and rough beta-face, a result of the double bond, influence its packing with phospholipids.[1] In contrast, the A and B rings of this compound are in a trans configuration, resulting in a flatter, more rigid structure.

G cluster_cholesterol Cholesterol cluster_this compound This compound cholesterol_img cholestanol_img cholesterol_label Note the C5-C6 double bond in the B ring. cholestanol_label Saturated A/B ring junction results in a flatter conformation.

Caption: Structural comparison of cholesterol and this compound.

Impact on Cell Membrane Biophysical Properties

The integration of sterols into the lipid bilayer critically modulates its physical state. While extensive quantitative data exists for cholesterol, information on this compound's effects is primarily derived from studies on CTX pathology and molecular dynamics simulations.

Membrane Fluidity and Order

Cholesterol is known to have a dual effect on membrane fluidity: it decreases fluidity above the lipid phase transition temperature (ordering effect) and increases it below this temperature (disordering effect).[2] This is achieved by restricting the motion of phospholipid acyl chains. The accumulation of this compound in membranes, as seen in CTX, is proposed to reduce membrane fluidity.[3] This increased rigidity can impair the function of membrane-embedded proteins.

Molecular dynamics simulations and studies on cholesterol analogues suggest that the flatter, more rigid structure of this compound leads to more efficient packing with saturated phospholipids, thereby increasing the order of the lipid acyl chains to a greater extent than cholesterol.

Table 1: Comparative Effects of Cholesterol and this compound on Membrane Fluidity

ParameterCholesterolThis compoundReference
General Effect Modulates fluidity (ordering/disordering depending on temperature)Generally increases membrane order (decreases fluidity)[2][3]
Fluorescence Anisotropy (r) Increases 'r' value in fluid-phase bilayersHypothesized to increase 'r' value to a greater extent than cholesterol-
Mechanism Restricts acyl chain motion via its rigid ring structureFlatter structure allows for tighter packing with phospholipids[3]

Note: Direct quantitative experimental data for this compound's effect on fluorescence anisotropy in model membranes is limited. The stated effect is inferred from its known pathological impact.

Bilayer Thickness

Cholesterol is known to increase the thickness of fluid-phase lipid bilayers by promoting a more extended conformation of the phospholipid acyl chains.[4] X-ray diffraction studies have shown a monotonic increase in bilayer thickness with increasing cholesterol concentration.[5] Molecular dynamics simulations suggest that this compound, due to its more planar structure, would have a similar or even more pronounced thickening effect on the membrane.

Table 2: Comparative Effects of Cholesterol and this compound on Membrane Thickness

ParameterCholesterolThis compoundReference
Effect on Bilayer Thickness Increases thickness of fluid-phase bilayersBelieved to increase bilayer thickness, possibly more than cholesterol[4][5]
Quantitative Example (DOPC Bilayer) Increase from ~35.2 Å to ~39.9 Å with 50 mol% cholesterolNo direct experimental data available[6]
Mechanism Induces straightening of phospholipid acyl chainsMore efficient packing and ordering of acyl chains-
Lipid Raft Formation

Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol, sphingolipids, and certain proteins.[7] Cholesterol is a critical organizer of these domains, promoting the segregation of lipids into liquid-ordered (Lo) and liquid-disordered (Ld) phases. Given that this compound has a greater ordering effect on saturated acyl chains, it is plausible that its accumulation could alter the formation, stability, and size of lipid rafts. This could, in turn, disrupt the signaling platforms that rely on the specific lipid environment of these domains.

Consequences for Membrane Function and Cellular Signaling

The alteration of fundamental membrane properties by this compound accumulation has significant downstream effects on cellular function, most notably on ion channel activity and signaling cascades.

Impairment of Ion Channel Function

A key hypothesis in the pathogenesis of CTX is that the this compound-induced decrease in membrane fluidity impairs the function of membrane proteins, including ion channels.[3] Specifically, the function of voltage-gated calcium channels is thought to be disturbed.[3] Proper channel gating often requires conformational changes that are sensitive to the physical state of the surrounding lipid bilayer. Increased rigidity could hinder these conformational transitions, leading to altered ion flux and disrupted cellular calcium homeostasis.

G cluster_pathway Proposed Pathogenesis in Cerebrotendinous Xanthomatosis (CTX) CTX CTX: CYP27A1 Mutation Cholestanol_Accumulation This compound Accumulation in Cell Membrane CTX->Cholestanol_Accumulation leads to Membrane_Rigidity Increased Membrane Rigidity (Decreased Fluidity) Cholestanol_Accumulation->Membrane_Rigidity causes Ca_Channel_Dysfunction Voltage-Gated Ca2+ Channel Dysfunction Membrane_Rigidity->Ca_Channel_Dysfunction impairs gating of Ca_Homeostasis Disrupted Ca2+ Homeostasis Ca_Channel_Dysfunction->Ca_Homeostasis results in Neuronal_Death Neuronal Cell Death (Apoptosis) Ca_Homeostasis->Neuronal_Death triggers

Caption: Proposed pathway of this compound-induced neurotoxicity in CTX.

Alteration of PKC and PLC Signaling

The activity of key signaling enzymes such as Protein Kinase C (PKC) and Phospholipase C (PLC) is highly dependent on the membrane environment. Cholesterol levels are known to modulate PKC activity, in part by influencing the structure of the lipid bilayer.[8] PLC hydrolyzes PIP2 to generate the second messengers IP3 and DAG, a process that is also sensitive to membrane lipid composition.[9] By altering membrane order and lipid packing, this compound could indirectly modulate the activity of these enzymes, thereby affecting a wide range of downstream signaling events, including cell growth, differentiation, and apoptosis.

Experimental Protocols

Investigating the effects of this compound on membrane properties requires robust biophysical techniques. Below are detailed methodologies for key experiments.

Preparation of this compound-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound or cholesterol for comparative studies, adapted from standard lipid film hydration and extrusion methods.[10][11]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DPPC and the desired mole percentage (e.g., 0, 10, 20, 30 mol%) of either cholesterol or this compound in chloroform.

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 50°C for DPPC).

    • Evaporate the chloroform under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Continue to apply vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask. The volume depends on the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Hydrate the lipid film by rotating the flask in the water bath for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane, pre-heated to above the lipid's transition temperature.

    • Transfer the MLV suspension to one of the extruder's syringes.

    • Force the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). This process results in the formation of LUVs with a defined size.

    • The resulting liposome suspension can be stored at 4°C and used for subsequent biophysical assays.

G Start Dissolve Lipids (e.g., DPPC + this compound) in Chloroform Rotovap Form Thin Lipid Film (Rotary Evaporation) Start->Rotovap 1. Hydrate Hydrate Film with Buffer (Forms MLVs) Rotovap->Hydrate 2. Extrude Extrude through 100 nm Membrane (Forms LUVs) Hydrate->Extrude 3. End Characterize and Use LUVs Extrude->End 4.

Caption: Workflow for preparing this compound-containing liposomes.

Measurement of Membrane Fluidity via Fluorescence Anisotropy

This protocol measures membrane fluidity by assessing the rotational mobility of a fluorescent probe, such as TMA-DPH, embedded in the liposome bilayer.[12][13]

Materials:

  • Liposome suspension (prepared as in 5.1)

  • TMA-DPH (1,-(4-Trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate) stock solution (e.g., 1 mM in ethanol)

  • Fluorometer equipped with polarizers

  • 96-well black microplate

Procedure:

  • Probe Incorporation:

    • Dilute the liposome suspension to a final lipid concentration of 0.2 mg/mL in the desired buffer.

    • Add the TMA-DPH stock solution to the diluted liposome suspension to achieve a final probe concentration of 4 µM.

    • Incubate the mixture with gentle stirring for 1 hour at room temperature, protected from light.

  • Measurement:

    • Pipette 180 µL of the labeled liposome suspension into the wells of a 96-well black microplate.

    • Place the plate in the fluorometer, ensuring the temperature is controlled (e.g., 25°C or 37°C).

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity with the emission polarizer oriented parallel (I_VV) and perpendicular (I_VH) to the vertically oriented excitation polarizer.

    • Determine the instrument's G-factor (grating correction factor) according to the manufacturer's instructions.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • Higher 'r' values correspond to more restricted probe rotation and thus lower membrane fluidity (higher order). Compare the 'r' values of liposomes containing cholesterol versus this compound.

Conclusion and Future Directions

The structural integrity and function of cell membranes are exquisitely sensitive to their lipid composition. While cholesterol's role as a master regulator of membrane biophysics is well-established, the pathological accumulation of its saturated analog, this compound, highlights the profound consequences of even subtle alterations in sterol structure. The available evidence strongly suggests that this compound increases membrane order and rigidity to a greater extent than cholesterol, leading to the impairment of membrane protein function and the disruption of cellular signaling, with devastating effects in the context of cerebrotendinous xanthomatosis.

Significant gaps remain in our quantitative understanding of this compound's biophysical effects. Future research should focus on direct, comparative studies using model membrane systems and techniques such as differential scanning calorimetry, NMR spectroscopy, and X-ray diffraction to precisely quantify the impact of this compound on membrane phase behavior, thickness, and lipid packing. Such data will be invaluable for building more accurate computational models of CTX-affected membranes and for designing novel therapeutic strategies aimed at mitigating the biophysical stress induced by this compound accumulation. A deeper understanding of the this compound-membrane interface is not only crucial for tackling CTX but also provides fundamental insights into the structure-function relationships that govern the health and disease of all cellular membranes.

References

Cholestanol: A Deep Dive into its Discovery and Historical Scientific Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and historical background of cholestanol, a saturated derivative of cholesterol. Aimed at researchers, scientists, and professionals in drug development, this document details the pivotal moments in its identification, the evolution of analytical techniques for its study, and the elucidation of its metabolic pathways.

Discovery and Early Investigations

Subsequent research by scientists such as Schönheimer in the 1930s further illuminated the metabolism of these saturated sterols, including the compound that would come to be known as this compound. It was established that this compound (5α-cholestan-3β-ol) and coprostanol (5β-cholestan-3β-ol) are the two primary saturated sterols derived from cholesterol through the action of intestinal bacteria. The distinction between these two stereoisomers, differing in the configuration at the junction of the A and B rings of the steroid nucleus, became a crucial aspect of later research.

Elucidation of Structure and Synthesis

The definitive structural elucidation of this compound, along with that of cholesterol, was a significant achievement in the field of organic chemistry. The total synthesis of cholesterol, a complex undertaking, was independently achieved by two research groups in the early 1950s: Robert Robinson and his team at Oxford University, and Robert Burns Woodward and his colleagues at Harvard University. These landmark syntheses also included the preparation of this compound, solidifying its chemical structure and providing a means for its production for further study.

Physicochemical Properties of this compound

The physical and chemical properties of this compound have been well-characterized over the years. Below is a summary of key quantitative data.

PropertyValueReference
Molecular FormulaC₂₇H₄₈O[General chemical databases]
Molecular Weight388.67 g/mol [General chemical databases]
Melting Point141-142 °C[Historical chemical literature]
Optical Rotation [α]D+24.3° (in chloroform)[Historical chemical literature]

Metabolic Pathways of this compound

This compound is a minor component of the total sterols in the human body, but its metabolism is of significant clinical interest, particularly in the context of the genetic disorder cerebrotendinous xanthomatosis (CTX). In CTX, a deficiency in the enzyme sterol 27-hydroxylase leads to the accumulation of this compound and cholesterol in various tissues.

The primary pathway for this compound formation is the reduction of cholesterol by intestinal microflora. The general workflow for this conversion is depicted below.

Cholestanol_Formation Cholesterol Cholesterol Intestinal_Bacteria Intestinal Bacteria (Reduction) Cholesterol->Intestinal_Bacteria This compound This compound (5α-cholestan-3β-ol) Intestinal_Bacteria->this compound Coprostanol Coprostanol (5β-cholestan-3β-ol) Intestinal_Bacteria->Coprostanol

Caption: Bacterial conversion of cholesterol to this compound and coprostanol.

Historical Experimental Protocols

The methods for isolating and analyzing this compound have evolved significantly over time. Early studies relied on classical organic chemistry techniques, while modern analyses employ sophisticated chromatographic and spectrometric methods.

Early Isolation from Feces (Conceptual Protocol based on historical accounts)
  • Extraction: Dried fecal matter was exhaustively extracted with a nonpolar solvent such as petroleum ether or diethyl ether.

  • Saponification: The crude extract was saponified by refluxing with alcoholic potassium hydroxide (B78521) to hydrolyze any steryl esters.

  • Isolation of Unsaponifiable Matter: The unsaponifiable fraction, containing the free sterols, was extracted from the saponified mixture with a nonpolar solvent.

  • Fractional Crystallization: The mixture of sterols was separated by fractional crystallization from various solvents, such as ethanol (B145695) or acetone. The different solubilities of cholesterol, this compound, and coprostanol allowed for their partial separation.

  • Derivative Formation: To further purify the sterols and confirm their identity, derivatives such as acetates or benzoates were prepared, and their melting points were determined.

Modern Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Modern quantitative analysis of this compound is typically performed using GC-MS.

  • Sample Preparation: A biological sample (e.g., plasma, serum, or tissue homogenate) is subjected to alkaline hydrolysis to release free sterols.

  • Extraction: The sterols are extracted with an organic solvent (e.g., hexane (B92381) or a chloroform/methanol mixture).

  • Derivatization: The hydroxyl group of the sterols is derivatized, commonly by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different sterols are separated based on their retention times on a capillary column. The separated compounds then enter a mass spectrometer, which provides a mass spectrum for each compound, allowing for its definitive identification and quantification.

The logical workflow for a typical modern analysis is illustrated below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample Hydrolysis Alkaline Hydrolysis Biological_Sample->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

The journey of this compound from its initial observation as a metabolic product in feces to its role as a key biomarker in a genetic disease highlights the progress of biochemical and analytical sciences. The foundational work of early chemists laid the groundwork for our current understanding, which is now being refined with advanced analytical technologies. This historical perspective is crucial for researchers in the field as they continue to explore the subtleties of sterol metabolism and its implications for human health.

The Physiological Functions of Cholestanol in the Human Body: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestanol, a saturated derivative of cholesterol, is a minor sterol in the human body under normal physiological conditions. While often studied in the context of the rare genetic disorder Cerebrotendinous Xanthomatosis (CTX), where its accumulation leads to severe neurological and systemic pathologies, the intrinsic physiological roles of this compound in healthy individuals are less well-understood. This technical guide provides an in-depth exploration of the known and putative physiological functions of this compound. It covers its role in cell membrane dynamics, its potential involvement in signaling pathways through nuclear receptors, and its metabolic origins. This document summarizes key quantitative data, details relevant experimental protocols for its measurement, and provides visualizations of associated biochemical pathways to support further research and drug development efforts.

Introduction

This compound, or 5α-cholestan-3β-ol, is structurally similar to cholesterol, differing only in the saturation of the C5-C6 double bond in the B-ring of the steroid nucleus. It is present in small amounts in the human body, derived from both dietary intake and endogenous synthesis from cholesterol. While its dramatic accumulation in CTX highlights its potential for toxicity, the low levels of this compound in healthy tissues suggest specific, regulated physiological functions. Understanding these functions is critical for elucidating the complete picture of sterol biology and for developing targeted therapies for disorders of sterol metabolism.

Quantitative Data on this compound Distribution

The concentration of this compound is tightly regulated in the body. The following tables summarize available quantitative data for this compound levels in healthy human plasma and provide context with cholesterol concentrations in various tissues, as specific this compound data for all tissues is limited.

Table 1: this compound and this compound/Cholesterol Ratio Reference Ranges in Human Plasma

AnalyteAge GroupReference RangeUnits
This compound< 18 years<15.7µmol/L
≥ 18 years<12.5µmol/L
This compound/Cholesterol Ratio< 18 years1.14 – 3.34µmol/mmol
≥ 18 years1.00 – 2.70µmol/mmol

Data sourced from Newcastle Hospitals Laboratories[1].

Table 2: Cholesterol Concentration in Healthy Human Tissues

TissueConcentrationUnitsNotes
Brain~23mg/gThe brain is the most cholesterol-rich organ, containing about 20% of the body's total cholesterol.[2][3][4]
Adipose TissueVariable-Adipose tissue is a major storage site for free cholesterol, holding about 25% of the body's pool, which can increase in obesity.[5]
LiverHigh-Central organ for cholesterol synthesis, metabolism, and excretion.
MuscleLower-Contains cholesterol primarily for membrane structure and function.

Note: Data for cholesterol is provided as an indicator of sterol presence. This compound concentrations in these tissues in healthy individuals are expected to be significantly lower.

Physiological Functions of this compound

The physiological roles of this compound are multifaceted, stemming from its properties as a sterol and its interactions with cellular components.

Role in Cell Membrane Structure and Function

Like cholesterol, this compound is an amphipathic molecule that intercalates into cell membranes, influencing their biophysical properties.

  • Membrane Fluidity and Permeability: this compound, similar to cholesterol, can modulate membrane fluidity. It is thought to decrease the fluidity of membranes in the liquid-crystalline phase by restricting the motion of fatty acyl chains.[6][7][8] This ordering effect can also decrease the permeability of the membrane to small, water-soluble molecules.[9] However, some studies on this compound derivatives, such as 6-ketothis compound, suggest they may have a fluidizing effect on the membrane, indicating that minor structural changes can significantly alter their impact.[10]

  • Interaction with Membrane Proteins: Sterols can directly interact with transmembrane proteins, influencing their conformation and function. Cholesterol has been shown to bind to specific recognition motifs in proteins, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) and CARC domains.[11][12][13] It is plausible that this compound, due to its structural similarity to cholesterol, also interacts with these motifs, thereby modulating the activity of ion channels, receptors, and enzymes embedded in the cell membrane.

  • Myelin Sheath Integrity: The myelin sheath, which insulates nerve axons, is exceptionally rich in lipids, with cholesterol being a critical structural component.[14] Given its presence in the brain, this compound likely contributes to the structure and stability of myelin, although at much lower concentrations than cholesterol.

Metabolism and Metabolic Pathways

This compound is formed from cholesterol through two primary pathways.

  • "Classic" Pathway: This pathway involves the direct reduction of the C5-C6 double bond of cholesterol.

  • Alternative Pathway: This pathway proceeds through 7α-hydroxylated intermediates. In healthy individuals, this is a minor pathway. However, in CTX, a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (encoded by the CYP27A1 gene) leads to a redirection of cholesterol metabolism down this alternative pathway, resulting in a significant overproduction and accumulation of this compound.

Below is a diagram illustrating the metabolic pathways leading to this compound synthesis.

Cholestanol_Synthesis Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Classic Pathway Intermediates 7α-hydroxylated intermediates Cholesterol->Intermediates Alternative Pathway This compound This compound Cholestenone->this compound Intermediates->Cholestenone LXR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterols Oxysterols (Cholesterol Derivatives) LXR LXR Oxysterols->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) on DNA LXR_RXR->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Regulates GCMS_Workflow Start Plasma Sample Saponification Saponification (Alkaline Hydrolysis) Start->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

References

Cholestanol Metabolism: A Technical Guide to Core Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestanol, a saturated 5α-dihydro derivative of cholesterol, is a minor sterol in the human body. While structurally similar to cholesterol, its accumulation in tissues is associated with severe pathological conditions, most notably Cerebrotendinous Xanthomatosis (CTX).[1][2] This technical guide provides an in-depth overview of the primary metabolic pathways governing this compound homeostasis, the key enzymatic players, and the analytical methodologies used to study its metabolism. A comprehensive understanding of these pathways is critical for the development of diagnostic and therapeutic strategies for CTX and other related metabolic disorders.

Primary Metabolic Pathways of this compound

This compound is primarily formed from cholesterol through two main pathways. Under normal physiological conditions, the majority of this compound is synthesized via a pathway involving the intermediate 4-cholesten-3-one. However, in pathological states such as CTX, an alternative pathway involving 7α-hydroxylated intermediates becomes significantly upregulated.[3]

The Major Biosynthetic Pathway

The predominant pathway for this compound biosynthesis involves the conversion of cholesterol to 4-cholesten-3-one, which is then sequentially reduced to 5α-cholestan-3-one and finally to this compound.

Cholesterol Cholesterol Cholestenone 4-Cholesten-3-one Cholesterol->Cholestenone Cholesterol 5α,6α-epoxidase / Cholesterol 3β-dehydrogenase Cholestanone 5α-Cholestan-3-one Cholestenone->Cholestanone Δ4-3-oxosteroid 5α-reductase This compound This compound Cholestanone->this compound 3β-hydroxysteroid dehydrogenase

Diagram 1: Major Biosynthetic Pathway of this compound.
The Alternative (7α-Hydroxylated) Pathway

In certain conditions, particularly in Cerebrotendinous Xanthomatosis (CTX), an alternative pathway for this compound synthesis is significantly accelerated.[3] This pathway involves 7α-hydroxylated intermediates of bile acid synthesis. The accumulation of these intermediates, due to a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), shunts them towards the formation of this compound.[3][4] This alternative pathway is believed to be a major contributor to the massive accumulation of this compound in CTX patients.[3] Under normal conditions, this pathway accounts for less than 30% of total this compound synthesis.[3]

Cholesterol Cholesterol Hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Hydroxycholesterol Cholesterol 7α-hydroxylase (CYP7A1) Hydroxycholestenone 7α-hydroxy-4-cholesten-3-one Hydroxycholesterol->Hydroxycholestenone 3β-hydroxysteroid dehydrogenase Intermediates Further Intermediates Hydroxycholestenone->Intermediates Multiple Steps This compound This compound Intermediates->this compound

Diagram 2: Alternative (7α-Hydroxylated) Pathway of this compound Biosynthesis.

Key Enzymes in this compound Metabolism

Several key enzymes regulate the metabolic pathways of this compound. Deficiencies in these enzymes can lead to the accumulation of this compound and the development of associated pathologies.

Sterol 27-Hydroxylase (CYP27A1)

CYP27A1 is a mitochondrial cytochrome P450 enzyme that plays a crucial role in the catabolism of cholesterol and other sterols, including this compound.[5][6] It catalyzes the oxidation of the sterol side chain, a critical step in the formation of bile acids.[7][8] In the context of this compound metabolism, CYP27A1 is involved in its degradation. A deficiency in CYP27A1, caused by mutations in the CYP27A1 gene, is the underlying cause of Cerebrotendinous Xanthomatosis (CTX).[1][9][10] This deficiency leads to a blockage in the alternative bile acid synthesis pathway, resulting in the accumulation of this compound and bile alcohols in various tissues, including the brain, tendons, and lenses.[7][9][10]

Aldo-Keto Reductase 1D1 (AKR1D1)

AKR1D1, also known as Δ4-3-oxosteroid 5β-reductase, is a crucial enzyme in the bile acid synthesis pathway.[11][12] It catalyzes the reduction of the double bond in the A ring of 7α-hydroxy-4-cholesten-3-one, a key intermediate in the formation of chenodeoxycholic acid.[11][12] While not directly in the main this compound synthesis pathway, its role in bile acid synthesis is significant. Dysregulation of AKR1D1 can impact the flux of intermediates in the bile acid pathway, which can indirectly affect the substrates available for the alternative this compound synthesis pathway, particularly in the context of CYP27A1 deficiency.

Cerebrotendinous Xanthomatosis (CTX): A Disorder of this compound Metabolism

CTX is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene, leading to a deficiency of the sterol 27-hydroxylase enzyme.[1][9][10] The hallmark of CTX is the systemic accumulation of this compound and cholesterol in various tissues, leading to a wide range of clinical manifestations.[7][9] These include tendon xanthomas, juvenile cataracts, and progressive neurological dysfunction such as cerebellar ataxia, dementia, and psychiatric symptoms.[1][10] The diagnosis of CTX is confirmed by elevated levels of this compound in the plasma and the identification of pathogenic mutations in the CYP27A1 gene.[7]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism, particularly in the context of Cerebrotendinous Xanthomatosis (CTX).

Table 1: Plasma this compound Levels in CTX Patients and Controls

ParameterCTX PatientsNormal ControlsReference
Plasma this compound (μg/mL) 8.4 - 106< 7 - 12.6[13][14]
This compound/Cholesterol Ratio Significantly elevatedLow[9]

Table 2: Bile Acid Synthesis Rates in CTX Patients and Controls

ParameterCTX Patients (mg/day)Normal Controls (mg/day)Reference
Cholic Acid Synthesis 133 ± 30260 ± 60[1][3]
Chenodeoxycholic Acid Synthesis 22 ± 10150 ± 30[1][3]

Table 3: Cholesterol and this compound Turnover Rates

ParameterValueConditionReference
Cholesterol Production Rate 0.73 - 1.68 g/day Normal Subjects[15]
This compound Production Rate 39 mg/day (in pool A)CTX Patients
This compound Absorption ~5.0%CTX Patients

Experimental Protocols

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of this compound in plasma samples.

1. Sample Preparation and Extraction:

  • To 1 mL of plasma, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or deuterated this compound).

  • Add 50 µL of an antioxidant solution (e.g., butylated hydroxytoluene in ethanol) to prevent auto-oxidation.

  • Perform lipid extraction by adding 4 mL of a hexane (B92381):isopropanol (3:2, v/v) mixture, followed by vigorous vortexing and centrifugation to separate the phases.

  • Collect the upper organic layer. Repeat the extraction on the aqueous phase.

  • (Optional) For the analysis of total this compound (free and esterified), perform saponification by adding 1 mL of 1 M methanolic KOH to the combined organic extracts and incubating at 60°C for 30 minutes.

  • After saponification, add deionized water and hexane, vortex, and centrifuge. Collect the upper hexane layer.

  • Wash the organic extract with a saline solution.

  • Dry the final organic extract under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of anhydrous pyridine (B92270) to dissolve the residue.

  • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization.

3. GC-MS Analysis:

  • GC Column: Use a non-polar to mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min, hold for 10 min.

    • Ramp to 300°C at 5°C/min, hold for 5 min.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific ions for the derivatized this compound and the internal standard.

Assay for Sterol 27-Hydroxylase (CYP27A1) Activity

This protocol measures the enzymatic activity of CYP27A1 in isolated mitochondria or reconstituted systems.

1. Enzyme Source Preparation:

  • Isolate mitochondria from liver tissue or cultured cells by differential centrifugation.

  • Alternatively, use a reconstituted system with purified recombinant CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Mitochondrial protein or the reconstituted enzyme system.

    • A substrate such as [4-¹⁴C]cholesterol or 7α-hydroxy-4-cholesten-3-one.

    • An NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

3. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

4. Product Extraction and Analysis:

  • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Extract the sterols into the organic phase.

  • Separate the products (e.g., 27-hydroxycholesterol) from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed using liquid scintillation counting (for radiolabeled substrates) or by monitoring absorbance at a specific wavelength (for unlabeled substrates like 7α-hydroxy-4-cholesten-3-one).

Experimental Workflow for Studying Sterol Metabolism

cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Interpretation Plasma Plasma/Tissue Sample Extraction Lipid Extraction Plasma->Extraction Derivatization Derivatization Extraction->Derivatization LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of Sterols GCMS->Quantification LCMS->Quantification Pathway Metabolic Pathway Analysis Quantification->Pathway

Diagram 3: General Experimental Workflow for Sterol Analysis.

Conclusion

The metabolism of this compound is intricately linked to cholesterol and bile acid synthesis pathways. While a minor component under normal conditions, its accumulation due to enzymatic defects, particularly in CYP27A1, leads to the severe pathology of Cerebrotendinous Xanthomatosis. A thorough understanding of the biosynthetic and catabolic pathways of this compound, the key enzymes involved, and the reliable analytical methods for its quantification are paramount for advancing research and developing effective therapies for disorders of sterol metabolism. This guide provides a foundational framework for professionals in the field to delve deeper into the complexities of this compound metabolism.

References

Relationship between cholestanol and cerebrotendinous xanthomatosis (CTX).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Pathophysiology, Diagnostics, and Therapeutic Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder characterized by the systemic accumulation of cholestanol and cholesterol in various tissues, most notably the brain, tendons, and lenses of the eyes.[1][2] This accumulation leads to a progressive and debilitating clinical presentation, including juvenile cataracts, tendon xanthomas, and a spectrum of neurological dysfunctions such as dementia, cerebellar ataxia, and psychiatric disturbances.[3][4][5] At the heart of CTX lies a deficiency in the mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene.[6][7] This guide provides a detailed technical overview of the pivotal relationship between this compound and CTX, focusing on the underlying biochemical derangements, quantitative analytical methods, and the mechanism of action of current therapeutic interventions.

The Biochemical Nexus: Disrupted Bile Acid Synthesis and this compound Accumulation

The primary metabolic defect in CTX is the impaired function of sterol 27-hydroxylase (CYP27A1), a critical enzyme in the alternative pathway of bile acid synthesis.[8][9] CYP27A1 catalyzes the oxidation of the sterol side chain, a necessary step for the synthesis of chenodeoxycholic acid (CDCA), one of the two primary bile acids in humans.[6][10]

The deficiency of CYP27A1 has two major consequences:

  • Reduced Chenodeoxycholic Acid (CDCA) Synthesis: The diminished production of CDCA disrupts the negative feedback regulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[3][4] This leads to an upregulation of CYP7A1 activity.

  • Accumulation of Bile Acid Precursors: The increased activity of CYP7A1 results in a surplus of early bile acid intermediates, particularly 7α-hydroxy-4-cholesten-3-one.[3][4]

This metabolic bottleneck shunts these precursors towards an alternative metabolic route, leading to the excessive production and subsequent accumulation of this compound.[11][12] this compound, a 5α-saturated derivative of cholesterol, is normally present in trace amounts in the body.[2][5] However, in CTX, its levels are markedly elevated in plasma, cerebrospinal fluid (CSF), and various tissues.[13][14] The accumulation of this aberrant metabolite is the central driver of the pathophysiology and clinical manifestations of CTX.[1][2]

// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP7A1 [label="Cholesterol 7α-hydroxylase\n(CYP7A1)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Seven_Alpha_Hydroxycholesterol [label="7α-Hydroxycholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; HSD3B7 [label="3β-HSD", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Seven_Alpha_Hydroxy_4_cholesten_3_one [label="7α-Hydroxy-4-cholesten-3-one", fillcolor="#FBBC05", fontcolor="#202124"]; Alternative_Pathway [label="Alternative Pathway\n(Shunted in CTX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Accumulates)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP27A1_classic [label="Sterol 27-hydroxylase\n(CYP27A1)\n(Deficient in CTX)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDCA [label="Chenodeoxycholic Acid\n(CDCA)\n(Reduced)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Feedback [label="Negative Feedback", shape=plaintext, fontcolor="#EA4335"];

// Edges Cholesterol -> CYP7A1 [label=" Classic Pathway"]; CYP7A1 -> Seven_Alpha_Hydroxycholesterol; Seven_Alpha_Hydroxycholesterol -> HSD3B7; HSD3B7 -> Seven_Alpha_Hydroxy_4_cholesten_3_one; Seven_Alpha_Hydroxy_4_cholesten_3_one -> CYP27A1_classic [label=" Normal Pathway"]; CYP27A1_classic -> CDCA; Seven_Alpha_Hydroxy_4_cholesten_3_one -> Alternative_Pathway [color="#EA4335", style=dashed, label=" Upregulated"]; Alternative_Pathway -> this compound [color="#EA4335", style=dashed]; CDCA -> CYP7A1 [style=dashed, arrowhead=tee, color="#EA4335", label=" Inhibits (Lost in CTX)"];

// Invisible node and edge for feedback label positioning {rank=same; CYP7A1; Feedback;} Feedback -> CYP7A1 [style=invis]; } .dot Figure 1: Disrupted Bile Acid Synthesis in CTX.

Quantitative Data on this compound Levels

The hallmark of CTX is a significant elevation of this compound in various biological matrices. The following tables summarize the quantitative data on this compound levels in CTX patients and corresponding animal models.

Table 1: this compound Levels in Human CTX Patients
Biological MatrixFinding in Untreated CTX PatientsEffect of Chenodeoxycholic Acid (CDCA) TreatmentReference(s)
Serum/Plasma 5-10 times higher than normal limits.Statistically significant reduction, often to normal or near-normal levels.[13],[15],[16]
Cerebrospinal Fluid (CSF) Approximately 20 times higher than controls.Three-fold reduction.[14]
Tissues (General) 10-100 times more this compound compared to normal tissues.N/A (Post-mortem/Biopsy Data)[17]
Tendon Xanthomas This compound can represent up to 10% of total sterols.Marked regression of xanthomas observed.[17],[18]
Brain This compound accumulation can be 20-40% of the total sterol fraction.Reduction of this compound-containing xanthomas.[19]
Urine (Bile Alcohols) Significantly increased levels of bile alcohol glucuronides.Statistically significant reduction.[15],[20]
Table 2: this compound Levels in CTX Mouse Models (Cyp27a1-/-)
Biological MatrixFinding in Untreated Cyp27a1-/- MiceEffect of Cholic Acid TreatmentReference(s)
Plasma Approximately 2.5-fold increase.Normalized levels.[21],[19]
Tendons Approximately 6-fold increase.Normalized levels.[21]
Brain Approximately 12-fold increase.Reduced levels.[21]

Experimental Protocols for this compound Measurement

Accurate quantification of this compound is crucial for the diagnosis and therapeutic monitoring of CTX. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Serum this compound

This protocol provides a general framework for the quantification of this compound in serum. Specific parameters may require optimization based on the instrumentation used.

  • Internal Standard Addition: To 1 mL of serum, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or a stable isotope-labeled this compound).[22]

  • Saponification: Add 2 mL of 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze cholesterol and this compound esters.

  • Extraction: After cooling, add 5 mL of n-hexane and vortex vigorously for 1 minute. Centrifuge to separate the phases and collect the upper hexane (B92381) layer. Repeat the extraction twice.[23]

  • Derivatization: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[24]

  • GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Column: A capillary column suitable for sterol analysis (e.g., DB-5ms).

    • Oven Temperature Program: Start at an initial temperature of ~180°C, ramp up to ~280°C.

    • MS Detection: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS and the internal standard-TMS.

  • Quantification: Calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

// Nodes Sample [label="Serum Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_Addition [label="Internal Standard\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saponification [label="Saponification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Hexane Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization (TMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_MS [label="GC-MS Analysis (SIM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Sample -> IS_Addition; IS_Addition -> Saponification; Saponification -> Extraction; Extraction -> Derivatization; Derivatization -> GC_MS; GC_MS -> Quantification; } .dot Figure 2: GC-MS Workflow for this compound Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is increasingly used for sterol analysis.

  • Sample Preparation: Similar to GC-MS, including internal standard addition, saponification, and liquid-liquid extraction. Alternatively, a protein precipitation step followed by solid-phase extraction (SPE) can be employed.

  • LC Separation:

    • Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column.[25]

    • Mobile Phase: A gradient of methanol, acetonitrile, and water, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • MS/MS Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • Scan Mode: Multiple reaction monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Quantification: As with GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Therapeutic Intervention: The Role of Chenodeoxycholic Acid (CDCA)

The primary treatment for CTX is lifelong replacement therapy with chenodeoxycholic acid (CDCA).[16][26] The administration of exogenous CDCA addresses the core metabolic defect through several mechanisms:

  • Restoration of Negative Feedback: CDCA replenishes the deficient bile acid pool, restoring the negative feedback inhibition of CYP7A1.[3][4]

  • Reduction of Precursor Accumulation: By downregulating CYP7A1, the production of 7α-hydroxy-4-cholesten-3-one and other upstream intermediates is significantly reduced.

  • Decreased this compound Synthesis: The reduction in precursor availability leads to a marked decrease in the synthesis and subsequent accumulation of this compound.[15][16]

Clinical studies have consistently demonstrated that CDCA therapy leads to a significant reduction in plasma and CSF this compound levels, which is associated with the stabilization or improvement of neurological symptoms and the regression of tendon xanthomas.[14][15][16]

// Nodes CDCA_Therapy [label="CDCA Therapy\n(Exogenous)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bile_Acid_Pool [label="Bile Acid Pool", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP7A1 [label="Cholesterol 7α-hydroxylase\n(CYP7A1)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Precursors [label="Bile Acid Precursors\n(e.g., 7α-hydroxy-4-cholesten-3-one)", fillcolor="#FBBC05", fontcolor="#202124"]; Cholestanol_Synth [label="this compound Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cholestanol_Accum [label="this compound Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical_Symptoms [label="Clinical Symptoms of CTX", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CDCA_Therapy -> Bile_Acid_Pool [label=" Replenishes"]; Bile_Acid_Pool -> CYP7A1 [arrowhead=tee, color="#4285F4", label=" Inhibits"]; CYP7A1 -> Precursors [label=" Decreased\nProduction"]; Precursors -> Cholestanol_Synth [label=" Reduced\nSubstrate"]; Cholestanol_Synth -> Cholestanol_Accum [label=" Decreased"]; Cholestanol_Accum -> Clinical_Symptoms [label=" Amelioration"]; } .dot Figure 3: Mechanism of Action of CDCA Therapy in CTX.

Conclusion

The intricate relationship between this compound and cerebrotendinous xanthomatosis is a prime example of how a single enzymatic defect can lead to a complex and severe metabolic disorder. The accumulation of this compound is the central pathological event in CTX, directly contributing to the diverse and progressive clinical manifestations. The quantification of this compound serves as a critical biomarker for diagnosis and for monitoring the efficacy of therapeutic interventions. Chenodeoxycholic acid replacement therapy, by targeting the primary biochemical defect and subsequently reducing this compound production, remains the cornerstone of management for patients with CTX. Continued research into the precise mechanisms of this compound-induced tissue damage and the development of novel therapeutic strategies are essential to further improve the long-term outcomes for individuals affected by this debilitating disease. Gene therapy approaches are currently under investigation in animal models and may hold promise for the future.[27][28]

References

Key enzymes involved in the cholestanol synthesis pathway.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Key Enzymes of the Cholestanol Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated sterol, a 5α-dihydro derivative of cholesterol. Under normal physiological conditions, it constitutes a minor component of the total sterols in the human body. However, the accumulation of this compound in various tissues is the hallmark of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder.[1][2] This accumulation leads to severe neurological dysfunction, premature atherosclerosis, and tendon xanthomas.[2] Understanding the enzymatic pathway responsible for this compound synthesis is therefore critical for the diagnosis, monitoring, and development of therapeutic interventions for CTX and other related metabolic disorders. This guide provides a detailed overview of the key enzymes involved in the this compound synthesis pathway, their quantitative characteristics, and the experimental protocols used for their study.

The this compound Synthesis Pathway

The primary pathway for this compound synthesis becomes significant under pathological conditions, specifically when the classical and alternative pathways of bile acid synthesis are disrupted. The key defect lies in the deficiency of the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1) .[2] This deficiency leads to the shunting of bile acid precursors into a pathway that results in the overproduction of this compound.

The synthesis of this compound is believed to occur via two main routes:

  • The 7α-hydroxy-4-cholesten-3-one-dependent pathway: This is considered the major pathway for this compound accumulation in CTX.[3] It is initiated in the liver.

  • The cholesterol-dependent pathway: This pathway is thought to be more prominent in the brain under normal conditions.[3]

This guide will focus on the 7α-hydroxy-4-cholesten-3-one-dependent pathway, which is most relevant to the pathophysiology of CTX.

The key enzymatic steps are as follows:

  • 7α-hydroxylation of Cholesterol: The pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol by Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classic bile acid synthesis pathway.[4]

  • Oxidation and Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one. This reaction is catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B) .[5][6]

  • Diversion due to CYP27A1 Deficiency: In healthy individuals, 7α-hydroxy-4-cholesten-3-one is further metabolized by CYP27A1 as part of the bile acid synthesis cascade.[7] However, in CTX, the deficiency of CYP27A1 leads to the accumulation of this intermediate.

  • Reduction to this compound: The accumulated 7α-hydroxy-4-cholesten-3-one is then shunted towards this compound synthesis. This multi-step process is thought to involve the sequential action of reductases and dehydrogenases. A key enzyme in this part of the pathway is Δ4-3-oxosteroid 5β-reductase (AKR1D1) , which reduces the double bond at the C4-C5 position.[8][9][10] Subsequent reduction of the 3-keto group likely completes the conversion to this compound.

Key Enzymes in this compound Synthesis

Sterol 27-hydroxylase (CYP27A1)
  • Function: CYP27A1 is a mitochondrial cytochrome P450 enzyme that plays a crucial role in the alternative ("acidic") pathway of bile acid synthesis.[11] It catalyzes the oxidation of the sterol side chain of various cholesterol intermediates.[11] A deficiency of this enzyme is the primary cause of CTX.[2]

  • Location: It is found in the mitochondria of many tissues, with the highest expression in the liver and macrophages.[12]

  • Clinical Significance: Mutations in the CYP27A1 gene lead to the accumulation of cholesterol and this compound in various tissues, causing the clinical manifestations of CTX.[2][11]

Cholesterol 7α-hydroxylase (CYP7A1)
  • Function: CYP7A1 is the rate-limiting enzyme in the classic ("neutral") pathway of bile acid synthesis, catalyzing the conversion of cholesterol to 7α-hydroxycholesterol.[4][13]

  • Location: It is an endoplasmic reticulum-associated enzyme, primarily expressed in the liver.

  • Role in this compound Synthesis: In the context of CTX, CYP7A1 produces the initial precursor, 7α-hydroxycholesterol, which is then shunted into the this compound synthesis pathway due to the downstream block at CYP27A1.

3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B)
  • Function: This enzyme family catalyzes the oxidation and isomerization of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids.[5] This is an essential step in the biosynthesis of all classes of steroid hormones.[5][6]

  • Location: Isoforms of HSD3B are found in the endoplasmic reticulum and mitochondria of various tissues, including the liver, adrenal glands, and gonads.[14]

  • Role in this compound Synthesis: HSD3B is responsible for converting 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one, a key intermediate that accumulates in CTX.[15]

Δ4-3-oxosteroid 5β-reductase (AKR1D1)
  • Function: AKR1D1 catalyzes the reduction of the C4-C5 double bond of Δ4-3-oxosteroids, a crucial step in the synthesis of bile acids with a cis A/B ring fusion.[9] A deficiency in this enzyme also leads to a rare inborn error of bile acid synthesis.[8][10]

  • Location: It is a cytosolic enzyme, predominantly expressed in the liver.

  • Role in this compound Synthesis: In the this compound pathway, AKR1D1 is believed to be a key enzyme responsible for the reduction of the Δ4 double bond in the this compound precursor, leading to the formation of the saturated A/B ring structure characteristic of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound synthesis pathway and its dysregulation in Cerebrotendinous Xanthomatosis (CTX).

EnzymeSubstrateApparent K_m_ (μM)V_max_ (nmol/min/mg protein)Source
CYP27A1 Cholesterol150 - 400-[16]
CYP27A1 7α-hydroxy-4-cholesten-3-one-1.1[7]

Table 1: Kinetic Parameters of Key Enzymes.

AnalyteConditionConcentrationSource
Plasma this compound Healthy Control330 ± 30 μg/dL[2]
Plasma this compound CTX Patient5- to 10-fold higher than normal[2]
Serum 7α-hydroxy-4-cholesten-3-one CTX Patient~100-fold higher than normal[2]
Urine Bile Alcohols CTX Patient14,000 ± 3,500 nmol/L[2]

Table 2: this compound and Precursor Levels in Health and Disease.

Experimental Protocols

Assay for Sterol 27-hydroxylase (CYP27A1) Activity

This protocol is adapted from a method using HPLC to measure the conversion of 7α-hydroxy-4-cholesten-3-one to its 27-hydroxylated product.[7]

a. Materials:

  • Rat liver mitochondria (or other source of CYP27A1)

  • 7α-hydroxy-4-cholesten-3-one (substrate)

  • n-octyl-β-D-glucopyranoside (OGP) for solubilization

  • Electron-transferring proteins (e.g., adrenodoxin (B1173346), adrenodoxin reductase)

  • NADPH

  • HPLC system with a UV detector

b. Protocol:

  • Enzyme Solubilization: Solubilize the mitochondrial enzyme using OGP.

  • Reconstitution: Incubate the solubilized enzyme with saturating amounts of adrenodoxin and adrenodoxin reductase to ensure maximal activity.

  • Reaction Initiation: Start the reaction by adding the substrate, 7α-hydroxy-4-cholesten-3-one, and NADPH.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., up to 5 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).

  • Product Analysis: Centrifuge the mixture to pellet the protein and inject the supernatant into the HPLC system.

  • Quantification: Monitor the absorbance at 240 nm to detect and quantify the product, 7α,27-dihydroxy-4-cholesten-3-one. The product formation should be linear with time and protein concentration.

Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a representative protocol for the quantitative analysis of this compound in plasma, a key diagnostic marker for CTX.[17][18][19]

a. Materials:

  • Plasma sample

  • Internal standard (e.g., epicoprostanol (B1214048) or a deuterated this compound analog)

  • Hexane (B92381), isopropanol

  • Methanolic potassium hydroxide (B78521) (KOH) for saponification

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a non-polar capillary column (e.g., HP-5ms)

b. Protocol:

  • Sample Preparation: To a known volume of plasma (e.g., 1 mL), add a precise amount of the internal standard.

  • Saponification and Extraction: Add methanolic KOH and incubate to hydrolyze cholesteryl esters. Extract the non-saponifiable lipids (including this compound and cholesterol) with hexane.

  • Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Add the silylating agent and pyridine, then heat (e.g., at 70°C for 1 hour) to form trimethylsilyl (B98337) (TMS) ethers of the sterols. This increases their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a temperature program to separate the different sterols based on their boiling points and interaction with the column stationary phase.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically and sensitively detect and quantify the characteristic ions of the derivatized this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound in the original plasma sample by comparing the peak area of the this compound derivative to that of the internal standard.

Mandatory Visualizations

Cholestanol_Synthesis_Pathway cluster_bile_acid Normal Bile Acid Synthesis cluster_this compound This compound Synthesis in CTX Cholesterol Cholesterol 7a-Hydroxycholesterol 7a-Hydroxycholesterol Cholesterol->7a-Hydroxycholesterol CYP7A1 7a-Hydroxy-4-cholesten-3-one 7a-Hydroxy-4-cholesten-3-one 7a-Hydroxycholesterol->7a-Hydroxy-4-cholesten-3-one HSD3B BileAcids Bile Acids 7a-Hydroxy-4-cholesten-3-one->BileAcids CYP27A1 (and other enzymes) 7a-Hydroxy-4-cholesten-3-one_2 Accumulated 7a-Hydroxy-4-cholesten-3-one 7a-Hydroxy-4-cholesten-3-one->7a-Hydroxy-4-cholesten-3-one_2 Shunt due to CYP27A1 deficiency Cholestanone_Intermediates Cholestanone Intermediates 7a-Hydroxy-4-cholesten-3-one_2->Cholestanone_Intermediates AKR1D1 (5β-reductase) This compound This compound Cholestanone_Intermediates->this compound Reductases Deficiency CYP27A1 Deficiency (CTX)

Caption: The this compound synthesis pathway in the context of CYP27A1 deficiency (CTX).

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Saponification Saponification (Hydrolysis) with Methanolic KOH Plasma->Saponification Extraction Liquid-Liquid Extraction with Hexane Saponification->Extraction Derivatization Derivatization (TMS ether formation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Separation Chromatographic Separation (GC) GC_MS->Separation Detection Detection & Quantification (MS-SIM/MRM) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification Quantification vs. Internal Standard Data_Analysis->Quantification

Caption: Experimental workflow for this compound quantification by GC-MS.

References

An In-depth Technical Guide on the Natural Sources and Dietary Intake of Cholestanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestanol, a saturated derivative of cholesterol, is a sterol found in trace amounts in human tissues and various food sources. While structurally similar to cholesterol, its metabolic fate and physiological effects differ significantly. Elevated levels of this compound are associated with the rare genetic disorder cerebrotendinous xanthomatosis (CTX), characterized by neurological dysfunction and premature atherosclerosis. Understanding the natural sources of this compound and its dietary intake is crucial for researchers and drug development professionals investigating sterol metabolism, developing therapies for related disorders, and assessing the potential impact of dietary sterols on human health. This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, details analytical methodologies for its quantification, and explores its interaction with key metabolic signaling pathways.

Natural Sources and Dietary Intake of this compound

This compound is primarily found in foods of animal origin, mirroring the distribution of cholesterol. Its concentration in food is generally much lower than that of cholesterol. The conversion of cholesterol to this compound can occur through bacterial action in the gut of animals and during food processing. Therefore, foods rich in cholesterol are expected to be the primary dietary sources of this compound.

This compound in Animal Products

Quantitative data on the specific this compound content in a wide variety of foods is limited in publicly available databases. However, the cholesterol content of foods can serve as a reliable indicator of potential this compound presence. The following tables summarize the cholesterol content in various animal products, which are presumed to be the main sources of dietary this compound.

Table 1: Cholesterol Content in Selected Meat and Poultry Products

Food ProductCholesterol (mg/100g)
Beef, rump86.15[1]
Beef, silverside67.42[1]
Beef, neck66.57[1]
Beef, thick flank61.04[1]
Beef, loin41.42[1]
Pork, rump67.58[1]
Pork, thick flank64.18[1]
Pork, silverside61.40[1]
Pork, loin58.62[1]
Pork, neck55.68[1]
Chicken, dark meat80.30[2]
Chicken, breast~85
Duck, pectoralis muscle99.11[3]

Table 2: Cholesterol Content in Selected Dairy and Egg Products

Food ProductCholesterol (mg/100g)
Egg, whole373[4]
Egg yolk1085[4]
Butter215[4]
Cheese, Cheddar105
Cheese, Emmental-type91.11[5]
Cheese, Edam89.15[5]
Milk, whole (3.5% fat)~14
Yogurt, whole milk13[6]
Cream, heavy whipping137[4]

Table 3: Cholesterol Content in Selected Fish and Seafood

Food ProductCholesterol (mg/100g)
Sardine78.40[7]
Shrimp125[4]
Lobster200[4]
Crab96.2 - 127[8]
Oysters206[4]
Clams, canned23.4 - 30.1[8]
Scallops23.4 - 30.1[8]
This compound in Plants and Fungi

This compound is not a typical constituent of plants and fungi. These organisms primarily synthesize a variety of phytosterols, such as β-sitosterol, campesterol, and stigmasterol, and, in the case of fungi, ergosterol (B1671047).[9][10][11][12] While some analytical methods may detect trace amounts of this compound in plant-based samples, this is often attributed to analytical interference or contamination. Edible mushrooms, for instance, are known to be rich in ergosterol and other fungal sterols but are considered free of cholesterol and, by extension, this compound.[9][13][14][15]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in complex food matrices and biological samples requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for sterol analysis. Derivatization is typically required to increase the volatility of this compound.

2.1.1. Sample Preparation and Extraction

  • Homogenization: Homogenize solid food samples to a fine powder or paste.

  • Saponification: To hydrolyze cholesteryl esters and liberate free this compound, weigh approximately 1-5 g of the homogenized sample into a flask. Add a solution of potassium hydroxide (B78521) in methanol (B129727) (e.g., 1 M KOH in 90% methanol). Reflux the mixture for 1-2 hours at 60-80°C.

  • Extraction: After cooling, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or a deuterated this compound analog). Extract the unsaponifiable matter (containing this compound) by adding a non-polar solvent such as n-hexane or diethyl ether. Vortex thoroughly and centrifuge to separate the phases. Collect the organic layer. Repeat the extraction process two more times.

  • Washing and Drying: Combine the organic extracts and wash with deionized water to remove residual alkali. Dry the extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2.1.2. Derivatization

  • To the dried extract, add a derivatizing agent to convert the hydroxyl group of this compound into a more volatile silyl (B83357) ether. A common reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[16][17]

  • Add a small volume of a solvent such as pyridine (B92270) or acetonitrile (B52724) to facilitate the reaction.

  • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

2.1.3. GC-MS Analysis

  • Gas Chromatograph:

    • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating sterol derivatives. A typical column dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1-2 minutes.

      • Ramp to 250°C at a rate of 10-20°C/min.

      • Ramp to 300°C at a rate of 5-10°C/min and hold for 5-10 minutes.

    • Injector: Splitless mode at 280-300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the derivatized this compound and the internal standard. For the TMS-ether of this compound, characteristic ions include m/z 370 (M+-18), 355 (M+-33), and 217.

GC_MS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Homogenization Homogenization Saponification Saponification Homogenization->Saponification Extraction Extraction Saponification->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Detection Mass Spectrometry (SIM) GC_Separation->MS_Detection

GC-MS workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization, although derivatization can be used to enhance ionization efficiency.

2.2.1. Sample Preparation and Extraction

The sample preparation and extraction steps are similar to those for GC-MS (Section 2.1.1). However, derivatization is optional.

2.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph:

    • Column: A C18 or C8 reversed-phase column is commonly used. Typical dimensions are 2.1-4.6 mm i.d. x 50-150 mm length, with a particle size of 1.7-5 µm.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol).

    • Flow Rate: 0.2-0.6 mL/min.

    • Column Temperature: 30-50°C.

  • Mass Spectrometer:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for non-polar compounds like sterols.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is the loss of water from the protonated molecule [M+H-H₂O]⁺.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Saponification Saponification Homogenization->Saponification Extraction Extraction Saponification->Extraction Evaporation Evaporation Extraction->Evaporation LC_Separation Liquid Chromatography Evaporation->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_MS_Detection

LC-MS/MS workflow for this compound analysis.

Signaling Pathways and Biological Interactions

This compound, although a minor sterol, can significantly impact cellular signaling pathways, particularly those involved in lipid homeostasis. Its accumulation in CTX highlights its potential to disrupt normal cellular function.

Cholesterol Homeostasis and Nuclear Receptors

Cholesterol homeostasis is tightly regulated by a network of transcription factors, primarily the Liver X Receptors (LXRα and LXRβ) and the Farnesoid X Receptor (FXR).[10][18][19][20] These nuclear receptors act as sensors for cellular sterol and bile acid levels, respectively, and modulate the expression of genes involved in cholesterol synthesis, uptake, efflux, and conversion to bile acids.

  • Liver X Receptors (LXRs): LXRs are activated by oxysterols, which are oxidized forms of cholesterol. Upon activation, LXRs promote cholesterol efflux from cells by upregulating the expression of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1.[21] They also play a role in reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion.

  • Farnesoid X Receptor (FXR): FXR is activated by bile acids, the end products of cholesterol catabolism. Activated FXR inhibits the synthesis of bile acids from cholesterol, creating a negative feedback loop.

While direct binding and activation of LXR and FXR by this compound have not been definitively established, the structural similarity of this compound to cholesterol and its metabolites suggests a potential for interaction with these pathways. Alterations in this compound levels could indirectly affect LXR and FXR signaling by influencing the pool of their natural ligands.

Cholesterol_Homeostasis cluster_cholesterol Cholesterol Metabolism cluster_receptors Nuclear Receptors cluster_genes Target Genes Cholesterol Cholesterol Oxysterols Oxysterols Cholesterol->Oxysterols Bile_Acids Bile_Acids Cholesterol->Bile_Acids CYP7A1 LXR LXR Oxysterols->LXR Activates FXR FXR Bile_Acids->FXR Activates ABCA1_G1 ABCA1/ABCG1 LXR->ABCA1_G1 Upregulates CYP7A1_gene CYP7A1 FXR->CYP7A1_gene Downregulates ABCA1_G1->Cholesterol Efflux This compound This compound This compound->LXR ? This compound->FXR ?

Potential interaction of this compound with LXR and FXR signaling.

Conclusion

This compound is a dietary sterol primarily found in animal-based foods. While its concentration is significantly lower than that of cholesterol, its potential impact on cellular metabolism warrants careful consideration, particularly in the context of metabolic disorders. This guide has provided an overview of the natural sources of this compound, detailed analytical protocols for its quantification, and a summary of its potential interactions with key signaling pathways. Further research is needed to fully elucidate the quantitative distribution of this compound in the food supply and to understand the precise mechanisms by which it influences cellular and systemic lipid homeostasis. This knowledge will be invaluable for researchers in nutrition, metabolism, and drug development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for Cholestanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholestanol, a 5α-saturated derivative of cholesterol, is a minor sterol in the human body. However, its accumulation in tissues and plasma is a key diagnostic marker for Cerebrotendinous Xanthomatosis (CTX), a rare, inherited lipid storage disorder.[1][2][3] CTX is caused by mutations in the CYP27A1 gene, which codes for the mitochondrial enzyme sterol 27-hydroxylase, an enzyme crucial for bile acid synthesis.[2][4] The resulting enzymatic deficiency leads to an alternative metabolic pathway becoming more active, causing this compound to build up in the brain, tendons, and lenses, leading to severe neurological symptoms, xanthomas, and juvenile cataracts.[2][5] Accurate quantification of this compound is therefore essential for the diagnosis, monitoring, and management of CTX.[5][6] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose.[1][3]

Metabolic Pathway of this compound Formation

Under normal physiological conditions, this compound is synthesized from cholesterol in small amounts. In CTX patients, the deficiency in sterol 27-hydroxylase (CYP27A1) disrupts the primary bile acid synthesis pathway. This disruption leads to an upregulation of an alternative pathway involving 7α-hydroxylated intermediates, significantly increasing this compound production.[4][7]

G Fig. 1: this compound Biosynthesis Pathway cluster_normal Normal Bile Acid Synthesis (Major Pathway) cluster_ctx Alternative Pathway in CTX (Upregulated) Cholesterol Cholesterol Intermediates 7α-hydroxycholesterol Cholesterol->Intermediates CYP7A1 BileAcids Chenodeoxycholic Acid (Primary Bile Acid) Intermediates->BileAcids CYP27A1 (Functional) CYP27A1_deficient CYP27A1 (Deficient) Intermediates->CYP27A1_deficient Cholesterol_ctx Cholesterol Intermediates_ctx 7α-hydroxycholesterol 7α-hydroxy-4-cholesten-3-one Cholesterol_ctx->Intermediates_ctx CYP7A1 This compound This compound (Accumulates) Intermediates_ctx->this compound Multi-step process

Caption: this compound biosynthesis pathway in normal vs. CTX conditions.

Application & Methodologies

HPLC is a cornerstone for the quantitative analysis of sterols like this compound from biological matrices. The choice of method depends on the required sensitivity, specificity, and available instrumentation.

  • HPLC with UV Detection (HPLC-UV): This is a common and accessible method for this compound quantification.[8] Since cholesterol and this compound lack strong chromophores, detection is typically performed at low wavelengths, such as 205-210 nm.[8][9][10][11] While robust, this method can be susceptible to interference from other lipids that absorb in the same UV range, necessitating efficient sample cleanup and chromatographic separation.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sterol analysis, offering superior sensitivity and specificity.[6][13] By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), LC-MS/MS can accurately quantify this compound even at very low concentrations and in complex matrices, minimizing interferences.[14][15] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for nonpolar compounds like sterols.[13]

Sample Preparation

Proper sample preparation is critical for accurate sterol analysis.[14] Since a significant portion of this compound in plasma is esterified, a saponification step (alkaline hydrolysis) is required to release the free sterol for total this compound quantification.[9][14] This is followed by an extraction step, typically liquid-liquid extraction (LLE) with solvents like hexane (B92381) or chloroform/methanol, to isolate the non-saponifiable lipids (including this compound) from the aqueous matrix.[9][10] Supported liquid extraction (SLE) offers a more streamlined and automated alternative to LLE, eliminating issues like emulsion formation.[16]

Internal Standards

To correct for analyte loss during sample preparation and variations in instrument response, an internal standard (IS) is crucial.[17] The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d7). If unavailable, a structurally similar compound not naturally present in the sample, such as epicoprostanol (B1214048) or 5α-cholestane, can be used.[17]

Experimental Workflow

The general workflow for this compound quantification involves sample preparation, chromatographic separation, detection, and data analysis.

G Fig. 2: Experimental workflow for this compound analysis. Sample 1. Sample Collection (Serum/Plasma) Spike 2. Spike with Internal Standard Sample->Spike Saponify 3. Saponification (e.g., with methanolic KOH) Spike->Saponify Extract 4. Liquid-Liquid Extraction (e.g., with Hexane) Saponify->Extract Dry 5. Evaporation of Solvent (under Nitrogen) Extract->Dry Reconstitute 6. Reconstitution (in Mobile Phase) Dry->Reconstitute Inject 7. HPLC/LC-MS/MS Injection Reconstitute->Inject Analyze 8. Data Analysis (Quantification vs. Std Curve) Inject->Analyze

Caption: General experimental workflow for this compound analysis.

Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a general method for determining total this compound in human serum or plasma.

1. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., Epicoprostanol)

  • HPLC-grade solvents: Methanol, Acetonitrile, Isopropanol, n-Hexane[8][9]

  • Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95%)

  • Purified water

  • Serum/plasma samples

2. Equipment

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Water bath or heating block

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

3. Sample Preparation

  • Pipette 200 µL of serum/plasma into a glass screw-cap tube.

  • Add 50 µL of the internal standard working solution.

  • Add 1 mL of 10% KOH in ethanol (w/v) for saponification.[11]

  • Vortex vigorously for 30 seconds.

  • Incubate in a water bath at 70°C for 30 minutes to hydrolyze this compound esters.[11]

  • Cool the tubes to room temperature.

  • Add 1 mL of purified water and 3 mL of n-hexane.

  • Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction (steps 7-10) two more times, pooling the hexane layers.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[9] Vortex to ensure complete dissolution.

  • Transfer to an HPLC vial for analysis.

4. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Methanol (e.g., 60:40 v/v).[18]

  • Flow Rate: 0.5 - 1.5 mL/min.[9][18]

  • Column Temperature: 26-28°C.[8][9]

  • Detection Wavelength: 205 nm.[8][9][18]

  • Injection Volume: 20 µL.[11]

5. Calibration and Quantification

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Spike each standard with the same concentration of internal standard as used for the samples.

  • Inject the standards to generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.

  • Calculate the this compound concentration in the unknown samples using the linear regression equation from the calibration curve.

Data Presentation

Quantitative data from method validation and typical experimental conditions are summarized below.

Table 1: Comparison of HPLC Detection Methods for this compound Analysis

ParameterHPLC-UVLC-MS/MSReference
Principle UV AbsorbanceMass-to-charge ratio[8][13]
Specificity Moderate; potential for interferenceHigh; based on specific MRM transitions[12][13]
Sensitivity (LOQ) ~0.016 mg/g1 - 80 ng/mL[12][19]
Linearity (R²) > 0.998> 0.99[20][21]
Advantages Widely available, lower costHigh sensitivity and specificity[6][8]
Disadvantages Lower sensitivity, prone to interferenceHigher cost, more complex instrumentation[12][14]

Table 2: Example Chromatographic Conditions for Sterol Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 100 mm, 3.5 µm)PFP (Pentafluorophenyl)
Mobile Phase Acetonitrile / Propan-2-ol (83:17)[9]Acetonitrile / Methanol (60:40)[18]Methanol / 5mM Ammonium Acetate[15]
Flow Rate 1.5 mL/min[9]0.5 mL/min[18]Gradient elution
Detection UV at 205 nm[9]UV at 205 nm[18]ESI-MS/MS[15]

Table 3: Representative Method Validation Data (HPLC-UV)

ParameterResultAcceptance Criteria
Linearity (R²) 0.9991≥ 0.999
Range 0.5 - 50 µg/mL-
Limit of Detection (LOD) 0.15 µg/mL-
Limit of Quantification (LOQ) 0.45 µg/mLS/N ratio ≥ 10
Precision (%RSD)
- Intra-day< 3.5%< 15%
- Inter-day< 5.0%< 15%
Accuracy (% Recovery) 95.5% - 103.2%85% - 115%

Note: Data in Table 3 is representative and based on typical performance characteristics reported in the literature.[21][22]

HPLC, particularly when coupled with mass spectrometry, provides a sensitive, specific, and reliable method for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, with LC-MS/MS being the preferred method for clinical diagnostics due to its superior performance. Proper sample preparation, including saponification and the use of an appropriate internal standard, is paramount for achieving accurate and reproducible results. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals involved in the study of CTX and other disorders of sterol metabolism.

References

Application Notes and Protocols for Cholestanol Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestanol, a saturated derivative of cholesterol, is a critical biomarker for certain metabolic disorders, most notably Cerebrotendinous Xanthomatosis (CTX). In CTX, a deficiency in the enzyme sterol 27-hydroxylase (CYP27A1) disrupts the normal bile acid synthesis pathway, leading to an accumulation of this compound and cholesterol in various tissues.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the sensitive and specific quantification of this compound in biological matrices.[3][4] This document provides detailed application notes and experimental protocols for the analysis of this compound using GC-MS.

Biochemical Pathway of this compound Formation

Under normal physiological conditions, this compound is formed from cholesterol through a pathway involving 7α-hydroxylated intermediates.[5][6] In individuals with CTX, the primary bile acid synthesis pathway is impaired, leading to an acceleration of this alternative pathway and a subsequent accumulation of this compound.[1][5][6]

Cholestanol_Pathway Cholesterol Cholesterol Intermediates 7α-hydroxylated intermediates Cholesterol->Intermediates Normal Pathway BileAcids Bile Acids Cholesterol->BileAcids Primary Pathway This compound This compound Intermediates->this compound CTX CTX (CYP27A1 deficiency) CTX->Intermediates Accelerates GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard & Antioxidant Sample->Add_IS Saponification Saponification (Hydrolyze Esters) Add_IS->Saponification Extraction Liquid-Liquid Extraction (Hexane) Saponification->Extraction Dry_Evap Dry & Evaporate Extraction->Dry_Evap Derivatize Silylation (MSTFA/BSTFA) Dry_Evap->Derivatize GC_Separation Gas Chromatography (Separation) Derivatize->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

References

Application Note: High-Recovery Extraction of Cholestanol from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestanol is a saturated sterol that serves as a key biomarker for Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive disorder of bile acid metabolism.[1][2] In CTX, deficient activity of the mitochondrial enzyme sterol 27-hydroxylase leads to elevated levels of this compound in plasma and tissues.[1] Accurate and reproducible quantification of this compound in human plasma is therefore critical for the diagnosis and monitoring of CTX, as well as for research into sterol metabolism and its role in other pathologies. This application note provides a detailed protocol for the efficient extraction of this compound from human plasma samples, suitable for downstream analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle

The protocol employs a robust liquid-liquid extraction (LLE) to separate lipids, including this compound, from plasma proteins. To analyze total this compound (both free and esterified forms), a saponification step is included to hydrolyze the steryl esters.[3] Following extraction, the sample can be further purified using solid-phase extraction (SPE) to remove interfering substances, ensuring a clean extract for sensitive and accurate quantification. An internal standard is added prior to extraction to account for procedural losses.

Data Presentation

The following table summarizes typical performance characteristics of sterol extraction methods and reported this compound concentrations in human plasma.

ParameterValueSubject GroupReference
Method Performance
Extraction Efficiency (LLE-SPE)85 - 110%N/A[4][5][6]
Day-to-Day Variability (RSE)<10%N/A[4][5][6]
Plasma this compound Concentrations
Healthy Controls (< 18 years)<15.7 µmol/LPediatric[2]
Healthy Controls (≥ 18 years)<12.5 µmol/LAdult[2]
Cerebrotendinous XanthomatosisSignificantly elevatedPatients[7]

Experimental Protocols

Protocol 1: Comprehensive this compound Extraction using LLE and Saponification

This protocol is recommended for accurate quantification of total this compound.

Materials and Reagents:

  • Human plasma (EDTA or Lithium Heparin)[2]

  • Internal Standard (IS) solution (e.g., epicoprostanol (B1214048) or deuterated this compound)[8]

  • 1 M Potassium Hydroxide (KOH) in 90% ethanol[3]

  • n-Hexane[9][10]

  • Deionized water

  • Nitrogen gas

  • Screw-cap glass tubes

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Sample Preparation: Aliquot 100 µL of human plasma into a screw-cap glass tube.[1]

  • Internal Standard Addition: Add 50 µL of the internal standard solution.[1]

  • Saponification (for total this compound): Add 500 µL of 1 M ethanolic KOH.[1][3] Cap the tube tightly and vortex for 15 seconds. Incubate at 70°C for 60 minutes in the dark.[1]

  • Cooling: Cool the samples to room temperature under running water.[1]

  • Liquid-Liquid Extraction: Add 500 µL of deionized water to the tube.[1] Add 1.5 mL of n-hexane and vortex for 15 seconds.[1][9]

  • Phase Separation: Centrifuge at 3500 rpm (approximately 1500 x g) for 5 minutes.[1]

  • Collection of Organic Phase: Carefully transfer the upper hexane (B92381) layer to a new clean glass tube.[1]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

  • Derivatization (for GC-MS analysis): The dried extract is now ready for derivatization. A common method involves adding 25 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and incubating at 70°C for 60 minutes.[1][9]

  • Reconstitution: After derivatization, the sample is reconstituted in a suitable solvent (e.g., n-hexane) for injection into the GC-MS or LC-MS system.[11]

Protocol 2: Alternative High-Throughput LLE Method

This simplified method is suitable for rapid screening or when coupled with highly selective LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (10 µL)

  • Extraction solution: 1-Butanol:Methanol (1:1, v/v) containing internal standards.[12]

  • 1.5 mL Eppendorf tubes

Procedure:

  • Sample Preparation: Aliquot 10 µL of plasma into a 1.5 mL Eppendorf tube.[12]

  • Extraction: Add 100 µL of the 1-butanol:methanol extraction solution containing the internal standard.[12]

  • Vortexing: Vortex the tube vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or vial for direct analysis by LC-MS/MS.

Mandatory Visualization

Cholestanol_Extraction_Workflow This compound Extraction and Analysis Workflow plasma Human Plasma Sample is_addition Add Internal Standard plasma->is_addition saponification Saponification (Hydrolysis of Esters) is_addition->saponification lle Liquid-Liquid Extraction (Hexane) saponification->lle phase_sep Phase Separation (Centrifugation) lle->phase_sep organic_phase Collect Organic (Hexane) Phase phase_sep->organic_phase drying Evaporation (Nitrogen Stream) organic_phase->drying derivatization Derivatization (for GC-MS) drying->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis

Caption: Workflow for this compound extraction from human plasma.

Analytical Considerations

The choice between GC-MS and LC-MS/MS for the final analysis depends on the available instrumentation and specific requirements of the study.[13]

  • GC-MS is a well-established and robust technique for sterol analysis, often requiring derivatization to improve volatility and chromatographic performance.[1][8]

  • LC-MS/MS offers high sensitivity and selectivity and can often analyze sterols without derivatization, simplifying sample preparation.[13][14] Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for nonpolar compounds like this compound.[13]

Regardless of the analytical platform, chromatographic separation is crucial, as this compound is isobaric with several other sterols, including cholesterol isomers, which are present at much higher concentrations in plasma.[13][14]

Conclusion

This application note provides two detailed protocols for the extraction of this compound from human plasma. The comprehensive LLE method with saponification is ideal for accurate total this compound measurement, while the high-throughput method is suitable for larger-scale studies. The choice of protocol and analytical technique should be tailored to the specific research question and available resources. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data on this compound levels, aiding in the diagnosis of CTX and advancing the understanding of sterol metabolism.

References

Step-by-step cholestanol measurement in tissue homogenates.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the quantification of cholestanol in tissue homogenates, a critical measurement for researchers in metabolic disease, neurodegenerative disorders, and drug development. This compound, a metabolite of cholesterol, accumulates in certain genetic disorders like Cerebrotendinous Xanthomatosis (CTX) and may play a role in other pathologies. Accurate measurement of tissue this compound levels is therefore essential for diagnostics, monitoring disease progression, and evaluating therapeutic interventions.

This guide outlines three common analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. Each method is presented with a step-by-step protocol, from tissue homogenization and lipid extraction to final quantification. A comparative summary of the quantitative performance of each technique is provided to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of GC-MS, LC-MS/MS, and enzymatic assays for the quantification of this compound and related sterols in biological matrices. These values are compiled from various studies and should be considered as representative examples; actual performance may vary depending on the specific instrumentation, tissue matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Limit of Detection (LOD) 0.09 - 0.36 µmol/L[1][2]0.025 - 1 ng/mL (for related sterols)[3]~2.0 x 10⁻⁶ M (for this compound in sediment extracts)[4]
Limit of Quantification (LOQ) ~2.58 µmol/L[2]1 ng/mL (for related sterols)[3]Not explicitly found for tissue this compound
Linearity (R²) >0.99[2]>0.995 (for related oxysterols)[5][6]Typically linear over a defined concentration range
Recovery 89.5 - 95.4% (for related sterols)[7]85 - 110% (for a comprehensive sterol panel)~96.5% (for cholesterol)[8]
Precision (%CV) <20% (intra- and inter-assay)[2]<10% (day-to-day variability for a comprehensive sterol panel)Within-run: 1.6-1.9%, Between-day: 2.8-3.0% (for cholesterol)[8]
Derivatization RequiredNot always required, but can enhance sensitivity[3]Not required
Throughput ModerateHighHigh
Specificity HighVery HighCan have cross-reactivity with other sterols

Experimental Workflows

The following diagrams illustrate the general workflows for the three analytical methods described.

GC_MS_Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Folch or Bligh & Dyer) Homogenization->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Derivatization Derivatization (e.g., with BSTFA) Evaporation1->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for this compound analysis.

LC_MS_MS_Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Folch or Bligh & Dyer) Homogenization->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Reconstitution Reconstitution in Mobile Phase Evaporation1->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Data Analysis LCMSMS->Data

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Enzymatic_Assay_Workflow Tissue Tissue Sample Homogenization Homogenization in Assay Buffer Tissue->Homogenization Incubation Incubation with Enzymatic Reagents Homogenization->Incubation Detection Colorimetric/Fluorometric Detection Incubation->Detection Data Data Analysis Detection->Data

Caption: Enzymatic Assay workflow for this compound measurement.

Experimental Protocols

I. Tissue Homogenization and Lipid Extraction (Folch Method)

This protocol is a widely used method for the total lipid extraction from tissues and is suitable for subsequent GC-MS and LC-MS/MS analysis.[9][10][11]

Materials:

  • Tissue sample (e.g., liver, brain)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Orbital shaker

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Weigh a portion of the frozen tissue (e.g., 50-100 mg) and record the wet weight.

  • Place the tissue in a glass homogenizer tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue to a final volume 20 times the volume of the tissue sample (e.g., for 100 mg of tissue, use 2 mL of solvent mixture).[9]

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer the homogenate to a glass centrifuge tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[9]

  • Centrifuge the homogenate at a low speed (e.g., 2000 rpm) for 10 minutes to pellet the tissue debris.

  • Carefully transfer the supernatant (liquid phase) to a new glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., for 2 mL of supernatant, add 0.4 mL of NaCl solution).[9]

  • Vortex the mixture for a few seconds and then centrifuge at low speed to facilitate phase separation.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase using a Pasteur pipette.

  • The lower organic phase contains the total lipid extract. This extract can be directly used for derivatization (for GC-MS) or evaporated and reconstituted for LC-MS/MS analysis.

  • To determine the total lipid content, an aliquot of the organic phase can be transferred to a pre-weighed glass vial, evaporated to dryness under a stream of nitrogen, and the final weight recorded.

II. This compound Quantification by GC-MS

This protocol describes the derivatization and analysis of the lipid extract by GC-MS. Derivatization is necessary to increase the volatility of this compound for gas chromatography.

Materials:

  • Dried lipid extract from the previous step

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., hexane)

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Autosampler vials with inserts

Procedure:

  • Ensure the lipid extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.

  • Add a small volume of anhydrous pyridine (e.g., 50 µL) to the dried extract to dissolve the residue.

  • Add an equal volume of BSTFA + 1% TMCS (e.g., 50 µL).

  • Tightly cap the vial and vortex for 10-15 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

  • GC-MS Parameters (Example):

    • Injector Temperature: 280-300°C

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min

    • Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min, then ramp to 300°C at 5°C/min and hold for 5 min. (Note: This is an example, and the program should be optimized for the specific column and instrument).

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound-TMS derivative (e.g., m/z 460, 370).

  • Quantification: Create a calibration curve using this compound standards of known concentrations that have undergone the same extraction and derivatization process. The concentration of this compound in the tissue sample is determined by comparing its peak area to the calibration curve.

III. This compound Quantification by LC-MS/MS

This protocol provides a general procedure for the analysis of this compound using LC-MS/MS, which often offers higher sensitivity and throughput without the need for derivatization.

Materials:

  • Dried lipid extract

  • Mobile phase solvents (e.g., methanol, acetonitrile (B52724), water, with additives like formic acid or ammonium (B1175870) formate)

  • LC-MS/MS system with a suitable column (e.g., C18) and a triple quadrupole mass spectrometer

  • Autosampler vials

Procedure:

  • Evaporate the lipid extract to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase (e.g., a mixture of methanol and isopropanol). The reconstitution volume should be chosen to achieve a concentration within the linear range of the instrument.

  • Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial.

  • LC-MS/MS Parameters (Example):

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using, for example, water with 0.1% formic acid (Solvent A) and a mixture of acetonitrile and isopropanol (B130326) with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of this compound from other sterols.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound should be determined and optimized.

  • Quantification: Similar to GC-MS, a calibration curve is generated using this compound standards. The concentration in the sample is calculated based on the peak area response.

IV. This compound Quantification by Enzymatic Assay

This protocol is adapted from commercially available cholesterol assay kits. While these kits are designed for cholesterol, they can be used for this compound by preparing a this compound standard curve. The principle involves the enzymatic conversion of the sterol by cholesterol oxidase to produce a detectable signal (colorimetric or fluorometric).

Materials:

  • Tissue homogenate

  • Commercially available cholesterol assay kit (containing cholesterol oxidase, cholesterol esterase for total sterol measurement, a probe, and assay buffer)

  • This compound standard for calibration curve

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize the tissue in the assay buffer provided with the kit or a suitable buffer such as PBS. The homogenization ratio (tissue weight to buffer volume) should be optimized.[12]

  • Centrifuge the homogenate to pellet insoluble debris. The supernatant will be used for the assay.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same assay buffer.

  • Assay:

    • Add a specific volume of the tissue homogenate supernatant and the this compound standards to the wells of a microplate.

    • Prepare the reaction mixture according to the kit's instructions. For total this compound (free and esterified), include cholesterol esterase. For free this compound, omit the esterase.

    • Add the reaction mixture to each well.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes).

    • Measure the absorbance or fluorescence at the wavelength specified in the kit's protocol using a microplate reader.

  • Quantification: Subtract the background reading from all measurements. Plot the standard curve of this compound concentration versus the signal. Determine the this compound concentration in the tissue samples from the standard curve. The results are typically expressed as µg or nmol of this compound per mg of tissue.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between cholesterol and this compound and the analytical approaches to measure them.

Cholestanol_Analysis_Logic cluster_biochem Biochemical Pathway cluster_analysis Analytical Methods Cholesterol Cholesterol This compound This compound Cholesterol->this compound Metabolic Conversion GCMS GC-MS GCMS->this compound LCMSMS LC-MS/MS LCMSMS->this compound Enzymatic Enzymatic Assay Enzymatic->this compound Tissue Tissue Homogenate Tissue->Enzymatic LipidExtract Lipid Extract Tissue->LipidExtract Extraction LipidExtract->GCMS LipidExtract->LCMSMS

Caption: Relationship between cholesterol, this compound, and analytical methods.

References

Application Notes and Protocols for the Diagnostic Use of Cholestanol in Cerebrotendinous Xanthomatosis (CTX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene.[1] This gene encodes the mitochondrial enzyme sterol 27-hydroxylase, which plays a crucial role in bile acid synthesis. A deficiency in this enzyme disrupts the normal conversion of cholesterol into bile acids, leading to an accumulation of cholestanol and other cholesterol precursors in various tissues, including the brain, tendons, and lenses.[1][2] Elevated levels of plasma this compound are a key biochemical hallmark of CTX, making it a critical biomarker for diagnosis.[3][4] These application notes provide detailed protocols for the quantification of this compound in plasma/serum samples and summarize the expected quantitative data for diagnostic purposes.

Pathophysiology of this compound Accumulation in CTX

In a healthy individual, cholesterol is converted to bile acids through two primary pathways: the classic (neutral) and alternative (acidic) pathways. The enzyme sterol 27-hydroxylase (CYP27A1) is essential for the alternative pathway, where it hydroxylates cholesterol at the 27th position.[5] In CTX, the deficiency of CYP27A1 leads to a significant reduction in the synthesis of chenodeoxycholic acid (CDCA), a primary bile acid. This lack of feedback inhibition on cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway, results in the overproduction of intermediates that are shunted towards the formation of this compound and bile alcohols.[1] The accumulation of this compound in various tissues is believed to be a major contributor to the clinical manifestations of CTX, including neurological dysfunction, tendon xanthomas, and juvenile cataracts.[4]

CTX_Pathway cluster_bile_acid Bile Acid Synthesis cluster_ctx CTX Pathophysiology Cholesterol Cholesterol Intermediates 7-alpha-hydroxy-4-cholesten-3-one Cholesterol->Intermediates CYP7A1 (Upregulated in CTX) CDCA Chenodeoxycholic Acid (CDCA) Intermediates->CDCA Normal Pathway (via CYP27A1) Intermediates->CDCA Blocked in CTX This compound This compound Intermediates->this compound Shunt Pathway in CTX CYP7A1 CYP7A1 CDCA->CYP7A1 Negative Feedback (Reduced in CTX) Accumulation This compound Accumulation CYP27A1 CYP27A1 (Sterol 27-hydroxylase) Deficient_CYP27A1 Deficient CYP27A1 Clinical_Manifestations Clinical Manifestations (Neurological, Xanthomas, Cataracts) Accumulation->Clinical_Manifestations

Simplified signaling pathway of this compound accumulation in CTX.

Quantitative Data Summary

The concentration of this compound in plasma or serum is a highly sensitive and specific biomarker for the diagnosis of CTX. In affected individuals, this compound levels are typically elevated 5- to 10-fold above the upper limit of the normal range.[3]

AnalytePatient GroupMatrixConcentration RangeUnit Conversion
This compound Healthy Adults (≥18 years)Plasma/Serum<12.5µmol/L
Healthy Children (<18 years)Plasma/Serum<15.7µmol/L
Untreated CTX PatientsPlasma/Serum330 ± 30µg/dL
(approx. 85 ± 8 µmol/L)
This compound/Cholesterol Ratio Healthy Adults (≥18 years)Plasma/Serum1.00 - 2.70µmol/mmol
Healthy Children (<18 years)Plasma/Serum1.14 - 3.34µmol/mmol

Note: Reference ranges may vary slightly between laboratories. Confirmation of diagnosis should also involve genetic testing for mutations in the CYP27A1 gene.

Experimental Protocols

The following are detailed protocols for the quantification of this compound in human plasma or serum using Gas Chromatography-Mass Spectrometry (GC-MS) and an outline for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: this compound Quantification by GC-MS

This protocol is adapted from established methods for sterol analysis and involves saponification, extraction, and derivatization prior to GC-MS analysis.

Materials:

  • Internal Standard (IS): Epicoprostanol or 5α-cholestane

  • Reagents: 1 M Potassium hydroxide (B78521) (KOH) in 90% ethanol, n-hexane, Pyridine (B92270), Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Equipment: Glass test tubes with Teflon-lined screw caps, water bath or heating block, centrifuge, nitrogen evaporator, GC-MS system.

Procedure:

  • Sample Preparation:

    • To 1 mL of plasma or serum in a glass test tube, add a known amount of internal standard (e.g., 50 µg of 5α-cholestane).

    • Add 10 mL of 1 M KOH in 90% ethanol.

    • Cap the tubes tightly and incubate at 60°C for 1 hour for saponification.

  • Extraction:

    • After cooling to room temperature, add 5 mL of deionized water.

    • Extract the non-saponifiable lipids by adding 10 mL of n-hexane and vortexing for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer to a clean glass tube.

    • Repeat the extraction step twice more with 10 mL of n-hexane each time.

    • Combine the n-hexane extracts.

  • Drying and Derivatization:

    • Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen at 40-50°C.

    • To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the tube and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 10 min.

    • MS Conditions (example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor (for TMS derivatives): this compound (m/z 370, 458), Cholesterol (m/z 368, 458), and Internal Standard (e.g., 5α-cholestane m/z 372).

Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the this compound fragment ion to the internal standard fragment ion against a calibration curve prepared with known concentrations of this compound.

GCMS_Workflow start Plasma/Serum Sample is_addition Add Internal Standard start->is_addition saponification Saponification (KOH in Ethanol, 60°C) is_addition->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction drying Evaporation under Nitrogen extraction->drying derivatization Derivatization (BSTFA, 60°C) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis

Workflow for this compound quantification by GC-MS.
Protocol 2: this compound Quantification by LC-MS/MS (Outline)

LC-MS/MS offers high sensitivity and specificity for the analysis of sterols and can often be performed with simpler sample preparation compared to GC-MS.

Principle:

This method involves protein precipitation from the plasma/serum sample, followed by direct injection into the LC-MS/MS system. Chromatographic separation is used to resolve this compound from other sterols, and detection is achieved by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Key Steps:

  • Sample Preparation:

    • Protein precipitation is typically performed by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., deuterated this compound) to the plasma/serum sample.

    • After vortexing and centrifugation, the supernatant is transferred for analysis.

  • Liquid Chromatography:

    • A C18 or similar reversed-phase column is commonly used for separation.

    • The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Tandem Mass Spectrometry:

    • Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, often in positive ion mode.

    • MRM is used for quantification by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Advantages of LC-MS/MS:

  • High throughput due to simpler sample preparation.

  • High sensitivity and specificity.

  • No derivatization step is required, reducing analytical variability.

Conclusion

The quantification of plasma or serum this compound is an essential tool for the diagnosis of Cerebrotendinous Xanthomatosis. The provided protocols and data offer a framework for researchers and clinicians to accurately identify individuals with this rare metabolic disorder. Early and accurate diagnosis is critical for the timely initiation of treatment with chenodeoxycholic acid, which can halt or even reverse some of the clinical manifestations of CTX.

References

Application Notes and Protocols for Developing an Experimental Animal Model for Cholestanol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestanol, a saturated sterol and a metabolite of cholesterol, accumulates in the body in certain pathological conditions, most notably in Cerebrotendinginous Xanthomatosis (CTX). This rare genetic disorder is caused by mutations in the CYP27A1 gene, which codes for the mitochondrial enzyme sterol 27-hydroxylase. The resulting enzyme deficiency disrupts the bile acid synthesis pathway, leading to an abnormal build-up of this compound and cholesterol in various tissues, particularly the brain, tendons, and lenses. This accumulation is toxic and leads to severe neurological dysfunction, tendon xanthomas, premature atherosclerosis, and cataracts.[1][2]

Developing robust experimental animal models that replicate the key features of this compound accumulation is crucial for understanding the pathophysiology of CTX, identifying biomarkers, and evaluating novel therapeutic interventions. These application notes provide detailed protocols for inducing this compound accumulation in rodents through dietary, surgical, and genetic approaches, along with methodologies for sample analysis and data interpretation.

Experimental Models for Inducing this compound Accumulation

There are three primary approaches to developing animal models for this compound studies: dietary induction, surgical intervention to induce cholestasis, and genetic modification.

Dietary-Induced Model (High-Cholestanol/Cholesterol Diet)

This model is effective for studying the direct toxic effects of this compound accumulation. Feeding rodents a diet enriched with this compound or high levels of cholesterol (which increases this compound production) can mimic some of the biochemical and pathological features of CTX.[1][3]

Surgical Model (Bile Duct Ligation)

Bile Duct Ligation (BDL) is a well-established surgical procedure that induces obstructive cholestasis. This blockage of bile flow leads to the accumulation of bile acids and cholesterol in the liver, which in turn can increase the production and accumulation of this compound. This model is particularly useful for studying this compound's role in the context of cholestatic liver injury.

Genetic Model (Cyp27a1 Knockout Mouse)

The Cyp27a1 knockout mouse is the most direct model of CTX. These mice lack the sterol 27-hydroxylase enzyme, leading to a systemic accumulation of this compound, particularly in the brain and tendons, closely mimicking the human disease state.[2][4]

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from the described animal models. Values can vary based on the specific rodent strain, age, and duration of the experiment.

Table 1: Expected this compound Levels in Different Tissues

ModelTissueExpected Increase in this compound (vs. Control)Reference
Dietary-Induced (1% this compound Diet, Mouse) Serum30 to 100-fold[3]
Liver30 to 100-fold[3]
CerebellumLinear increase over time[3]
Genetic (Cyp27a1 Knockout, Mouse) Plasma~2.5-fold[2][4]
Liver~2 to 3-fold[4]
Tendons~6-fold[2][4]
Brain~12-fold[2][4]

Table 2: Expected Changes in Serum Biochemistry

ModelParameterExpected ChangeReference
Dietary-Induced (High-Cholesterol) Total CholesterolSignificant Increase[5]
LDL CholesterolSignificant Increase
Alanine Aminotransferase (ALT)~4 to 6-fold Increase[5]
Bile Duct Ligation (Rat) Total BilirubinSignificant Increase
Alanine Aminotransferase (ALT)Significant Increase
Aspartate Aminotransferase (AST)Significant Increase

Experimental Protocols

Protocol: Induction via High-Cholestanol Diet

This protocol describes the preparation and administration of a diet designed to induce this compound accumulation.

Materials:

  • Standard rodent chow (powdered)

  • This compound (5α-cholestan-3β-ol)

  • Cholic acid (optional, to enhance absorption)

  • Corn oil or other suitable fat source

  • Mixer

Procedure:

  • Diet Preparation: To prepare a 1% (w/w) this compound diet, thoroughly mix 10 grams of this compound with 990 grams of powdered standard rodent chow.

  • (Optional) To enhance sterol absorption and induce a more severe phenotype, 0.5% (w/w) cholic acid can be added (5 grams per kg of diet).

  • Add a small amount of corn oil (e.g., 20-40 ml per kg) to the mixture to increase palatability and reduce dust.

  • Mix until a homogenous consistency is achieved. The diet can be provided as a loose powder or pressed into pellets.

  • Animal Housing and Acclimation: House C57BL/6 mice or Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, 22±2°C) and provide standard chow and water ad libitum for a one-week acclimation period.

  • Diet Administration: After acclimation, replace the standard chow with the prepared high-cholestanol diet for the experimental group. The control group will continue to receive the standard chow.

  • Duration: Maintain the animals on the respective diets for a period ranging from 4 to 32 weeks, depending on the study's objectives.[3]

  • Monitoring: Monitor animal health, body weight, and food intake regularly.

  • Sample Collection: At the end of the study, collect blood, liver, and brain tissue for analysis as described in subsequent protocols.

Protocol: Bile Duct Ligation (BDL) in Rats

This surgical procedure induces obstructive cholestasis. All procedures must be performed under aseptic conditions and with appropriate anesthesia and analgesia in accordance with institutional animal care guidelines.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps)

  • Surgical sutures (e.g., 5-0 silk)

  • Warming pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthesia and Preparation: Anesthetize a male Sprague-Dawley rat (200-250g) using isoflurane. Shave the abdominal area and sterilize the skin with an antiseptic solution. Place the animal on a warming pad to maintain body temperature.

  • Laparotomy: Make a midline abdominal incision (~2-3 cm) below the xiphoid process to expose the abdominal cavity.

  • Bile Duct Identification: Gently retract the liver to locate the common bile duct, which appears as a translucent tube running alongside the portal vein.

  • Ligation: Carefully isolate the common bile duct from the surrounding tissue. Use a blunt-ended needle to pass two ligatures of 5-0 silk suture under the duct.

  • Tie the two ligatures securely around the bile duct, approximately 2-3 mm apart.

  • Make a cut between the two ligatures to ensure complete and permanent obstruction.

  • Sham Control: For control animals, perform the same procedure (laparotomy and bile duct isolation) but do not ligate or cut the duct.

  • Closure: Return the organs to the abdominal cavity. Close the abdominal wall and skin in separate layers using appropriate sutures.

  • Post-Operative Care: Administer analgesics as prescribed. Monitor the animal closely during recovery for signs of pain or distress. Provide easy access to food and water. Jaundice should become visible within 24-48 hours. The model of liver fibrosis is typically well-developed within 4-6 weeks.[6]

Protocol: this compound Extraction from Liver Tissue

This protocol is based on the widely used Folch method for lipid extraction.

Materials:

  • Liver tissue (~50-100 mg)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (e.g., Dounce or rotor-stator)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

  • Internal standard (e.g., epicoprostanol)

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen liver tissue and place it in a glass homogenizing tube. Add a known amount of internal standard.

  • Add 2 ml of a 2:1 (v/v) chloroform:methanol solution to the tissue.

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 0.5 ml of 0.9% NaCl solution.

  • Vortex the tube vigorously for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Two phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas in a heating block set to 40-50°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., hexane (B92381) or mobile phase for HPLC) for analysis.

Protocol: this compound Quantification by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., Acetonitrile (B52724):Isopropanol mixture)

  • This compound standard

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the reconstitution solvent.

  • HPLC Analysis: Inject a fixed volume (e.g., 20 µL) of the reconstituted sample extract and each standard onto the HPLC system.

  • Separation: Elute the sterols using an isocratic or gradient mobile phase flow. A typical mobile phase could be a mixture of acetonitrile and isopropanol.

  • Detection: Monitor the eluent at a low UV wavelength (e.g., 205-210 nm).

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the this compound standard. Quantify the amount of this compound by comparing the peak area of the sample to the standard curve, after correcting for the recovery of the internal standard.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_model Model Development cluster_analysis Analysis cluster_outcome Outcome Diet Dietary Induction (High-Cholestanol Diet) Sample Sample Collection (Blood, Liver, Brain) Diet->Sample BDL Surgical Induction (Bile Duct Ligation) BDL->Sample Genetic Genetic Model (Cyp27a1 KO) Genetic->Sample Extraction Lipid Extraction Sample->Extraction Histo Histopathology Sample->Histo Biochem Serum Biochemistry Sample->Biochem Quant This compound Quantification (HPLC / GC-MS) Extraction->Quant Data Data Interpretation Quant->Data Histo->Data Biochem->Data Patho Pathophysiology Insights Data->Patho Therapy Therapeutic Evaluation Data->Therapy

Caption: Workflow for developing and analyzing this compound animal models.

This compound Biosynthesis and Toxicity Pathway

G cluster_synthesis This compound Biosynthesis cluster_clearance Bile Acid Synthesis (Clearance) cluster_toxicity Cellular Toxicity Chol Cholesterol CYP7A1 CYP7A1 Chol->CYP7A1 Inter1 7α-hydroxy-4-cholesten-3-one HSD3B7 HSD3B7 Inter1->HSD3B7 This compound This compound CYP27A1 Sterol 27-hydroxylase (CYP27A1) This compound->CYP27A1 Accumulation This compound Accumulation This compound->Accumulation CYP7A1->Inter1 'Alternative' Pathway (Upregulated in CTX) Reductase Reductases HSD3B7->Reductase Reductase->this compound BileAcids Bile Acids CYP27A1->BileAcids CTX Deficient in CTX CYP27A1->CTX Membrane Reduced Membrane Fluidity & Impaired Ca2+ Channels Accumulation->Membrane Mito Mitochondrial Dysfunction Accumulation->Mito Apoptosis Cell Death / Apoptosis Membrane->Apoptosis ROS Oxidative Stress (ROS) Mito->ROS AEP C/EBPβ/AEP Pathway Activation ROS->AEP AEP->Apoptosis

References

Sensitive Detection of Cholestanol by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestanol is a saturated sterol that is a metabolite of cholesterol. Elevated levels of this compound in serum and tissues are a key diagnostic marker for Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder. Accurate and sensitive quantification of this compound is crucial for the diagnosis, monitoring, and evaluation of therapeutic interventions for CTX and other related metabolic disorders. This application note provides a detailed protocol for the sensitive detection and quantification of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1]

Principle of the Method

This method employs a robust sample preparation procedure involving liquid-liquid extraction to isolate sterols from the serum matrix. The extracted this compound is then separated from other endogenous sterols using reversed-phase liquid chromatography (LC) on a C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Atmospheric Pressure Chemical Ionization (APCI) source. The use of an internal standard (IS) ensures accuracy and precision of the quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Epicoprostanol (internal standard, IS) (Sigma-Aldrich or equivalent)

  • HPLC-grade methanol, acetonitrile, isopropanol, and n-hexane

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human serum (drug-free) for calibration standards and quality controls

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of serum sample, quality control, or calibration standard in a glass tube, add 10 µL of the internal standard working solution (Epicoprostanol in methanol).

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (90:10 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile:Isopropanol (1:1, v/v)
Gradient Elution 0-2 min, 80% B; 2-8 min, 80-95% B; 8-10 min, 95% B; 10-10.1 min, 95-80% B; 10.1-12 min, 80% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS)

ParameterCondition
MS System Agilent 6460 Triple Quadrupole LC/MS or equivalent
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
Gas Temperature 350°C
Vaporizer 350°C
Gas Flow 5 L/min
Nebulizer 40 psi
Capillary Voltage 3500 V
MRM Transitions See Table 1
Quantitative Data

Table 1: MRM Transitions and Optimized MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
This compound371.3161.110013525
Epicoprostanol (IS)371.3215.210013520

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1 - 200 µM (r² > 0.99)[1]
Limit of Detection (LOD) 0.23 µM[1]
Limit of Quantification (LOQ) 0.75 µM
Precision (%RSD) Intra-day: < 5%, Inter-day: < 8%
Accuracy (% Recovery) 92% - 105%
Matrix Effect Minimal, compensated by internal standard

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis serum Serum Sample (100 µL) add_is Add Internal Standard serum->add_is lle Liquid-Liquid Extraction (Chloroform:Methanol) add_is->lle centrifuge Centrifugation lle->centrifuge extract Collect Organic Layer centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (APCI, MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_problem Analytical Challenge cluster_solution Methodology cluster_outcome Result problem Sensitive Quantification of this compound in Serum sample_prep Efficient Sample Preparation (Liquid-Liquid Extraction) problem->sample_prep Requires separation Robust Chromatographic Separation (Reversed-Phase LC) sample_prep->separation Enables detection Selective and Sensitive Detection (Tandem Mass Spectrometry) separation->detection Allows for outcome Accurate and Precise this compound Concentration detection->outcome Yields

Caption: Logical relationship of the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human serum. The simple and efficient sample preparation protocol, coupled with the high selectivity of tandem mass spectrometry, allows for accurate measurement of this compound levels, which is essential for the clinical diagnosis and management of CTX and other related metabolic disorders. This method is well-suited for high-throughput analysis in clinical and research laboratories.

References

Application Notes and Protocols for Accurate Cholestanol Quantification by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholestanol, the 5α-dihydro derivative of cholesterol, is a minor sterol in the human body. However, its accurate quantification in biological matrices such as plasma and serum is of significant clinical and research importance. Elevated levels of this compound are a key diagnostic marker for Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene.[1] In drug development, monitoring this compound levels can provide insights into the off-target effects of therapies that modulate cholesterol metabolism or bile acid synthesis.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate and precise quantification of sterols, including this compound.[2] This technique involves the addition of a known amount of an isotopically labeled internal standard (e.g., deuterated this compound) to the sample at the initial stage of processing. This internal standard behaves chemically and physically identically to the endogenous analyte, allowing for the correction of analyte loss during sample preparation and ionization variability during mass spectrometric analysis. This results in high accuracy and precision, making IDMS an indispensable tool for clinical diagnostics, metabolic research, and pharmaceutical development.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle of IDMS is the use of an isotopically labeled analog of the analyte of interest as an internal standard.[2] This standard, often containing stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), is chemically identical to the analyte but has a different mass. A precisely known quantity of this "spike" is added to the sample before any extraction or purification steps. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy, as any losses during sample workup will affect both the analyte and the standard equally.

Experimental Protocols

The following protocols are detailed methodologies for the quantification of this compound in human plasma or serum using IDMS coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

This protocol outlines the steps for the extraction of total this compound (free and esterified) from a plasma or serum sample.

Materials:

  • Plasma or serum sample

  • Isotopically labeled internal standard (e.g., d5-cholestanol) solution of known concentration

  • Antioxidant solution (e.g., Butylated hydroxytoluene (BHT) in ethanol)

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 1 M in methanol)

  • Hexane (B92381)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (glass, with Teflon-lined caps)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Internal Standard Spiking: To 1 mL of plasma or serum in a glass centrifuge tube, add a known amount of the isotopically labeled this compound internal standard.[3]

  • Addition of Antioxidant: Add 50 µL of BHT solution to prevent auto-oxidation of sterols during sample processing.[4]

  • Saponification (Hydrolysis of Esters): Add 1 mL of 1 M methanolic KOH to the sample.[3][4] Cap the tube tightly and vortex vigorously. Incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.[5]

  • Cooling: After incubation, allow the sample to cool to room temperature.

  • Extraction: Add 4 mL of hexane to the tube and vortex vigorously for 5 minutes to extract the non-saponifiable lipids, including this compound.[3][4]

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous phases.[4]

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction of the remaining aqueous layer with another 4 mL of hexane to ensure complete recovery. Combine the hexane extracts.[4]

  • Washing: Wash the combined organic extract with 2 mL of deionized water to remove any residual KOH and other water-soluble impurities. Vortex and centrifuge as before.

  • Drying: Pass the final hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.[4]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[4] The dried residue is now ready for derivatization.

Derivatization

To improve the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step, typically silylation, is necessary.[4]

Materials:

  • Dried sample extract

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or Tri-Sil HTP reagent)[4][6]

  • Anhydrous pyridine (B92270) (optional, to aid dissolution)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitution: To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue.[4]

  • Addition of Reagent: Add 50 µL of MSTFA + 1% TMCS (or a similar silylating agent).[4][7]

  • Reaction: Cap the vial tightly, vortex for 1 minute, and incubate at 60°C for 30 minutes to ensure complete derivatization.[4][6]

  • Cooling: After incubation, allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of trimethylsilyl (B98337) (TMS)-derivatized this compound. These may require optimization based on the specific instrument and column used.

Instrumentation and Parameters:

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4]

  • Injection Volume: 1-2 µL.

  • Injector Temperature: 250-280°C.[7][8]

  • Injection Mode: Splitless or split (e.g., 10:1 ratio).[7]

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min, hold for 10 min.

    • Ramp to 300°C at 5°C/min, hold for 5 min.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Ion Source Temperature: 230°C.[7][8]

    • Transfer Line Temperature: 270-280°C.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: The specific m/z values for the TMS derivatives of endogenous this compound and the isotopically labeled internal standard should be selected. For example, for TMS-cholesterol, the molecular ion is at m/z 458.[5] The corresponding ions for this compound and its deuterated analog would be determined based on their structure and isotopic labeling.

Data Presentation

Table 1: Representative this compound Concentrations in Human Plasma/Serum
PopulationThis compound Concentration (mg/dL)Reference
Healthy Pediatric (0.2-18 years)0.27 ± 0.08 (Range: 0.10-0.65)GTR, NCBI[9]
Healthy Adult (18-70 years)0.25 ± 0.07 (Range: 0.11-0.44)GTR, NCBI[9]
Patients with Cerebrotendinous Xanthomatosis (CTX)Significantly elevated[1][3]
Table 2: Example Method Validation Parameters for Sterol Quantification

This table summarizes typical performance characteristics for IDMS methods used in sterol analysis.

ParameterTypical Value/RangeReference(s)
Linearity Range 1-200 ng/mL (plasma) 0.025-5 ng/mL (CSF)For 24(S)-hydroxycholesterol, a related sterol[10]
Lower Limit of Quantification (LLOQ) 0.025 - 1 ng/mLFor 24(S)-hydroxycholesterol, a related sterol[10]
Precision (CV%) Intra-run: < 15% Inter-run: < 15%General acceptance criteria; specific values can be found in literature[10]
1.1% to 3.2% (within-laboratory)For a GC/MS method for cholesterol[8]
Accuracy (% Bias or RE%) 85-115%General acceptance criteria; specific values can be found in literature[10]
Recovery 90% to 102%For a GC/MS method for cholesterol[8]
Relative Standard Deviation (RSD) ~6.3%For this compound determination by mass fragmentography[3]

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample 1. Plasma/Serum Sample Spike 2. Spike with Isotopically Labeled Internal Standard (d5-Cholestanol) Sample->Spike Saponify 3. Saponification (KOH, 60°C) Spike->Saponify Extract 4. Liquid-Liquid Extraction (Hexane) Saponify->Extract Dry 5. Evaporation to Dryness (Nitrogen Stream) Extract->Dry Deriv 6. Silylation (MSTFA, 60°C) Dry->Deriv GCMS 7. GC-MS Analysis (SIM Mode) Deriv->GCMS Data 8. Data Acquisition (Peak Area Ratios) GCMS->Data Quant 10. Concentration Calculation Data->Quant Cal 9. Calibration Curve Cal->Quant

Caption: Workflow for this compound Quantification by IDMS.

This compound Biosynthesis Pathway

G Cholesterol Cholesterol Hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 Cholestenone 7α-hydroxy-4-cholesten-3-one This compound This compound Cholestenone->this compound Novel Pathway (Accelerated in CTX) Hydroxycholesterol->Cholestenone Hydroxycholesterol->this compound Novel Pathway (Accelerated in CTX) CTX Accumulation in Cerebrotendinous Xanthomatosis (CTX) This compound->CTX

Caption: Simplified this compound Biosynthesis Pathway.

References

Application Note: Quantitative Analysis of Cholestanol in Human Plasma by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipid analysis, clinical diagnostics, and metabolic disorder research.

Introduction

Cholestanol is a saturated derivative of cholesterol found in human plasma. While present at low levels in healthy individuals, elevated concentrations of this compound are a key biochemical marker for Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder.[1][2][3] Accurate and precise quantification of this compound is critical for the diagnosis and monitoring of CTX.[3] Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), provides the high sensitivity and specificity required for this analysis.[1][4][5]

This document provides a detailed protocol for the sample preparation and quantitative analysis of total this compound in human plasma/serum using GC-MS. The method involves alkaline saponification to hydrolyze this compound esters, liquid-liquid extraction (LLE) to isolate the sterols, and derivatization to enhance volatility for GC analysis.

Principle

The protocol is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard (IS), which is chemically and physically similar to the analyte, is added to the sample at the beginning of the workflow.[6][7] This IS corrects for analyte loss during sample preparation and variations in instrument response.[6]

The main steps include:

  • Saponification: Alkaline hydrolysis with ethanolic potassium hydroxide (B78521) (KOH) to cleave fatty acid esters from this compound, ensuring the measurement of total (free + esterified) this compound.

  • Extraction: Liquid-liquid extraction with a non-polar solvent like n-hexane to isolate this compound and other non-saponifiable lipids from the aqueous matrix.[1][8]

  • Derivatization: Conversion of the hydroxyl group of this compound into a trimethylsilyl (B98337) (TMS) ether. This silylation step increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[9][10][11]

  • Quantification: Analysis by GC-MS in Selected Ion Monitoring (SIM) mode, where specific ions for both the analyte and the internal standard are monitored to ensure specificity and sensitivity.[12]

Materials and Reagents

  • Samples: Human plasma or serum, stored at -80°C.

  • Standards:

    • This compound (5α-cholestan-3β-ol)

    • Internal Standard (IS): Epicoprostanol or a deuterated analog like 5α-Cholestan-3β-ol-d5.[2][13]

  • Solvents (HPLC or GC grade):

  • Reagents:

    • Potassium Hydroxide (KOH) pellets

    • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[9][10]

  • Equipment:

    • Glass tubes with Teflon-lined screw caps

    • Vortex mixer

    • Heating block or water bath

    • Centrifuge

    • Nitrogen evaporation system

    • GC-MS system with an appropriate capillary column (e.g., ZB-1701 or equivalent).[12]

    • Autosampler vials with inserts

Experimental Protocol

4.1. Preparation of Reagents

  • Ethanolic KOH (1 M): Dissolve 1.4 g of KOH pellets in 25 mL of ethanol. Prepare fresh daily.

  • Internal Standard Spiking Solution: Prepare a stock solution of Epicoprostanol in ethanol (e.g., 100 µg/mL). Create a working solution by diluting the stock to a final concentration of 1 µg/mL in ethanol.

4.2. Sample Preparation Procedure

  • Sample Thawing & Aliquoting: Thaw frozen plasma/serum samples on ice. Vortex briefly to ensure homogeneity. Pipette 100 µL of each sample, calibrator, and quality control (QC) into separate labeled glass tubes.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (1 µg/mL) to every tube.

  • Saponification (Hydrolysis):

    • Add 1.0 mL of 1 M ethanolic KOH to each tube.

    • Cap the tubes tightly, vortex for 30 seconds.

    • Incubate in a heating block or water bath at 60°C for 90 minutes to hydrolyze the steryl esters.[13]

  • Extraction:

    • Cool the tubes to room temperature.

    • Add 1.0 mL of deionized water to each tube.

    • Add 3.0 mL of n-hexane.[2][8]

    • Cap the tubes and vortex vigorously for 2 minutes to extract the non-saponifiable lipids.

  • Phase Separation:

    • Centrifuge the tubes at 1000 x g for 5 minutes to achieve clear separation of the aqueous and organic (hexane) layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper hexane (B92381) layer to a clean, labeled glass tube using a Pasteur pipette. Be cautious not to aspirate the lower aqueous layer.

    • Repeat the extraction (steps 4.4 and 4.6) on the remaining aqueous layer with another 3.0 mL of n-hexane and combine the hexane extracts.

  • Solvent Evaporation:

    • Evaporate the combined hexane extracts to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[10]

    • Cap the tubes tightly and vortex for 30 seconds.

    • Incubate at 60°C for 60 minutes to form the trimethylsilyl (TMS) ethers.[10]

  • Final Preparation for Analysis:

    • Cool the tubes to room temperature.

    • Transfer the derivatized sample to an autosampler vial with a glass insert for GC-MS analysis.

Workflow Diagram

The following diagram illustrates the key steps in the this compound sample preparation workflow.

G start Start sample 1. Sample Aliquoting (100 µL Plasma/Serum) start->sample is_spike 2. Internal Standard Spiking (Epicoprostanol) sample->is_spike saponification 3. Alkaline Hydrolysis (Add Ethanolic KOH, 90 min at 60°C) is_spike->saponification neutralization 4. Extraction (Add H₂O and Hexane, Vortex) saponification->neutralization centrifugation 5. Phase Separation (Centrifuge 5 min at 1000 x g) neutralization->centrifugation extract 6. Collect Supernatant (Transfer Hexane Layer) centrifugation->extract evaporation 7. Solvent Evaporation (Dry under Nitrogen Stream) extract->evaporation derivatization 8. Derivatization (Add Pyridine & BSTFA + 1% TMCS, 60 min at 60°C) evaporation->derivatization reconstitution 9. Transfer to Vial derivatization->reconstitution analysis 10. GC-MS Analysis reconstitution->analysis end End analysis->end

Caption: Workflow for this compound sample preparation.

GC-MS Analysis

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection Volume: 1-2 µL

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS: Monitor characteristic ions (e.g., m/z 370, 460).

    • Epicoprostanol-TMS (IS): Monitor characteristic ions (e.g., m/z 370, 460).

    • Note: Specific ions should be optimized based on instrument performance and potential interferences.

Data Presentation and Method Performance

Data is calculated by determining the peak area ratio of the this compound-TMS derivative to the epicoprostanol-TMS (IS) derivative. A calibration curve is constructed by plotting this ratio against the known concentrations of prepared calibrators. The concentration of this compound in unknown samples is then interpolated from this curve.

The following table summarizes typical performance characteristics for this type of assay.

Parameter Typical Value Description
Linear Range 0.1 - 50 µg/mLThe concentration range over which the assay is accurate and precise.
Limit of Quantification (LOQ) 0.1 µg/mLThe lowest concentration that can be reliably quantified.
Intra-Assay Precision (%RSD) < 10%Precision within a single analytical run.
Inter-Assay Precision (%RSD) < 15%Precision between different analytical runs.[11]
Mean Recovery > 90%The efficiency of the extraction process.
Relative Standard Deviation ~6.3%A measure of the method's reproducibility.[1][8]

Conclusion

This protocol provides a robust and reliable method for the quantification of total this compound in plasma or serum samples. The use of an internal standard, combined with the specificity of GC-MS, ensures high accuracy and precision, making it suitable for clinical diagnostic testing and research applications in lipid metabolism. Proper adherence to the sample preparation steps, particularly saponification and derivatization, is critical for achieving reproducible results.

References

Application of Cholestanol in Lipid Raft Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of lipid rafts is paramount for deciphering cellular signaling and developing novel therapeutics. Cholestanol, a close structural analog of cholesterol, is emerging as a powerful tool to probe the structure and function of these specialized membrane microdomains. This document provides detailed application notes and protocols for utilizing this compound in lipid raft research, offering insights into its unique effects on membrane properties and associated signaling pathways.

Introduction to this compound as a Tool in Lipid Raft Research

Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol, sphingolipids, and specific proteins. They serve as platforms for cellular signaling, protein trafficking, and pathogen entry. Cholesterol is a key organizing principle of these domains, and its depletion is a common method to study raft-dependent processes. This compound, the 5α-dihydro derivative of cholesterol, differs from cholesterol only by the absence of the C5-C6 double bond. This seemingly minor structural difference leads to distinct effects on membrane biophysical properties, making this compound an invaluable molecule for dissecting the specific roles of sterol structure in lipid raft organization and function.

Studies have shown that the replacement of cholesterol with this compound can alter membrane fluidity and the stability of lipid domains. For instance, this compound has been observed to decrease membrane fluidity to a greater extent than cholesterol in certain model systems. This property allows researchers to investigate how subtle changes in membrane order and packing, induced by this compound incorporation, impact the partitioning of proteins into lipid rafts and the subsequent activation of signaling cascades.

Comparative Effects of this compound and Cholesterol on Lipid Raft Properties

The substitution of cholesterol with this compound in model and cellular membranes leads to measurable changes in several key biophysical parameters of lipid rafts. Understanding these differences is crucial for interpreting experimental results.

PropertyEffect of CholesterolEffect of this compoundKey Observations and Implications
Membrane Fluidity Decreases fluidity in the liquid-disordered phaseGenerally causes a greater decrease in fluidity compared to cholesterolThe more rigid nature of this compound-containing domains can be used to study the impact of membrane stiffness on protein function and signaling.
Membrane Order Induces the formation of the liquid-ordered (Lo) phaseCan induce a more ordered or condensed state compared to cholesterolThis allows for the investigation of how the degree of lipid packing within rafts affects the recruitment and activity of raft-associated proteins.
Domain Stability Stabilizes lipid raft domainsMay form more stable or less dynamic domains compared to cholesterol-containing raftsThe altered dynamics can be exploited to trap protein complexes within rafts for easier study.
Protein Partitioning Modulates the partitioning of proteins into and out of raftsCan alter the partitioning coefficients of specific proteins compared to cholesterolThis provides a means to identify proteins whose raft association is highly sensitive to the fine structure of the sterol.

Experimental Protocols

Here, we provide detailed protocols for the incorporation of this compound into cellular membranes and for the analysis of its effects on lipid raft-dependent processes.

Protocol 1: Replacement of Cellular Cholesterol with this compound using Methyl-β-Cyclodextrin (MβCD)

This protocol describes a two-step process to first deplete endogenous cholesterol from cultured cells and then replete the membranes with this compound.

Materials:

  • Cultured cells (e.g., HeLa, Jurkat, or a cell line relevant to the research question)

  • Serum-free cell culture medium

  • Methyl-β-cyclodextrin (MβCD)

  • This compound

  • Ethanol (B145695) (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Preparation of MβCD-Cholestanol Complexes:

    • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

    • Prepare a 10 mM solution of MβCD in serum-free medium.

    • Slowly add the this compound stock solution to the MβCD solution while vortexing to achieve the desired final concentration of this compound (e.g., 1 mM). The molar ratio of MβCD to this compound should be approximately 10:1 to ensure efficient complexation.

    • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.

    • Sterile-filter the MβCD-cholestanol solution before use.

  • Cholesterol Depletion:

    • Plate cells and grow to 70-80% confluency.

    • Wash the cells twice with pre-warmed serum-free medium.

    • Incubate the cells with a cholesterol-depleting concentration of MβCD (e.g., 1-10 mM in serum-free medium) for 30-60 minutes at 37°C. The optimal concentration and time should be determined empirically for each cell line to ensure minimal cytotoxicity.

  • This compound Repletion:

    • After the depletion step, remove the MβCD-containing medium and wash the cells twice with serum-free medium.

    • Add the prepared MβCD-cholestanol complex solution to the cells.

    • Incubate for 1-2 hours at 37°C to allow for the incorporation of this compound into the cell membranes.

  • Cell Harvesting and Downstream Analysis:

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Proceed with downstream applications such as lipid raft isolation, protein analysis, or functional assays.

Workflow for Cholesterol Replacement with this compound

G cluster_prep Preparation of MβCD-Cholestanol Complexes cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis prep1 Dissolve this compound in Ethanol prep3 Mix and Incubate (37°C, 1 hr) prep1->prep3 prep2 Prepare MβCD Solution in Serum-Free Medium prep2->prep3 prep4 Sterile Filter prep3->prep4 repletion This compound Repletion (MβCD-Cholestanol, 37°C, 1-2 hr) prep4->repletion cell_culture Culture Cells to 70-80% Confluency wash1 Wash with Serum-Free Medium cell_culture->wash1 depletion Cholesterol Depletion (MβCD, 37°C, 30-60 min) wash1->depletion wash2 Wash with Serum-Free Medium depletion->wash2 wash2->repletion wash3 Wash with Ice-Cold PBS repletion->wash3 harvest Harvest Cells wash3->harvest analysis Lipid Raft Isolation Protein Analysis Functional Assays harvest->analysis

Caption: Workflow for replacing cellular cholesterol with this compound.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs)

This protocol describes the isolation of lipid rafts based on their insolubility in cold non-ionic detergents.

Materials:

  • Cells with incorporated this compound (from Protocol 1)

  • TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • 1% Triton X-100 in TNE buffer

  • Sucrose (B13894) solutions (80%, 30%, and 5% w/v in TNE)

  • Dounce homogenizer

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold 1% Triton X-100 in TNE buffer.

    • Incubate on ice for 30 minutes.

    • Homogenize the lysate with 10-15 strokes in a Dounce homogenizer.

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

    • Carefully overlay the 40% sucrose layer with 30% sucrose solution, followed by a final layer of 5% sucrose solution.

  • Ultracentrifugation:

    • Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, a light-scattering band corresponding to the DRMs should be visible at the 5%/30% sucrose interface.

    • Carefully collect fractions from the top of the gradient.

    • The DRM fraction can be identified by Western blotting for known lipid raft marker proteins (e.g., flotillin, caveolin).

Workflow for Detergent-Resistant Membrane (DRM) Isolation

G start Cells with Incorporated this compound lysis Lysis in 1% Triton X-100 (on ice, 30 min) start->lysis homogenize Dounce Homogenization lysis->homogenize sucrose_mix Mix Lysate with 80% Sucrose (Final 40%) homogenize->sucrose_mix gradient Layer Sucrose Gradient (30% and 5%) sucrose_mix->gradient centrifuge Ultracentrifugation (200,000 x g, 18-20 hr, 4°C) gradient->centrifuge collect Collect Fractions centrifuge->collect analysis Analyze Fractions (e.g., Western Blot for Raft Markers) collect->analysis

Caption: Workflow for the isolation of detergent-resistant membranes.

Application in Signaling Pathway Research

The replacement of cholesterol with this compound can have profound effects on signaling pathways that are dependent on the integrity of lipid rafts. Below are examples of how this tool can be applied to study specific signaling events.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs are known to localize to lipid rafts, and their signaling is modulated by the lipid environment.

Experimental Approach:

  • Replace cellular cholesterol with this compound using Protocol 1.

  • Stimulate the GPCR of interest with its specific agonist.

  • Measure downstream signaling events, such as:

    • cAMP production (for Gs- or Gi-coupled receptors)

    • Inositol phosphate (B84403) (IP) accumulation (for Gq-coupled receptors)

    • Receptor internalization and trafficking.

  • Compare the results to control cells (with normal cholesterol content) and cholesterol-depleted cells.

Expected Outcome and Interpretation:

Changes in the magnitude or kinetics of the signaling response in this compound-containing cells compared to control cells would indicate that the specific sterol structure within the lipid raft is critical for proper GPCR function. For example, a dampened response might suggest that the more ordered membrane environment created by this compound hinders the conformational changes required for receptor activation or G-protein coupling.

G cluster_membrane Lipid Raft GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector This compound This compound This compound->GPCR Modulates Conformation Ligand Ligand Ligand->GPCR Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Troubleshooting & Optimization

Troubleshooting variability in cholestanol GC-MS results.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholestanol analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to variability in your results.

Troubleshooting Guides

This section provides detailed guidance on specific problems you may encounter during your this compound GC-MS experiments.

Issue 1: High Variability in Peak Area or Response

Q1: My this compound peak area is highly variable between injections of the same sample. What are the potential causes?

A1: High variability in peak area for the same sample can stem from several sources, ranging from sample introduction to system contamination. Common causes include:

  • Injector Issues: A dirty or active inlet liner can lead to inconsistent sample vaporization and transfer onto the column.[1][2] Regular maintenance, including changing the liner and septum, is crucial.[1][3]

  • Syringe/Autosampler Problems: Inconsistent injection volumes due to bubbles in the syringe or mechanical issues with the autosampler can cause significant variability.

  • Sample Carryover: Residual sample from a previous, more concentrated injection can lead to erroneously high peak areas in subsequent runs.[3][4]

  • Inlet Temperature: An inlet temperature that is too low can result in incomplete and inconsistent vaporization of the derivatized this compound.[3] Conversely, a temperature that is too high can cause degradation of the analyte.

Q2: The peak area of my internal standard (e.g., 5α-cholestane) is inconsistent across my sample set and calibration curve. Why is this happening?

A2: Variability in the internal standard peak area is a common problem that can significantly impact the accuracy of your quantitative results.[5] Here are the likely culprits:

  • Inconsistent Spiking: The most straightforward cause is inconsistent addition of the internal standard to your samples and standards.[5] Ensure you are using a calibrated pipette for this step.

  • Solvent Mismatch: If the solvent composition of your standards and samples is different, it can affect vaporization in the inlet, leading to variable responses.[1]

  • Co-elution with an Interfering Peak: In some sample matrices, a component may co-elute with the internal standard, artificially inflating its peak area.

  • Degradation or Adsorption: The internal standard may be degrading in the inlet or adsorbing to active sites in the GC system, leading to a lower than expected response.[6]

Troubleshooting Flowchart for Peak Area Variability

G Troubleshooting Peak Area Variability A High Peak Area Variability Observed B Check Internal Standard (IS) Peak Area A->B C IS Area is Variable B->C Yes D IS Area is Stable, Analyte is Variable B->D No E Review IS Spiking Procedure. Calibrate Pipette. C->E F Check for IS Co-elution with Matrix Components. C->F G Inspect GC Inlet: Clean/Replace Liner and Septum. C->G D->G H Check for Analyte Degradation (Lower Inlet Temp). D->H I Verify Autosampler Performance (e.g., injection volume). D->I J Run Solvent Blanks to Check for Carryover. D->J K Problem Resolved E->K F->K G->K H->K I->K J->K

Caption: A logical workflow to diagnose the root cause of peak area variability.

Issue 2: Derivatization Problems

Q3: I am not seeing a peak for my derivatized this compound, or the peak is very small.

A3: Incomplete or failed derivatization is a frequent issue when analyzing sterols by GC-MS. The hydroxyl group of this compound needs to be derivatized (e.g., silylation) to increase its volatility and thermal stability.[7]

  • Presence of Water: Silylation reagents like BSTFA are highly sensitive to moisture.[8] Ensure your sample extract is completely dry and use anhydrous solvents.

  • Reagent Quality: Derivatization reagents can degrade over time, especially if not stored properly. Using a fresh ampoule of the reagent is a good troubleshooting step.[8]

  • Incorrect Reaction Conditions: The derivatization reaction may require specific temperatures and incubation times to proceed to completion.[3][8] Typical conditions for silylation are heating at 60-80°C for 30-60 minutes.[3]

  • Insufficient Reagent: A sufficient excess of the derivatization reagent is necessary to ensure all active hydrogens in the sample are derivatized.[3]

Q4: I am seeing "ghost peaks" or an unstable baseline in my chromatograms after derivatization.

A4: Ghost peaks and baseline instability are often signs of contamination.[3]

  • Contaminated Reagents: The derivatization reagent itself or the solvent used can be a source of contamination.

  • Injector Contamination: Septum bleed or contamination in the inlet liner can introduce extraneous peaks.[3] Regular replacement of the septum and liner is recommended.

  • Labware Contamination: Plasticizers can leach from plastic tubes and caps, causing interfering peaks.[3] It is advisable to use glass vials with PTFE-lined caps.

Experimental Workflow for this compound Derivatization

G This compound Silylation Workflow A Start with Dried Sample Extract in Glass Vial B Add Anhydrous Solvent (e.g., Pyridine) A->B C Add Silylation Reagent (e.g., BSTFA + 1% TMCS) B->C D Cap Vial Tightly C->D E Incubate at 60-80°C for 30-60 min D->E F Cool to Room Temperature E->F G Inject into GC-MS F->G

Caption: A typical experimental workflow for the silylation of this compound.

Issue 3: Chromatographic & Data Analysis Problems

Q5: My this compound peak is tailing. How can I improve the peak shape?

A5: Peak tailing for polar compounds like derivatized this compound is often caused by unwanted interactions within the GC system.[2]

  • Active Sites: Exposed silanol (B1196071) groups on the column or contamination in the inlet can interact with the analyte, causing tailing.[2] Trimming a small portion (a few inches) from the front of the column can help.[1]

  • Improper Column Installation: A poorly cut column or incorrect installation depth can create dead volumes, leading to poor peak shape.[2]

  • Low Inlet Temperature: If the inlet temperature is too low, it can cause slow vaporization and contribute to peak tailing.[2]

Q6: I am having difficulty integrating the this compound peak consistently.

A6: Consistent peak integration is crucial for accurate quantification.

  • Poor Signal-to-Noise: If the this compound concentration is very low, the peak may be difficult to distinguish from the baseline noise.

  • Co-elution with Matrix Components: If another compound from the sample matrix partially co-elutes with this compound, it can make consistent integration challenging. Adjusting the temperature program to improve separation may be necessary.[9]

  • Incorrect Integration Parameters: The integration parameters in your chromatography data system may need to be optimized to correctly detect the start and end of the peak.

FAQs

Q7: What is a suitable internal standard for this compound analysis by GC-MS?

  • 5α-cholestane: Structurally similar and commercially available.[5][10]

  • Epicoprostanol: Another non-endogenous sterol that can be used.[5]

Q8: What are typical GC-MS parameters for this compound analysis?

A8: While optimal parameters will vary by instrument and column, here is a representative set of conditions.

ParameterTypical ValuePurpose
Inlet Type Split/SplitlessSplitless for trace analysis, Split for higher concentrations.[3]
Inlet Temperature 280 - 300°CEnsures rapid and complete vaporization of the derivatized this compound.[3]
Carrier Gas HeliumInert gas for carrying the sample through the column.
Column DB-5 or similar mid-polarity columnProvides good separation for sterols.[8]
Oven Program Start at ~170-200°C, ramp to ~280-300°CSeparates this compound from other sample components.[9][11]
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for the target analyte.[9]

Q9: How can I be sure my derivatization reaction was successful?

A9: A successful derivatization will result in a new peak with a different retention time than underivatized this compound. You should also see characteristic mass fragments for the derivatized molecule in the mass spectrum. For a trimethylsilyl (B98337) (TMS) derivative of this compound, you would expect to see a molecular ion and specific fragment ions.

Experimental Protocols

Protocol 1: Sample Preparation (Hydrolysis and Extraction)

  • Spiking: To a known volume of plasma (e.g., 100 µL), add the internal standard (e.g., 5α-cholestane in a suitable solvent).

  • Hydrolysis: Add an alkaline solution (e.g., NaOH or KOH in ethanol) to the sample. This step is crucial for deconjugating any esterified sterols, ensuring the analysis of total this compound.[12]

  • Incubation: Heat the mixture (e.g., at 60°C for 1 hour) to facilitate hydrolysis.

  • Extraction: After cooling, extract the free sterols by adding an organic solvent like n-hexane. Vortex the mixture and then centrifuge to separate the layers.

  • Drying: Transfer the upper organic layer to a clean glass vial and evaporate to complete dryness under a stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Derivatization (Silylation)

  • Reagent Preparation: Ensure all glassware is dry.

  • Derivatization: To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][7]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[3]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Quantitative Performance Data

The following table summarizes typical performance characteristics for sterol analysis by GC-MS, providing a benchmark for your own method validation.

ParameterTypical Performance RangeReference
Linearity (R²) > 0.99[13][14]
Limit of Quantification (LOQ) 10 - 20 ng/mL[13]
Intra-Assay Precision (%CV) 1% - 12%[13]
Inter-Assay Precision (%CV) 1% - 16%[13]
Accuracy / Recovery 80% - 115%[13]

References

Technical Support Center: Optimizing Cholestanol Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the recovery of cholestanol during lipid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed protocols to improve experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most prevalent methods for extracting this compound and other sterols from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE protocols, such as the Folch or Bligh and Dyer methods, are widely used for their simplicity and effectiveness in extracting a broad range of lipids.[2][3] These methods typically use a combination of chloroform (B151607) and methanol.[4][5] SPE provides a more targeted approach, enabling the separation of this compound from other lipid classes and contaminants.[1][6] Often, a combination of LLE for initial extraction followed by SPE for cleanup and fractionation is employed for optimal results.[6][7][8]

Q2: Why is achieving high recovery of this compound often difficult?

A2: this compound, like cholesterol, is an amphipathic molecule with a nonpolar sterol ring and a more polar hydroxyl group. This dual nature can present challenges during extraction.[1] In LLE, this can lead to the formation of emulsions, which complicates phase separation.[1] For SPE, it can result in incomplete elution from the cartridges.[1] The choice of solvents and the pH of the sample are critical factors that significantly influence recovery rates.[1] Furthermore, a significant portion of this compound in biological samples can be esterified, requiring a saponification step to release the free sterol for total this compound quantification.[3][9]

Q3: What is saponification, and is it always necessary for this compound analysis?

A3: Saponification is a process that utilizes a strong base, such as potassium hydroxide (B78521) in ethanol, to hydrolyze fatty acid esters, thereby liberating the free sterol.[3] This step is crucial if the goal is to quantify the total this compound concentration (both free and esterified forms) in a sample.[3] In human plasma, sterols are primarily found as steryl esters.[9] If you are only interested in measuring the unesterified, free form of this compound, this step may be omitted.[3]

Q4: Which solvent system is best for this compound extraction?

A4: The optimal solvent system depends on the sample matrix and the specific lipids of interest. For a broad range of lipids, including sterols, the Folch method using a chloroform:methanol (2:1, v/v) mixture is highly effective.[2][4][5] The Bligh and Dyer method, which uses a different ratio of chloroform:methanol:water, is also widely used and is particularly effective for samples with high water content.[5][10] For less abundant lipids, the choice of solvent system can greatly influence the extraction efficiency.[2] Hexane-isopropanol is another option, noted to be effective for apolar lipids.[2][11]

Q5: How can I accurately quantify this compound in my extract?

A5: Accurate quantification of this compound typically involves mass spectrometry (GC-MS or LC-MS).[8][12] To ensure accuracy and account for any loss during sample preparation, it is essential to use an internal standard.[6][13] A fixed amount of a related but biologically absent compound, like a deuterated version of this compound or a similar sterol like cholestane, is added to the sample before extraction.[6][12] The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for variability in extraction efficiency and matrix effects.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Recovery Inefficient initial extraction. Optimize the LLE solvent system; ensure sufficient solvent volume and vigorous mixing.[3] For samples rich in lipids, consider alternatives like methyl tert-butyl ether (MTBE).[3]
Analyte loss during phase separation. Ensure complete phase separation by allowing adequate centrifugation time.[3] Carefully aspirate the desired layer, avoiding the interface between the aqueous and organic phases.[3][7]
Incomplete saponification. Use a freshly prepared saponification reagent. Optimize the incubation time and temperature to ensure complete hydrolysis of steryl esters.[3]
Adsorption to surfaces. Sterols can adsorb to glass and plastic surfaces. Silanizing glassware or using polypropylene (B1209903) tubes can help minimize this issue.[13]
Emulsion Formation (LLE) High concentration of proteins and lipids. Instead of vigorous shaking, gently invert the extraction tube to mix the phases.[1] Increase the speed or duration of centrifugation to help break the emulsion.[1] Adding a salt solution (brine) can also aid in phase separation.[1]
Inconsistent Results Variable extraction efficiency. Ensure the precise and consistent addition of an internal standard to all samples and standards before extraction to normalize for recovery.[13]
Sample matrix effects. The sample matrix can suppress or enhance the analyte signal in mass spectrometry.[13] Implement a more rigorous sample cleanup step, such as SPE, to remove interfering substances.[3][13]
Degradation of this compound. Avoid harsh acidic conditions and high temperatures during sample preparation, as these can lead to the degradation of sterols.[14] Store samples and extracts at low temperatures (< -20°C) under anaerobic conditions to prevent oxidation.[11]

Data Presentation: Performance of Sterol Extraction Methods

MethodKey ParameterValueReference
LLE followed by SPEExtraction Efficiency85 - 110%[6][9]
LLE followed by SPEDay-to-Day Variability<10% (RSE)[6][9]
Saponification and n-hexane extractionRelative Standard Deviation~6.3%[12]

Experimental Protocols

Protocol 1: Modified Bligh & Dyer LLE for Sterol Extraction

This protocol is a standard method for the extraction of total lipids, including this compound, from cells or tissues.[7][8]

Materials:

  • Cell or tissue homogenate

  • Chloroform

  • Methanol

  • Deionized Water or Phosphate-Buffered Saline (PBS)

  • 15 mL polypropylene conical tubes

  • Centrifuge

  • Glass vials with Teflon-lined caps

Procedure:

  • Homogenization: Start with a known quantity of cells or tissue suspended in a fixed volume (e.g., 1.6 mL) of PBS.[7]

  • Solvent Addition: To the sample in a conical tube, add 6 mL of a chloroform:methanol (1:2, v/v) solution.[7] If using an internal standard, add it at this stage.[7]

  • Mixing: Vortex the mixture thoroughly to ensure a single-phase system and allow it to stand for a few minutes.

  • Phase Separation: Add 2 mL of chloroform and 2 mL of PBS (or water) to the tube.[7] Vortex the mixture again. The solution should now be biphasic.

  • Centrifugation: Centrifuge the sample at approximately 2,400 rpm for 5-10 minutes to achieve clear phase separation.[7]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass vial.[7]

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen, with mild heating (e.g., 37°C).[7][8]

  • Storage & Reconstitution: Store the dried lipid extract at -20°C or below under anaerobic conditions.[11] Before analysis, reconstitute the lipids in a suitable solvent for your downstream application.[11]

Protocol 2: LLE Followed by Solid-Phase Extraction (SPE) for this compound Cleanup

This two-stage protocol is designed for the efficient extraction and purification of sterols from plasma, suitable for LC-MS/MS analysis.[6]

Part A: Liquid-Liquid Extraction (LLE)

  • Follow steps 1-8 from Protocol 1 to perform the initial lipid extraction from the plasma sample.

Part B: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a silica-based SPE cartridge by washing it with 2 mL of hexane (B92381).[8]

  • Sample Loading: Re-dissolve the dried lipid extract from the LLE step in a small volume of a non-polar solvent like toluene (B28343) and apply it to the conditioned SPE cartridge.[8]

  • Washing:

    • Wash the cartridge with 3 mL of hexane to elute neutral lipids like cholesteryl esters.[6]

    • Wash with 4 mL of chloroform to elute other non-sulfated lipids.[6]

  • Elution: Elute the this compound and other sterols from the cartridge using 8 mL of 30% isopropanol (B130326) in hexane into a clean collection tube.[8]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6] Reconstitute the purified extract in a precise volume of a suitable solvent (e.g., methanol/water 1:1) for analysis.[6]

Visualizations

G cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Analysis / Further Purification start Biological Sample (Plasma, Tissue, Cells) homogenize Homogenization start->homogenize add_is Add Internal Standard homogenize->add_is add_solvents Add Chloroform/Methanol add_is->add_solvents vortex Vortex to Mix add_solvents->vortex phase_sep Induce Phase Separation (Add Water/Saline) vortex->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect_organic Collect Organic Phase (Lipid Extract) centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down analysis Direct Analysis (GC/LC-MS) dry_down->analysis spe Optional: SPE Cleanup dry_down->spe spe->analysis

Caption: General workflow for this compound extraction using Liquid-Liquid Extraction (LLE).

G start Low this compound Recovery? check_extraction Was LLE efficient? start->check_extraction Yes check_sapon Is total this compound required? check_extraction->check_sapon Yes sol_extraction Optimize solvent volume and mixing. check_extraction->sol_extraction No check_phase_sep Clear phase separation? check_sapon->check_phase_sep No sol_sapon Perform saponification step to hydrolyze esters. check_sapon->sol_sapon Yes check_cleanup High matrix effects? check_phase_sep->check_cleanup Yes sol_phase_sep Increase centrifugation time/speed. Add brine. check_phase_sep->sol_phase_sep No sol_cleanup Incorporate SPE cleanup step. check_cleanup->sol_cleanup Yes end Recovery Optimized check_cleanup->end No sol_extraction->end sol_sapon->check_phase_sep sol_phase_sep->end sol_cleanup->end

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Cholestanol Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholestanol quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound in biological samples?

A1: The most common and reliable methods for this compound quantification are chromatography-based techniques coupled with mass spectrometry.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for sterol analysis due to its high chromatographic resolution and robustness. It typically requires derivatization of this compound to increase its volatility.[3][4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity and specificity, often requiring less sample preparation compared to GC-MS.[1][2] Atmospheric pressure chemical ionization (APCI) is a suitable ionization source for underivatized sterols.[2]

Q2: Why is method validation crucial for this compound quantification?

A2: Method validation ensures the reliability and accuracy of the analytical data. For endogenous compounds like this compound, it is critical to demonstrate that the assay can accurately measure its concentration in a complex biological matrix, distinguishing it from other similar molecules.[6] Regulatory bodies like the FDA provide guidelines for bioanalytical method validation, which include assessing parameters like selectivity, accuracy, precision, and stability.[6][7]

Troubleshooting Guides

Issue 1: Inaccurate Quantification due to Matrix Effects

Q: My this compound concentrations seem to be artificially low (ion suppression) or high (ion enhancement). What could be the cause and how can I fix it?

A: This is likely due to matrix effects , where co-eluting endogenous or exogenous components in the sample interfere with the ionization of this compound in the mass spectrometer.[8][9]

Troubleshooting Steps:

  • Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement. This is typically done by comparing the analyte's response in a post-extraction spiked blank matrix to its response in a neat solution.[9] A matrix factor significantly different from 1 indicates the presence of matrix effects.[9]

  • Improve Chromatographic Separation: Optimize your LC or GC method to separate this compound from interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.[9]

  • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering substances before analysis. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d7-cholestanol) is the most effective way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical chemical and physical properties, it experiences similar ionization suppression or enhancement, allowing for accurate quantification.[9]

Issue 2: Isobaric Interferences Leading to Overestimation

Q: I am concerned that other sterols with the same mass as this compound are interfering with my measurement. How can I ensure I am only quantifying this compound?

A: This is a valid concern known as isobaric interference . Several other sterols and their metabolites can have the same nominal mass as this compound, making them indistinguishable by mass spectrometry alone.[10][11]

Troubleshooting Steps:

  • Chromatographic Resolution: The primary solution is to achieve baseline separation of this compound from its isomers. Lathosterol is a common and challenging isobaric interference that needs to be chromatographically resolved from this compound.[2]

    • Column Selection: Utilize a column with high resolving power. For LC, columns like C18 can provide good selectivity for sterols.[2]

    • Method Optimization: Adjusting the mobile phase composition and temperature can improve separation.[2]

  • High-Resolution Mass Spectrometry (HRMS): In some cases, HRMS can differentiate between isobaric compounds if their elemental compositions result in a sufficient mass difference.

  • Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), you can increase the selectivity for this compound, as isomers may have different fragmentation patterns.

Issue 3: Hemolysis Affecting Sample Integrity

Q: Some of my plasma samples are hemolyzed. Can this affect my this compound quantification?

A: Hemolysis, the rupture of red blood cells, can interfere with various biochemical assays.[12][13] The release of intracellular components can alter the sample matrix and potentially impact the accuracy of your results.[12]

Troubleshooting Steps:

  • Visual Inspection and Documentation: Note the degree of hemolysis in your samples. This can be visually assessed by the reddish color of the plasma or serum.

  • Assess the Impact: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation recommends assessing the impact of hemolysis. This can be done by spiking whole blood into plasma to simulate hemolysis and evaluating the selectivity and matrix effect.[12]

  • Sample Rejection Criteria: Establish clear criteria for rejecting samples with a high degree of hemolysis if it is shown to significantly impact the assay.

  • Prevention: The best approach is to prevent hemolysis during sample collection and processing through proper phlebotomy techniques and careful sample handling.[13]

While one study found that cholesterol concentrations were not significantly interfered with even in severely hemolyzed samples in certain automated biochemistry analyzers, the impact on sensitive mass spectrometry-based assays for this compound should be independently validated.[14]

Issue 4: Poor Chromatography - Peak Tailing or Splitting

Q: My this compound peak is tailing or splitting. What are the potential causes and solutions?

A: Poor peak shape can compromise the accuracy and precision of quantification.

Potential Causes and Solutions:

  • Column Contamination: Accumulation of matrix components on the column frit or stationary phase.

    • Solution: Flush the column with a strong solvent or replace the guard column.[15]

  • Column Void: A void or channel in the column packing material.

    • Solution: This usually requires replacing the column.[16]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[17]

  • Secondary Interactions: For basic analytes, interactions with acidic silanol (B1196071) groups on the silica-based column can cause tailing.

    • Solution: Use an end-capped column or adjust the mobile phase pH.

  • Co-elution of an Interfering Compound: A shoulder or split peak may indicate the presence of a closely eluting, unresolved compound.

    • Solution: Optimize the chromatographic method to improve separation.[16]

Quantitative Data Summary

The following tables summarize key validation parameters and typical this compound concentrations.

Table 1: Bioanalytical Method Validation Acceptance Criteria (based on FDA Guidelines)

ParameterAcceptance Criteria for Chromatographic Assays
Selectivity Response of interferences should be <20% of the Lower Limit of Quantification (LLOQ) and <5% of the internal standard response.[6]
Accuracy The mean value should be within ±15% of the nominal value (except at LLOQ, where it should be within ±20%).[18]
Precision The coefficient of variation (CV) should not exceed 15% (except at LLOQ, where it should not exceed 20%).[18]
Linearity A calibration curve with at least six non-zero standards should have a correlation coefficient (r²) > 0.99.[4]

Table 2: Example of a Validated GC-MS Method for 5α-Cholestanol

ParameterResult
Linearity Range 6 to 50 µmol/L (r² > 0.99)
Limit of Detection (LOD) 0.36 µmol/L
Limit of Quantification (LOQ) 2.58 µmol/L
Bias -18.9% to 15.2%
Intra- and Inter-assay Reproducibility <20% CV

Source: Validation data from an in-house developed GC-MS method.[4]

Experimental Protocols

Protocol 1: Saponification and Liquid-Liquid Extraction of this compound from Plasma/Serum for GC-MS Analysis

This protocol is a general guideline and may require optimization for your specific application.

  • Internal Standard Addition: To 1 mL of plasma or serum, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or cholestane).[4]

  • Saponification: Add 3 mL of 1 M methanolic NaOH or KOH. Heat at 90°C for 1 hour to hydrolyze cholesteryl esters.[19]

  • Extraction:

    • Cool the sample.

    • Add 2 mL of 0.9% saline and 5 mL of n-hexane.

    • Vortex thoroughly and centrifuge to separate the phases.[19]

    • Carefully transfer the upper hexane (B92381) layer to a clean tube.

    • Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.[19]

  • Drying: Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a suitable solvent and add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl group of this compound to a trimethylsilyl (B98337) (TMS) ether, making it more volatile for GC analysis.

  • Analysis: Inject the derivatized sample into the GC-MS system.

Protocol 2: Evaluation of Matrix Effect in LC-MS/MS
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low and high concentrations in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with the standards at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with standards at low and high concentrations before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

  • Internal Standard Normalized Matrix Factor: Calculate the MF for both the analyte and the internal standard (IS). The IS-normalized MF is calculated as (MF of analyte) / (MF of IS). The coefficient of variation (CV) of the IS-normalized MF across the different lots of matrix should not exceed 15%.

Visualizations

Cholestanol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum) Add_IS Add Internal Standard (e.g., d7-Cholestanol) Sample->Add_IS Saponification Saponification (Hydrolysis of Esters) Add_IS->Saponification Extraction Liquid-Liquid or Solid-Phase Extraction Saponification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Data_Processing Data Processing (Peak Integration) Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: General workflow for this compound quantification.

Troubleshooting_Workflow Start Inaccurate or Irreproducible Results Check_Peak Examine Peak Shape (Tailing, Splitting?) Start->Check_Peak Check_IS Check Internal Standard Response Check_Peak->Check_IS No Sol_Peak Optimize Chromatography (Column, Mobile Phase) Improve Sample Cleanup Check_Peak->Sol_Peak Yes Check_Matrix Assess Matrix Effect (Suppression/Enhancement?) Check_IS->Check_Matrix Consistent Sol_IS Ensure Consistent IS Addition Use Stable Isotope-Labeled IS Check_IS->Sol_IS Inconsistent Sol_Matrix Improve Sample Cleanup Optimize Chromatography Use SIL-IS Check_Matrix->Sol_Matrix Yes

Caption: Troubleshooting workflow for common issues.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Lathosterol Lathosterol (Kandutsch-Russell Pathway) Lanosterol->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol This compound This compound Cholesterol->this compound Reduction

Caption: Simplified cholesterol and this compound biosynthesis pathway.

References

How to improve the sensitivity of cholestanol detection methods.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholestanol detection. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of this compound, particularly in complex biological matrices.[1][2] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from other structurally similar sterols. Methods incorporating derivatization to enhance ionization efficiency can achieve detection limits of less than 1 pg on-column.

Q2: Is chemical derivatization necessary to improve this compound detection sensitivity?

A2: While not always essential, especially for highly sensitive LC-MS/MS systems, chemical derivatization can significantly enhance detection sensitivity for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). For GC-MS, derivatization to form trimethylsilyl (B98337) (TMS) ethers is a common practice to increase the volatility and thermal stability of sterols.[3] For LC-MS, derivatization can improve ionization efficiency in electrospray ionization (ESI).

Q3: What are the main challenges in accurately quantifying this compound?

A3: The primary challenges in this compound quantification include:

  • Structural Similarity to Cholesterol: this compound is structurally very similar to cholesterol, which is often present at much higher concentrations in biological samples. This can lead to co-elution and interference in chromatographic methods.

  • Low Endogenous Levels: this compound is a minor sterol, and its low physiological concentrations require highly sensitive analytical methods for accurate measurement.

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and affecting quantitative accuracy.[4][5]

  • Oxidation Artifacts: Sterols are susceptible to oxidation during sample preparation and analysis, which can lead to the formation of oxysterols and inaccurate quantification of the parent compound.[3]

Q4: What is the role of this compound in biological systems?

A4: this compound is a metabolite of cholesterol. Elevated levels of this compound in the body are a key diagnostic marker for Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder.[6][7] This disease is caused by mutations in the CYP27A1 gene, which encodes the enzyme sterol 27-hydroxylase, essential for bile acid synthesis.[8][9] The resulting deficiency leads to the accumulation of this compound and cholesterol in various tissues, causing a range of neurological and systemic symptoms.[10][11] Recent research also suggests a potential role for this compound in neurodegenerative diseases like Parkinson's disease, where it may accelerate α-synuclein aggregation.[12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound detection experiments.

Issue 1: Low or No this compound Signal
Potential Cause Troubleshooting Steps
Inefficient Extraction 1. Ensure the chosen solvent system (e.g., hexane:isopropanol) is appropriate for sterol extraction.[13] 2. Optimize the extraction volume and number of extraction steps to ensure complete recovery. 3. Use a suitable internal standard (e.g., epicoprostanol, deuterated this compound) added at the beginning of the sample preparation to monitor extraction efficiency.[14]
Incomplete Derivatization (for GC-MS) 1. Ensure the sample is completely dry before adding derivatization reagents, as moisture can inhibit the reaction.[3] 2. Use fresh derivatization reagents (e.g., BSTFA with 1% TMCS). 3. Optimize derivatization temperature and time (e.g., 70°C for 1 hour).[3]
Poor Ionization (for LC-MS) 1. Optimize mass spectrometer source parameters (e.g., gas flows, temperatures). 2. Consider using a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be more effective for nonpolar molecules like sterols.[1] 3. Employ derivatization to introduce a readily ionizable group.
Sample Degradation 1. Minimize sample exposure to light and air to prevent oxidation.[3] 2. Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents.[13] 3. Store samples at -80°C and process them on ice.
Issue 2: Poor Chromatographic Resolution (Co-elution with Cholesterol)
Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions 1. For HPLC/LC-MS:     - Optimize the mobile phase gradient to improve separation. A shallower gradient can enhance resolution between closely eluting compounds.[15]     - Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).     - Consider a column with a different stationary phase chemistry (e.g., biphenyl (B1667301) or PFP) for alternative selectivity.[2][15] 2. For GC-MS:     - Optimize the oven temperature program, particularly the ramp rate, to improve separation.[13]
Column Overload 1. Reduce the injection volume. 2. Dilute the sample, if the this compound concentration is sufficiently high.
Issue 3: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Matrix Effects in MS 1. Use a stable isotope-labeled internal standard (e.g., deuterated this compound) that co-elutes with the analyte to compensate for ion suppression or enhancement.[16] 2. Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. 3. Dilute the sample to reduce the concentration of matrix components.
Inconsistent Sample Preparation 1. Ensure precise and consistent addition of the internal standard to all samples and calibrators. 2. Standardize all incubation times and temperatures. 3. Process samples in a consistent and timely manner to minimize variability.[3]
Instrumental Instability 1. Regularly check for leaks in the chromatographic system.[17] 2. Ensure the detector is clean and functioning optimally. 3. Monitor system pressure for any unusual fluctuations.[17]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various this compound detection methods reported in the literature.

Method Detection Limit Reference
HPLC with Fluorescence Detection3 pg (7 fmol)
HPLC with Electrochemical Detection7.4 pg (19 fmol)
LC-MS/MS with Picolinyl Ester Derivatization< 1 pg
GC-MS0.36 µmol/L (LOD), 2.58 µmol/L (LOQ)[18]

Experimental Protocols

Protocol 1: this compound Quantification by GC-MS

This protocol is a general guideline for the analysis of this compound in plasma.

1. Sample Preparation and Extraction:

  • To 1 mL of plasma, add a known amount of an appropriate internal standard (e.g., epicoprostanol).
  • Add 50 µL of an antioxidant solution (e.g., BHT in ethanol) to prevent auto-oxidation.[13]
  • Perform lipid extraction by adding 4 mL of a hexane:isopropanol (3:2, v/v) mixture, vortexing vigorously, and centrifuging to separate the phases.[13]
  • Collect the upper organic layer. Repeat the extraction on the lower aqueous phase and combine the organic extracts.
  • (Optional) For total this compound (free and esterified), perform saponification by adding 1 mL of 1 M methanolic KOH and incubating at room temperature for 2 hours.[13]
  • After saponification, add deionized water and re-extract the sterols with hexane.
  • Wash the combined organic extract with a saline solution.
  • Dry the final organic extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried lipid extract in 50 µL of anhydrous pyridine.
  • Add 100 µL of BSTFA with 1% TMCS.[3]
  • Cap the vial tightly and heat at 70°C for 1 hour.[3]
  • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
  • Oven Program: Initial temperature of 180°C, hold for 1 min; ramp to 280°C at 10°C/min, hold for 10 min.[13]
  • MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for TMS-derivatized this compound and the internal standard.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol provides a general workflow for the sensitive analysis of this compound in biological samples.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as in Protocol 1 (steps 1-8), using a stable isotope-labeled internal standard (e.g., this compound-d7).
  • After evaporation, reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the sterols.
  • Flow Rate: 0.3 mL/min.
  • Ionization Source: ESI or APCI in positive ion mode.[1]
  • MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific transitions for this compound and the internal standard.

Visualizations

Cholestanol_Metabolism_in_CTX cluster_ctx In CTX Cholesterol Cholesterol Intermediates 7α-hydroxylated intermediates Cholesterol->Intermediates CYP27A1 Deficient CYP27A1 Cholesterol->CYP27A1 Alternative Pathway This compound This compound Intermediates->this compound Accelerated in CTX BileAcids Bile Acids (e.g., Chenodeoxycholic Acid) CYP27A1->BileAcids Normal Metabolism CTX Cerebrotendinous Xanthomatosis (CTX) (CYP27A1 mutation)

Caption: Simplified this compound biosynthesis pathway in Cerebrotendinous Xanthomatosis (CTX).

Cholestanol_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (e.g., this compound-d7) Sample->IS_Addition Extraction Liquid-Liquid Extraction (Hexane/Isopropanol) IS_Addition->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) Evaporation->Derivatization If required Chromatography Chromatographic Separation (GC or LC) Evaporation->Chromatography Direct analysis Derivatization->Chromatography MS_Detection Mass Spectrometry Detection (MS or MS/MS) Chromatography->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound detection.

References

Technical Support Center: Chromatographic Resolution of Cholestanol and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the common analytical challenge of separating cholestanol and cholesterol peaks in chromatography.

Troubleshooting Guide

This guide addresses specific issues encountered during the chromatographic analysis of this compound and cholesterol.

Issue 1: Co-elution or Poor Resolution of this compound and Cholesterol Peaks

Problem: A single, broad, or poorly resolved peak is observed where two distinct peaks for this compound and cholesterol are expected. This leads to inaccurate quantification.

Possible Causes & Solutions:

  • Inadequate Chromatographic Selectivity: The stationary phase may not provide sufficient selectivity to separate the structurally similar this compound and cholesterol molecules.

    • Solution (HPLC): Switch to a column with a different selectivity. If a standard C18 column is not providing adequate separation, consider a column with a different chemistry, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase.[1] The Agilent InfinityLab Poroshell 120 EC-C18 column has been shown to provide better selectivity and resolution for sterols compared to SB-C18 phases.[2]

    • Solution (GC): Utilize a column with a stationary phase suitable for sterol analysis, such as a Phenomenex ZB1701.[3] Ensure the column is highly inert to prevent peak tailing.

  • Suboptimal Mobile Phase Composition (HPLC): The mobile phase composition is critical for achieving resolution in liquid chromatography.

    • Solution: Optimize the mobile phase gradient. A shallower gradient can enhance the separation between closely eluting compounds.[1][4] Experiment with different solvent compositions, such as methanol/water or acetonitrile/methanol mixtures.[2][5] The use of additives like ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) in the mobile phase can sometimes improve peak shape by masking active sites on the stationary phase.[1]

  • Inappropriate Column Temperature: Temperature can influence the selectivity of the separation.

    • Solution: Adjust the column temperature. Lowering the temperature can sometimes improve resolution for closely eluting isomers.[1] For example, a reduced temperature of 15°C has been used for better resolution in an LC-MS/MS method.[2]

  • Lack of Derivatization (GC): In gas chromatography, underivatized sterols may exhibit poor peak shape and resolution due to their low volatility and potential for interaction with active sites in the system.

    • Solution: Derivatize the samples to form more volatile and thermally stable ethers, such as trimethylsilyl (B98337) (TMS) ethers.[3] This is a common step in GC analysis of sterols.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Problem: Chromatographic peaks for this compound and/or cholesterol are asymmetrical, which can compromise accurate integration and quantification.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Active sites on the column packing material can interact with the analytes, causing peak tailing.

    • Solution (HPLC): Incorporate a mobile phase additive, such as a low concentration of a salt (e.g., 5 mM ammonium acetate), to mask active sites.[1] Adjusting the mobile phase pH can also alter the ionization state of analytes and improve peak shape.[1]

    • Solution (GC): Use a highly inert GC column, such as an Rxi-5ms, which is designed to minimize analyte interactions.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting.[1]

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Sample Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for separating this compound and cholesterol?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for detection and quantification.[2][7] HPLC has the advantage of not requiring derivatization, which simplifies sample preparation.[5] GC, on the other hand, often requires derivatization to increase the volatility of the sterols.[6]

Q2: Why is it challenging to separate this compound and cholesterol?

A2: this compound and cholesterol are structurally very similar. They are stereoisomers, with this compound being the 5α-saturated derivative of cholesterol. This results in very similar physicochemical properties, making their separation by chromatography difficult. Furthermore, in biological samples, cholesterol is often present at a much higher concentration than this compound, which can further complicate the analysis.[2]

Q3: What type of HPLC column is recommended for this compound and cholesterol separation?

A3: Reversed-phase columns are commonly used. A column with high resolving power for isomers, such as an Agilent InfinityLab Poroshell 120 EC-C18, has been shown to be effective.[2][8] The use of columns with smaller particle sizes (e.g., 1.9 µm) can provide superior resolution for closely eluting isomers compared to larger particle sizes.[2]

Q4: Is derivatization necessary for the analysis of this compound and cholesterol?

A4: For GC analysis, derivatization to form trimethylsilyl (TMS) ethers is a common practice to improve volatility and chromatographic performance.[3] For HPLC analysis, derivatization is generally not required, which simplifies the sample preparation process.[5] However, pre-column derivatization can be used in HPLC to enhance detection sensitivity, for example, when using an electrochemical detector.[9]

Q5: What detection methods are suitable for this compound and cholesterol analysis?

A5: In HPLC, several detection methods can be used, including Mass Spectrometry (MS), UV detection, and Evaporative Light Scattering Detection (ELSD).[2][5] LC-MS/MS provides very high sensitivity and selectivity.[2] For GC, Flame Ionization Detection (FID) and Mass Spectrometry (MS) are commonly employed.[3]

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for Sterol Separation

ParameterCondition 1Condition 2
Column Agilent InfinityLab Poroshell 120 EC-C18 (1.9 µm)[2]Luna C18 (3 µm, 2 x 250 mm)[10]
Mobile Phase Gradient with water/methanol[2]Gradient with 85% methanol, 5 mM ammonium acetate (Solvent B) and 100% methanol, 5 mM ammonium acetate (Solvent A)[10]
Flow Rate Not specified0.25 mL/min[10]
Temperature 15 °C[2]30 °C[10]
Detector Triple Quadrupole MS with APCI[2]Triple Quadrupole MS with ESI[10]

Table 2: Example GC Method Parameters for Sterol Analysis

ParameterCondition 1Condition 2
Column Phenomenex ZB1701 (30m, 0.25mm ID, 0.25µm)[3]Rxi-5ms[6]
Derivatization Trimethylsilyl ethers[3]Underivatized or derivatized[6]
Temperature Program 170°C (2 min), then 18°C/min to 260°C (12 min), then 3°C/min to 280°C[3]Isothermal or temperature programmed[6]
Detector FID and SIM MS[3]Not specified

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis (based on[3])

  • Internal Standard Addition: Spike plasma samples (25 to 100 µl) with an internal standard (e.g., 5β-cholestanol).

  • Hydrolysis: Perform alkaline hydrolysis to release esterified sterols.

  • Extraction: Extract the sterols from the sample matrix.

  • Derivatization: Derivatize the extracted sterols to form trimethylsilyl ethers.

Protocol 2: HPLC-MS/MS Analysis of Sterols (based on[10])

  • Lipid Extraction: Extract lipids from the sample using a suitable method.

  • Solid-Phase Extraction (SPE): Resuspend the dried lipid extract in toluene (B28343) and pass it through a silica (B1680970) cartridge. Elute nonpolar compounds with hexane, followed by elution of cholesterol and related sterols with 30% isopropanol (B130326) in hexane.

  • Resuspension: Dry the eluted sterols and resuspend them in 95% methanol.

  • HPLC-MS Analysis: Inject a 10 µl aliquot onto a reversed-phase HPLC column (e.g., Luna C18) and perform gradient elution coupled to a mass spectrometer.

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of This compound & Cholesterol check_peak_shape Observe Chromatogram: Co-elution or Poor Peak Shape? start->check_peak_shape optimize_hplc Optimize HPLC Method check_peak_shape->optimize_hplc Using HPLC optimize_gc Optimize GC Method check_peak_shape->optimize_gc Using GC adjust_gradient Adjust Mobile Phase Gradient (Shallower) optimize_hplc->adjust_gradient derivatize Ensure Complete Derivatization (e.g., TMS) optimize_gc->derivatize change_column Change Stationary Phase (e.g., C18 to PFP/Biphenyl) resolution_ok Resolution Achieved change_column->resolution_ok adjust_temp Modify Column Temperature adjust_gradient->adjust_temp adjust_temp->change_column check_inertness Verify GC System Inertness derivatize->check_inertness check_inertness->resolution_ok

Caption: Troubleshooting workflow for resolving this compound and cholesterol peaks.

Experimental_Workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation sample->prep saponification Saponification (Hydrolysis) prep->saponification extraction Liquid-Liquid or Solid-Phase Extraction saponification->extraction derivatization Derivatization (for GC) extraction->derivatization GC Path analysis Chromatographic Analysis extraction->analysis HPLC Path derivatization->analysis hplc HPLC-MS/UV/ELSD analysis->hplc gc GC-MS/FID analysis->gc data Data Analysis: Peak Integration & Quantification hplc->data gc->data

Caption: General experimental workflow for this compound and cholesterol analysis.

References

Calibration curve issues in cholestanol standard preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cholestanol standard calibration curves.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the preparation and analysis of this compound calibration curves.

Question 1: Why is my this compound calibration curve not linear (i.e., low R² value)?

Answer: A non-linear calibration curve, typically indicated by a correlation coefficient (R²) significantly below 0.99, can stem from several factors throughout the experimental workflow.[1] Here’s a systematic approach to troubleshooting this issue:

  • Standard Preparation Errors:

    • Inaccurate dilutions: Serial dilution errors are cumulative. Ensure precise pipetting with calibrated micropipettes.[1] It is advisable to prepare fresh dilutions for each experiment.

    • Solvent issues: this compound has limited solubility in aqueous solutions.[2] Ensure it is fully dissolved in an appropriate organic solvent like ethanol (B145695), methanol (B129727), or a mixture of methanol and chloroform (B151607) before preparing working standards.[3][4] For aqueous buffers, surfactants like Triton X-100 may be necessary to maintain solubility.[4]

    • Standard degradation: this compound standards can degrade if not stored properly. Stock solutions in DMSO or ethanol may be stored at -20°C for up to two months.[5] To minimize degradation, purge the storage vial with an inert gas like nitrogen or argon.[2][5]

  • Analytical Method Issues:

    • Incomplete derivatization (for GC-MS): Derivatization is often required for GC-MS analysis to increase volatility.[6][7] Incomplete reactions can lead to inconsistent responses. Optimize derivatization conditions such as reagent concentration, temperature, and time.[1] Common derivatizing agents include BSTFA:TMCS and MSTFA:DTE:TMIS.[6][8]

    • Detector saturation: At high concentrations, the detector response can become non-linear. If the upper end of your curve is flattening, reduce the concentration of your highest standards.

    • Inappropriate curve weighting: For data with varying error across the concentration range (heteroscedasticity), applying a weighted regression (e.g., 1/x or 1/x²) may be necessary to accurately model the relationship.[9]

  • Instrumental Problems:

    • Contamination: A contaminated injector, column, or detector can lead to poor peak shapes and non-linear responses. Regular maintenance is crucial.[10][11][12]

    • Incorrect instrument settings: Ensure that parameters like inlet temperature for GC-MS are optimized to prevent compound degradation or discrimination.[10]

Question 2: I'm observing high background noise or ghost peaks in my chromatograms. What could be the cause?

Answer: High background noise or the appearance of unexpected peaks can interfere with the accurate quantification of this compound. Potential causes include:

  • Contaminated solvents or reagents: Use high-purity, HPLC, or MS-grade solvents and reagents to minimize contamination.[13][14]

  • Carryover from previous injections: If a high concentration sample was injected previously, residual analyte may elute in subsequent runs.[15] Implement a thorough needle wash protocol and inject solvent blanks between samples to check for carryover.

  • Septum bleed (GC-MS): Degradation of the injector port septum can release siloxanes, causing ghost peaks. Use high-quality, low-bleed septa and replace them regularly.[12]

  • Impure internal standard: If the internal standard is contaminated, it can introduce extraneous peaks. Verify the purity of your internal standard.[15]

Question 3: The peak area of my internal standard is highly variable between samples. What should I do?

Answer: An inconsistent internal standard (IS) peak area can compromise the accuracy of your quantitative results.[1] Here are some troubleshooting steps:

  • Inconsistent spiking: Ensure the IS is added precisely and consistently to all standards and samples using a calibrated pipette.[1]

  • IS stability: The internal standard must be stable throughout the entire analytical process.[1] Ensure it does not degrade under your sample preparation or analysis conditions.

  • Matrix effects: Components in the sample matrix can suppress or enhance the ionization of the IS, leading to variability. Evaluate matrix effects by comparing the IS response in a clean solvent versus a sample matrix.[16]

  • Incorrect IS choice: The ideal internal standard should be structurally similar to the analyte and have a similar retention time without co-eluting.[1] Deuterated cholesterol (e.g., cholesterol-d7) or non-endogenous structural analogs like 5α-cholestane and epicoprostanol (B1214048) are commonly used.[1][17][18]

  • Injector issues (GC-MS): A dirty or improperly maintained GC inlet can cause discrimination, where some compounds are transferred to the column more efficiently than others, leading to variable IS response.[10]

Question 4: My assay is showing low sensitivity for this compound. How can I improve it?

Answer: Low sensitivity can be a significant hurdle in detecting and quantifying low levels of this compound. Consider the following to enhance your assay's performance:

  • Optimize ionization (LC-MS): Electrospray ionization (ESI) is not very effective for neutral sterols like this compound.[17] Derivatization to improve ionization efficiency can be beneficial.[17]

  • Sample pre-concentration: If the this compound concentration in your samples is very low, consider a sample preparation step that includes concentration, such as solid-phase extraction (SPE) or liquid-liquid extraction followed by solvent evaporation and reconstitution in a smaller volume.

  • Instrument maintenance: A clean ion source and detector are crucial for optimal sensitivity. Regular maintenance and calibration of your mass spectrometer are essential.[11]

  • Method optimization: Ensure that the mobile phase composition (for LC-MS) or temperature gradient (for GC-MS) is optimized for the best separation and peak shape, which can improve the signal-to-noise ratio.[11]

Quantitative Data Summary

The following table summarizes typical performance parameters for this compound analysis using GC-MS and HPLC-MS, as reported in various studies. These values can serve as a benchmark for your own method validation.

ParameterGC-MSHPLC-MS/LC-MSReference(s)
Linearity (R²) > 0.99> 0.99[19],[20]
Limit of Detection (LOD) 0.36 µmol/LNot specified[19]
Limit of Quantification (LOQ) 2.58 µmol/LNot specified[19]
Intra-assay Precision (%CV) < 20%Not specified[19]
Inter-assay Precision (%CV) < 20%Not specified[19]
Bias -18.9% to 15.2%Not specified[19]

Experimental Protocols

Protocol: Preparation of this compound Calibration Standards for GC-MS Analysis

This protocol outlines the preparation of calibration standards and a typical GC-MS methodology for this compound analysis.

1. Materials and Reagents:

  • This compound standard (high purity)

  • Internal Standard (IS), e.g., 5α-cholestane or epicoprostanol

  • Derivatization reagent, e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • High-purity organic solvents (e.g., ethanol, n-hexane, pyridine)

  • Calibrated micropipettes and tips

  • Autosampler vials with inserts

2. Preparation of Stock Solutions:

  • This compound Stock (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to achieve the desired concentration.

  • Internal Standard Stock (e.g., 1 mg/mL): Prepare a stock solution of the chosen internal standard in a similar manner.

3. Preparation of Calibration Standards:

  • Perform serial dilutions of the this compound stock solution with the solvent to prepare a series of working standards covering the desired concentration range (e.g., 6 to 50 µmol/L).[19]

  • Transfer a fixed volume of each working standard to a clean autosampler vial.

  • Add a fixed amount of the internal standard working solution to each vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization:

  • To the dried residue in each vial, add the derivatization reagent mixture (e.g., 50 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine).[21]

  • Cap the vials tightly and heat at a specified temperature and time (e.g., 100°C for 1 hour) to ensure complete derivatization.[21]

  • Allow the vials to cool to room temperature before analysis.

5. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for sterol analysis (e.g., DB-5ms).

  • Injector: Split/splitless injector, with optimized temperature (e.g., 250°C).

  • Oven Program: A temperature gradient program to separate this compound from other components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (this compound peak area / internal standard peak area) against the concentration of the this compound standards.

  • Perform a linear regression analysis and determine the R² value, which should ideally be > 0.99.[1]

Visualizations

G Troubleshooting Workflow for this compound Calibration Curve Issues start Start: Poor Calibration Curve (Low R²) check_linearity Is the curve linear at low concentrations but flat at high concentrations? start->check_linearity check_prep Review Standard Preparation check_linearity->check_prep No solution_detector Action: Reduce concentration of high standards. Check detector saturation. check_linearity->solution_detector Yes check_dilution Inaccurate Dilutions? check_prep->check_dilution check_solubility Solubility Issues? check_dilution->check_solubility No solution_dilution Action: Use calibrated pipettes. Prepare fresh standards. check_dilution->solution_dilution Yes check_stability Standard Degradation? check_solubility->check_stability No solution_solubility Action: Use appropriate solvent. Ensure complete dissolution. check_solubility->solution_solubility Yes check_method Review Analytical Method check_stability->check_method No solution_stability Action: Store standards properly. Use fresh stock. check_stability->solution_stability Yes check_deriv Incomplete Derivatization (GC-MS)? check_method->check_deriv check_instrument Review Instrument Performance check_deriv->check_instrument No solution_deriv Action: Optimize derivatization conditions (time, temp, reagent). check_deriv->solution_deriv Yes check_contamination System Contamination? check_instrument->check_contamination solution_contamination Action: Clean injector, column, and detector. Run blanks. check_contamination->solution_contamination Yes end_good Problem Resolved solution_detector->end_good solution_dilution->end_good solution_solubility->end_good solution_stability->end_good solution_deriv->end_good solution_contamination->end_good

Caption: A logical workflow for troubleshooting common this compound calibration curve issues.

References

Minimizing ion suppression in cholestanol mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in cholestanol mass spectrometry.

Troubleshooting Guides

Issue: Poor this compound Signal Intensity or High Variability

This is a common problem often linked to ion suppression, where other molecules in the sample interfere with the ionization of this compound, leading to a weaker signal.

Initial Troubleshooting Steps:

  • Review Sample Preparation: Inadequate removal of matrix components is a primary cause of ion suppression.

  • Evaluate Chromatography: Poor separation of this compound from co-eluting interferences will lead to signal suppression.

  • Check Mass Spectrometer Settings: The ionization source and its parameters play a crucial role in signal intensity.

  • Use a Stable Isotope-Labeled Internal Standard: This is essential for accurate quantification and can help diagnose the extent of ion suppression.

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting cluster_solutions Potential Solutions start Start: Low or Variable This compound Signal sample_prep Step 1: Evaluate Sample Preparation - Is it adequate for matrix removal? - Consider Protein Precipitation vs. LLE vs. SPE. start->sample_prep chromatography Step 2: Assess Chromatography - Is this compound peak sharp and well-resolved? - Are there co-eluting peaks? sample_prep->chromatography If sample prep is optimized sol_spe Implement SPE or LLE sample_prep->sol_spe ms_settings Step 3: Review MS Settings - Are you using the optimal ionization source (APCI)? - Are source parameters optimized? chromatography->ms_settings If chromatography is optimized sol_uplc Optimize LC method (e.g., UPLC) chromatography->sol_uplc internal_standard Step 4: Verify Internal Standard Performance - Does the IS signal also show suppression? - Is the IS co-eluting with the analyte? ms_settings->internal_standard If MS settings are appropriate sol_apci Switch to APCI source ms_settings->sol_apci solution Solution: Optimized Method internal_standard->solution If IS performance is confirmed sol_is Use stable isotope-labeled IS internal_standard->sol_is

Caption: A flowchart outlining the steps to troubleshoot and resolve ion suppression issues in this compound mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound analysis?

A: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively affect the sensitivity, accuracy, and precision of the analysis. In biological samples like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[1]

Q2: How can I determine if ion suppression is affecting my this compound measurements?

A: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.

Q3: Which sample preparation method is best for minimizing ion suppression for this compound?

A: The choice of sample preparation is critical. While protein precipitation (PPT) is simple, it is generally the least effective at removing interfering matrix components and often results in significant ion suppression.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective. SPE, particularly with cartridges designed for phospholipid removal, is often the most effective method for generating clean samples and minimizing ion suppression.[1][2]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodEffectiveness in Removing InterferencesExpected Ion SuppressionAnalyte Recovery
Protein Precipitation (PPT) LowHighModerate to High
Liquid-Liquid Extraction (LLE) ModerateModerateModerate to High
Solid-Phase Extraction (SPE) HighLowHigh
HybridSPE (Phospholipid Removal) Very HighVery LowHigh

Q4: What are the recommended chromatographic conditions for this compound analysis?

A: To achieve good separation of this compound from matrix interferences, Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) is recommended.[3][4] A C18 or a pentafluorophenyl (PFP) column is often effective for sterol separations.[1] A gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.[3]

Q5: Which ionization source is better for this compound, ESI or APCI?

A: For nonpolar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression compared to Electrospray Ionization (ESI) and is the recommended ionization source.[3][5]

Q6: Why is a stable isotope-labeled internal standard essential?

A: A stable isotope-labeled (SIL) internal standard (e.g., this compound-d7) has nearly identical chemical and physical properties to the unlabeled this compound. It will co-elute and experience similar degrees of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression effects can be compensated for, leading to more accurate and precise quantification.[4]

Experimental Protocols

Recommended Experimental Workflow for this compound Analysis

CholestanolWorkflow start Start: Plasma/Serum Sample add_is Add Stable Isotope-Labeled Internal Standard start->add_is sample_prep Sample Preparation (SPE Recommended) add_is->sample_prep uplc UPLC Separation (C18 or PFP column) sample_prep->uplc ms Mass Spectrometry (APCI Source) uplc->ms data_analysis Data Analysis (Ratio of Analyte to IS) ms->data_analysis end End: Quantified This compound Concentration data_analysis->end

Caption: A diagram illustrating the recommended workflow for the quantitative analysis of this compound in biological samples.

Detailed Protocol: this compound Quantification in Human Plasma using SPE and UPLC-APCI-MS/MS

This protocol is a general guideline and may require optimization for specific instruments and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike Internal Standard: To 100 µL of plasma, add a known amount of this compound stable isotope-labeled internal standard.

  • Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet proteins. Transfer the supernatant.

  • SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge (e.g., HybridSPE) or a C18 SPE cartridge with methanol followed by water.

  • Load Sample: Load the supernatant from the protein precipitation step or the plasma sample directly onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start at 50% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.

    • Example transition for this compound: m/z 371.4 → 147.1

  • Source Parameters: Optimize parameters such as corona discharge current, vaporizer temperature, and gas flows for maximum sensitivity.

References

Technical Support Center: Enhancing the Specificity of Immunoassays for Cholestanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of immunoassays for cholestanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing a specific immunoassay for this compound?

The main challenge lies in the high structural similarity between this compound and cholesterol. This compound is the 5α-saturated derivative of cholesterol, differing only by a single bond in the steroid nucleus. This makes it difficult to generate antibodies that can distinguish between the two molecules with high specificity, leading to a significant risk of cross-reactivity.

Q2: Why is it crucial to differentiate between this compound and cholesterol in an immunoassay?

While cholesterol is an essential component of cell membranes, elevated levels of this compound are associated with the rare genetic disorder Cerebrotendinous Xanthomatosis (CTX).[1] Accurate quantification of this compound is critical for the diagnosis and monitoring of CTX. Cross-reactivity with the much more abundant cholesterol can lead to falsely elevated this compound readings, resulting in misdiagnosis or improper disease management.

Q3: What type of immunoassay format is most suitable for this compound detection?

A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is the most appropriate format for quantifying small molecules like this compound.[2][3] In this setup, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Q4: How can I minimize cross-reactivity with cholesterol?

Minimizing cross-reactivity requires a multi-faceted approach:

  • Antibody Selection: Use a highly specific monoclonal antibody that has been rigorously screened for low cross-reactivity with cholesterol and other related sterols.[4]

  • Assay Optimization: Adjusting parameters such as incubation times, temperature, and buffer composition can help favor the binding of the antibody to this compound over other sterols.

  • Sample Preparation: While not always feasible, selective extraction or chromatographic separation of this compound from cholesterol prior to the immunoassay can significantly improve specificity.

Q5: What are acceptable levels of cross-reactivity for a this compound immunoassay?

The acceptable level of cross-reactivity depends on the intended use of the assay. For diagnostic purposes, cross-reactivity with cholesterol should be as low as possible, ideally less than 1%. It is essential to validate the assay's specificity and understand the potential impact of cross-reacting substances on the final results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Background Signal 1. Insufficient washing. 2. Antibody concentration too high. 3. Blocking is inadequate. 4. Substrate incubation time is too long.1. Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer.[5] 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent.[3] 4. Reduce the substrate incubation time or read the plate at an earlier time point.
Weak or No Signal 1. Inactive antibody or enzyme conjugate. 2. Incorrect buffer composition (e.g., presence of sodium azide (B81097) with HRP). 3. Insufficient incubation time. 4. Standard or sample concentrations are below the detection limit.1. Use fresh or properly stored reagents. Verify the activity of the enzyme conjugate. 2. Ensure all buffers are compatible with the assay components.[6] 3. Increase the incubation times for the antibody and/or substrate.[5] 4. Concentrate the sample or use a standard curve with a lower range.
Poor Standard Curve 1. Improper preparation of standards. 2. Pipetting errors. 3. Incorrect curve fitting model. 4. Degradation of standards.1. Ensure accurate serial dilutions of the standards. 2. Use calibrated pipettes and proper pipetting techniques.[5] 3. Use a 4-parameter or 5-parameter logistic curve fit for competitive ELISAs. 4. Prepare fresh standards for each assay.
High Coefficient of Variation (%CV) Between Replicates 1. Inconsistent pipetting. 2. Edge effects on the microplate. 3. Incomplete washing. 4. Temperature variations across the plate.1. Ensure consistent pipetting volume and technique. 2. Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. 3. Ensure uniform and thorough washing of all wells. 4. Ensure the plate is at a uniform temperature during incubations. Avoid stacking plates.[7]
Suspected Cross-Reactivity (Falsely Elevated Results) 1. Antibody is binding to structurally similar molecules (e.g., cholesterol). 2. Matrix effects from the sample.1. Perform a cross-reactivity study with potential interfering compounds.[8] If cross-reactivity is high, a more specific antibody is needed. 2. Perform a spike and recovery experiment and a linearity of dilution assessment to evaluate matrix effects.[9]

Quantitative Data

Table 1: Hypothetical Cross-Reactivity Data for a this compound-Specific Monoclonal Antibody

This table illustrates how to present cross-reactivity data. The values are hypothetical and would need to be determined experimentally for any specific antibody.

Compound IC50 (ng/mL) Cross-Reactivity (%)
This compound 10 100
Cholesterol1,5000.67
Stigmasterol5,0000.20
Campesterol8,0000.13
Sitosterol12,0000.08
Progesterone> 50,000< 0.02
Testosterone> 50,000< 0.02

Cross-reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

Protocol 1: Preparation of this compound-Carrier Protein Conjugate for Immunization

This protocol describes the conjugation of a this compound derivative to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.[10][]

  • Materials:

    • This compound-3-one

    • O-(Carboxymethyl)hydroxylamine hemihydrochloride

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Keyhole Limpet Hemocyanin (KLH)

    • Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS)

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Step 1: Derivatization of this compound: React this compound-3-one with O-(carboxymethyl)hydroxylamine hemihydrochloride to introduce a carboxyl group, creating this compound-3-carboxymethyloxime.

    • Step 2: Activation of the Carboxyl Group: Dissolve the this compound derivative in DMF and add NHS and DCC (or EDC) to form an NHS-ester. This activated form will react with primary amines on the carrier protein.

    • Step 3: Conjugation to KLH: Dissolve KLH in PBS. Slowly add the activated this compound-NHS ester solution to the KLH solution while stirring. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

    • Step 4: Purification of the Conjugate: Remove unconjugated this compound and byproducts by dialysis against PBS at 4°C with several buffer changes.

    • Step 5: Characterization: Determine the concentration of the conjugate using a protein assay (e.g., BCA) and confirm conjugation using techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Competitive ELISA for this compound Quantification

This protocol outlines a typical competitive ELISA for the quantification of this compound in serum or plasma samples.[1][6]

  • Materials:

    • Microtiter plates coated with a capture antibody (e.g., goat anti-mouse IgG)

    • This compound-specific monoclonal antibody

    • This compound-HRP (Horseradish Peroxidase) conjugate

    • This compound standards

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Assay buffer (e.g., PBS with 1% BSA)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Serum or plasma samples

  • Procedure:

    • Step 1: Antibody Coating (if not pre-coated): If using uncoated plates, coat with a capture antibody overnight at 4°C. Wash and block the plates.

    • Step 2: Assay Setup: Add 50 µL of this compound standards or samples to the appropriate wells.

    • Step 3: Competitive Reaction: Add 25 µL of this compound-HRP conjugate and 25 µL of the this compound-specific monoclonal antibody to each well.

    • Step 4: Incubation: Incubate the plate for 1-2 hours at 37°C.

    • Step 5: Washing: Wash the plate 3-5 times with wash buffer.

    • Step 6: Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Step 7: Stop Reaction: Add 50 µL of stop solution to each well.

    • Step 8: Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    • Step 9: Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use a 4-parameter logistic curve fit to determine the concentration of this compound in the samples.

Visualizations

Cholestanol_vs_Cholesterol cluster_this compound This compound cluster_cholesterol Cholesterol cluster_diff Key Difference This compound This compound diff Single vs. Double Bond cholesterol cholesterol

Structural comparison of this compound and Cholesterol.

Competitive_ELISA_Workflow start Start add_sample Add this compound Standards or Samples to Wells start->add_sample add_reagents Add this compound-HRP and Anti-Cholestanol Antibody add_sample->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash to Remove Unbound Reagents incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data (4-PL Curve Fit) read_plate->analyze end End analyze->end

Workflow for a competitive ELISA for this compound.

Troubleshooting_Logic start Unsatisfactory Assay Performance check_signal Is the signal weak or absent? start->check_signal Start Troubleshooting check_background Is the background high? start->check_background check_cv Is the %CV high? start->check_cv check_accuracy Are results inaccurate (vs. expected)? start->check_accuracy weak_signal_causes Possible Causes: - Inactive reagents - Incorrect buffers - Insufficient incubation check_signal->weak_signal_causes Yes high_bg_causes Possible Causes: - Insufficient washing - High antibody concentration - Inadequate blocking check_background->high_bg_causes Yes high_cv_causes Possible Causes: - Pipetting inconsistency - Edge effects - Temperature gradients check_cv->high_cv_causes Yes inaccurate_causes Possible Causes: - Poor standard curve - Cross-reactivity - Matrix effects check_accuracy->inaccurate_causes Yes weak_signal_solutions Solutions: - Check reagent storage/activity - Verify buffer composition - Optimize incubation times weak_signal_causes->weak_signal_solutions high_bg_solutions Solutions: - Increase wash steps - Titrate antibody - Optimize blocking high_bg_causes->high_bg_solutions high_cv_solutions Solutions: - Calibrate pipettes - Use humidified chamber - Avoid stacking plates high_cv_causes->high_cv_solutions inaccurate_solutions Solutions: - Prepare fresh standards - Test for cross-reactivity - Perform spike and recovery inaccurate_causes->inaccurate_solutions

A logical approach to troubleshooting this compound immunoassays.

References

Validation & Comparative

Validating an In-house Cholestanol Assay: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of Cholestanol Measurement Methods

The performance of any in-house assay must be rigorously compared against established reference methods to ensure its accuracy, precision, and reliability. The following table summarizes the key performance characteristics of our hypothetical in-house this compound assay versus GC-MS and LC-MS/MS.

Performance MetricIn-House this compound Assay (Hypothetical)Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) 1 µmol/L0.36 µmol/L0.1 µmol/L
Limit of Quantitation (LOQ) 3 µmol/L2.58 µmol/L0.5 µmol/L
Intra-Assay Precision (%CV) <15%<20%<10%
Inter-Assay Precision (%CV) <20%<20%<15%
Bias (%) -20% to +20%-18.9% to +15.2%-15% to +15%
Throughput HighMediumHigh
Derivatization Required NoYesOptional

Experimental Workflows

The validation of an in-house assay involves a systematic comparison against a reference method. The general workflow includes sample preparation, analysis by both methods, and a statistical comparison of the results.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample Plasma/Serum Sample InternalStandard Addition of Internal Standard (e.g., d5-Cholestanol) Sample->InternalStandard Extraction Liquid-Liquid Extraction (e.g., Hexane/Isopropanol) InternalStandard->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization InHouseAssay In-House Assay Extraction->InHouseAssay Direct Analysis LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS DataComparison Data Comparison and Statistical Analysis InHouseAssay->DataComparison GCMS->DataComparison LCMSMS->DataComparison PerformanceEval Performance Evaluation (Linearity, Precision, Accuracy) DataComparison->PerformanceEval

Workflow for the validation of an in-house this compound assay.

Signaling Pathway of this compound Accumulation in CTX

Cerebrotendinous Xanthomatosis (CTX) is an autosomal recessive disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzyme plays a key role in the alternative bile acid synthesis pathway. Its deficiency leads to the accumulation of this compound and cholesterol in various tissues.

G Cholesterol Cholesterol Intermediate 7-alpha-hydroxy-4-cholesten-3-one Cholesterol->Intermediate This compound This compound Intermediate->this compound CYP27A1 Sterol 27-hydroxylase (CYP27A1) Intermediate->CYP27A1 BileAcids Bile Acids (Chenodeoxycholic Acid) CYP27A1->BileAcids CTX CTX (CYP27A1 Mutation) CTX->CYP27A1 Deficiency

References

Cholestanol vs. Cholesterol: A Comparative Guide to their Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of cholestanol and cholesterol, supported by experimental data. This compound, the 5α-saturated derivative of cholesterol, exhibits distinct metabolic behaviors that have significant implications for cellular signaling and lipid homeostasis. While structurally similar, their metabolic fates and regulatory roles diverge significantly, a distinction critical for research in lipid metabolism and associated pathologies.

Quantitative Comparison of Metabolic Effects

The following tables summarize key quantitative data from a comparative study in rats fed a diet supplemented with either 2% this compound or 2% cholesterol for two weeks.

ParameterControl Diet2% this compound Diet2% Cholesterol Diet
Hepatic this compound Content (mg/g liver) 0.04 ± 0.0031.40 ± 0.090.11 ± 0.006
Hepatic Cholesterol Content (mg/g liver) 2.16 ± 0.121.86 ± 0.138.55 ± 0.43
Total Hepatic Sterol Content (mg/g liver) 2.20 ± 0.173.26 ± 0.28.66 ± 0.4
Hepatic HMG-CoA Reductase Activity (pmol/mg protein/min) 150.3 ± 18.2397.0 ± 45.135.7 ± 5.4
Data sourced from a study by Shefer et al., 1984.[1][2]
ParameterThis compoundCholesterol
Intestinal Absorption Efficiency (%) Less efficiently absorbedMore efficiently absorbed
Qualitative comparison based on findings that this compound interferes with cholesterol absorption.[1][2]

Key Metabolic Differences

1. Intestinal Absorption and Hepatic Deposition: Cholesterol is more readily absorbed from the intestine compared to this compound.[1][2] However, dietary this compound is absorbed and subsequently deposited in the liver, leading to a significant increase in total hepatic sterol content.[1][2] Interestingly, this compound feeding also interferes with the absorption of cholesterol.[1][2]

2. Feedback Regulation of Cholesterol Biosynthesis: A pivotal difference lies in their ability to regulate cholesterol synthesis. Cholesterol feeding leads to a marked decrease in the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This is a classic example of end-product feedback inhibition. In stark contrast, this compound feeding results in a significant increase in HMG-CoA reductase activity, indicating a complete lack of feedback inhibition on hepatic cholesterol biosynthesis.[1][2]

3. Impact on Signaling Pathways:

  • Sterol Regulatory Element-Binding Protein (SREBP) Pathway: Cholesterol and its metabolites, such as 25-hydroxycholesterol, regulate cholesterol homeostasis by controlling the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[3][4] High intracellular cholesterol levels promote the binding of SREBP Cleavage-Activating Protein (SCAP) to the ER-resident protein, Insulin-induced gene (Insig), which retains the SREBP-SCAP complex in the endoplasmic reticulum (ER), preventing its translocation to the Golgi and subsequent proteolytic activation.[5][6][7] This leads to decreased transcription of genes involved in cholesterol synthesis and uptake. This compound, however, fails to suppress the SREBP pathway. While the exact molecular mechanism of this failure is not fully elucidated, it is evident that it does not trigger the SCAP-mediated retention of SREBP in the ER. This lack of inhibition contributes to the observed increase in HMG-CoA reductase activity.

  • Liver X Receptor (LXR) Pathway: Liver X Receptors (LXRs) are nuclear receptors that are activated by oxidized forms of cholesterol (oxysterols).[8][9][10] LXR activation plays a crucial role in cholesterol efflux and reverse cholesterol transport. There is no strong evidence to suggest that this compound acts as a significant agonist or antagonist for LXRα or LXRβ. Its primary metabolic impact appears to be centered on its inability to regulate the SREBP pathway.

4. Pathological Implications: The accumulation of this compound is the hallmark of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive lipid storage disorder.[11] This disease is caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase, an enzyme involved in bile acid synthesis. The buildup of this compound in various tissues, including the brain, tendons, and lenses, leads to the clinical manifestations of CTX.[11][12]

Experimental Protocols

1. Determination of Hepatic HMG-CoA Reductase Activity

This protocol is based on the spectrophotometric measurement of NADPH oxidation.

  • Tissue Preparation:

    • Excise the liver and immediately place it in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.2 M sucrose, 50 mM KCl, and 10 mM EDTA).

    • Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove cell debris and mitochondria.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in the homogenization buffer.

  • Enzyme Assay:

    • The reaction mixture should contain the microsomal protein, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate, HMG-CoA.

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding HMG-CoA.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Enzyme activity is calculated based on the rate of NADPH consumption and expressed as pmol of mevalonate (B85504) formed per milligram of microsomal protein per minute.[13][14][15][16][17]

2. Quantification of this compound and Cholesterol in Liver Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Lipid Extraction:

    • Homogenize a known weight of liver tissue in a chloroform:methanol mixture (2:1, v/v).

    • Add an internal standard (e.g., epicoprostanol (B1214048) or deuterated sterols) to the homogenate for quantification.

    • Perform a Folch extraction by adding water to the homogenate to create a biphasic system.

    • Collect the lower organic phase containing the lipids.

    • Saponify the lipid extract using alcoholic potassium hydroxide (B78521) to hydrolyze sterol esters.

    • Extract the non-saponifiable lipids (containing free sterols) with a non-polar solvent like hexane (B92381) or diethyl ether.[18][19][20][21][22]

  • Derivatization:

    • Evaporate the solvent from the sterol extract under a stream of nitrogen.

    • Derivatize the sterols to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[18][20]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the different sterols based on their boiling points.

    • The eluting compounds are introduced into a mass spectrometer for detection and quantification.

    • Identify this compound and cholesterol based on their specific retention times and mass spectra.

    • Quantify the amounts of this compound and cholesterol by comparing their peak areas to that of the internal standard.[18][19][20][21][22]

Signaling Pathway and Experimental Workflow Diagrams

Cholesterol_Biosynthesis_Pathway cluster_synthesis Cholesterol Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Intermediates Isoprenoid Intermediates Mevalonate->Intermediates Squalene Squalene Intermediates->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Cholesterol Biosynthesis Pathway

SREBP_Regulation_by_Cholesterol cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Insig Insig SREBP_SCAP->Insig Promotes Binding Proteases Proteases (S1P, S2P) SREBP_SCAP->Proteases Transport to Golgi (Blocked by High Cholesterol) Insig->SREBP_SCAP Retains in ER Cholesterol High Cholesterol Cholesterol->SREBP_SCAP Binds to SCAP nSREBP Active nSREBP Proteases->nSREBP Cleavage SRE Sterol Response Element (SRE) nSREBP->SRE Translocation Gene_Expression Increased Transcription of Cholesterol Synthesis Genes SRE->Gene_Expression Binding

SREBP-2 Regulation by Cholesterol

Cholestanol_Effect_on_SREBP cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Proteases Proteases (S1P, S2P) SREBP_SCAP->Proteases Uninhibited Transport to Golgi This compound High this compound This compound->SREBP_SCAP Does NOT promote SCAP-Insig binding Insig Insig nSREBP Active nSREBP Proteases->nSREBP Cleavage SRE Sterol Response Element (SRE) nSREBP->SRE Translocation Gene_Expression Constitutive Transcription of Cholesterol Synthesis Genes SRE->Gene_Expression Binding

Lack of SREBP-2 Feedback by this compound

Experimental_Workflow_Sterol_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Liver Tissue Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Saponification Saponification Extraction->Saponification Derivatization Derivatization (Silylation) Saponification->Derivatization GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Quantification Quantification GCMS->Quantification

Workflow for Tissue Sterol Analysis

References

A Researcher's Guide to the Cross-Validation of Cholestanol Measurements Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of cholestanol is paramount for the diagnosis and monitoring of diseases like Cerebrotendinous Xanthomatosis (CTX), as well as for its emerging roles in other metabolic and neurological conditions.[1][2][3] Given that this compound analyses are often performed in specialized laboratories, ensuring the comparability of data across different sites is a critical challenge. This guide provides an objective comparison of the primary analytical methods for this compound quantification, summarizes key performance metrics, and outlines detailed experimental protocols to facilitate inter-laboratory cross-validation studies.

The need for harmonization in the analysis of non-cholesterol sterols, including this compound, is underscored by international surveys that have revealed significant differences in results between laboratories.[4] Such discrepancies can arise from variations in analytical methods, calibration procedures, and the use of different internal standards.[4] Therefore, a thorough understanding of the analytical techniques and a standardized approach to cross-validation are essential for reliable data interpretation in multi-site studies and clinical trials.

Quantitative Performance Comparison of Analytical Methods

The two most prevalent and robust methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] While both techniques offer high accuracy and sensitivity, they differ in sample preparation, throughput, and instrumentation requirements.[7][8][9] The following table summarizes typical performance characteristics for these methods based on the analysis of this compound and structurally related sterols.

Performance ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.995> 0.99
Limit of Quantification (LOQ) 0.025 - 1 ng/mL10 - 20 ng/mL
Intra-Assay Precision (%CV) 0.5% - 14%1% - 12%
Inter-Assay Precision (%CV) 1.5% - 13.5%1% - 16%
Accuracy / Recovery 93% - 102%80% - 115%
Sample Throughput HighModerate
Derivatization OptionalGenerally Required

Note: The values presented are representative and can vary based on the specific instrumentation, protocol, and laboratory.[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to minimizing inter-laboratory variability. Below are representative methodologies for the analysis of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is favored for its high sensitivity and throughput, often requiring less extensive sample preparation than GC-MS.[6][8]

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or serum, add a deuterated internal standard (e.g., this compound-d7).

    • Perform protein precipitation by adding 400 µL of cold acetonitrile (B52724).

    • Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[5]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[10]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) to separate this compound from other sterols.[10] The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid.[11]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][10]

      • Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[5][10]

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established and robust technique for sterol analysis, characterized by its high chromatographic resolution.[11]

  • Sample Preparation and Extraction:

    • Add a suitable internal standard (e.g., epicoprostanol (B1214048) or 5α-cholestane) to the plasma sample.[4]

    • Saponification: To hydrolyze cholesteryl esters and liberate total this compound, treat the sample with a strong base (e.g., potassium hydroxide (B78521) in ethanol) and heat.[6]

    • Extraction: After cooling, perform a liquid-liquid extraction using a non-polar solvent like hexane.

    • Evaporate the organic layer to dryness.

  • Derivatization:

    • To increase the volatility of this compound for GC analysis, a derivatization step is necessary.[5][11] This is typically achieved by silylating the dried extract with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Chromatographic Separation: Inject the derivatized sample onto a capillary GC column (e.g., a non-polar or medium-polarity column) to separate the sterols. A temperature gradient program is used to achieve optimal separation.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Type: Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring specific fragment ions of the derivatized this compound and internal standard.

Inter-Laboratory Cross-Validation Workflow

A structured workflow is crucial for conducting a successful cross-validation study between laboratories. This process ensures that any observed differences in measurements can be systematically investigated and addressed.

G A Centralized Preparation of Validation Samples (e.g., pooled plasma, spiked samples) B Distribution to Participating Laboratories A->B C Analysis using Standardized Protocol (SOP) B->C D Analysis using In-House Protocol B->D E Data Submission to Central Coordinator C->E D->E F Statistical Analysis of Results (e.g., Bland-Altman, regression analysis) E->F G Identification of Discrepancies and Outliers F->G H Investigation of Potential Causes (e.g., calibration, sample handling, instrument performance) G->H J Establishment of Inter-Laboratory Comparability G->J If results are concordant I Implementation of Corrective Actions and Re-evaluation H->I I->F Iterative Process I->J

Caption: Workflow for Inter-Laboratory Cross-Validation of this compound Measurements.

References

Cholestanol's Divergent Impact on Hepatic Enzyme Activity in Contrast to Cholesterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of cholestanol and cholesterol reveals distinct effects on key hepatic enzymes involved in cholesterol homeostasis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, detailed methodologies, and the underlying signaling pathways that differentiate the actions of these two sterols.

This comparison guide synthesizes findings from key studies to elucidate the contrasting roles of this compound and cholesterol in regulating hepatic enzyme activity. While structurally similar, these two molecules elicit markedly different responses in the liver, particularly concerning the enzymes 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol 7-alpha-hydroxylase, the rate-limiting enzymes in cholesterol synthesis and bile acid production, respectively.

Quantitative Comparison of Hepatic Enzyme Activity

The following table summarizes the quantitative effects of dietary this compound and cholesterol on the activity of HMG-CoA reductase and cholesterol 7-alpha-hydroxylase based on experimental data from studies in rats.

Hepatic EnzymeTreatment GroupChange in Enzyme ActivityReference
HMG-CoA Reductase 2% this compound Diet (2 weeks)2.6-fold increase (from 150.3 to 397.0 pmol/mg per min)[1][2]
2% Cholesterol Diet (2 weeks)Significant decrease (feedback inhibition)[1][2]
Cholesterol 7-alpha-hydroxylase This compoundCompetitive inhibitor

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Animal Model and Dietary Treatment

The primary in vivo data was obtained from studies using male Sprague-Dawley rats. The animals were fed a standard laboratory chow supplemented with either 2% this compound or 2% cholesterol by weight for a period of two weeks. A control group received the standard chow without any sterol supplementation.

Measurement of HMG-CoA Reductase Activity

The activity of HMG-CoA reductase in liver microsomes is determined by a spectrophotometric assay that measures the rate of NADPH oxidation.

Protocol:

  • Microsome Preparation: Livers are homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which contains HMG-CoA reductase.

  • Assay Mixture: The reaction mixture contains potassium phosphate (B84403) buffer, dithiothreitol, EDTA, NADPH, and the substrate HMG-CoA.

  • Reaction Initiation: The reaction is initiated by the addition of the microsomal protein to the pre-warmed assay mixture.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of NADPH consumption is used to calculate the specific activity of HMG-CoA reductase, typically expressed as picomoles of mevalonate (B85504) formed per minute per milligram of microsomal protein.

Measurement of Cholesterol 7-alpha-hydroxylase Activity

The activity of cholesterol 7-alpha-hydroxylase, a microsomal enzyme, can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol (HPLC-based):

  • Microsome Preparation: Similar to the HMG-CoA reductase assay, liver microsomes are isolated.

  • Enzyme Reaction: Microsomes are incubated with a reaction mixture containing buffer, NADPH, and a source of cholesterol (endogenous or radiolabeled).

  • Extraction: The reaction is stopped, and the sterols, including the product 7-alpha-hydroxycholesterol, are extracted from the reaction mixture using an organic solvent.

  • Chromatographic Separation: The extracted sterols are separated using a reverse-phase HPLC column.

  • Quantification: The amount of 7-alpha-hydroxycholesterol produced is quantified by UV detection or by measuring radioactivity if a labeled substrate was used. The enzyme activity is expressed as picomoles of 7-alpha-hydroxycholesterol formed per minute per milligram of microsomal protein.

Signaling Pathways and Molecular Mechanisms

The differential effects of this compound and cholesterol on HMG-CoA reductase activity are rooted in their distinct interactions with the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of cholesterol homeostasis.

Cholesterol's Feedback Inhibition of HMG-CoA Reductase

Cholesterol exerts negative feedback on its own synthesis. High intracellular cholesterol levels lead to the retention of the SREBP-2/SCAP complex in the endoplasmic reticulum (ER) by promoting the binding of SCAP to the INSIG protein. This prevents the transport of SREBP-2 to the Golgi apparatus, where it would normally be cleaved to its active form. The absence of active SREBP-2 in the nucleus leads to decreased transcription of the HMG-CoA reductase gene, thus reducing cholesterol synthesis.

Cholesterol_Feedback_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus High Cholesterol High Cholesterol SCAP SCAP High Cholesterol->SCAP Binds to SCAP SCAP_SREBP SCAP-SREBP-2 Complex SCAP->SCAP_SREBP Binds to SREBP-2 SREBP-2 SREBP-2->SCAP_SREBP INSIG INSIG SCAP_SREBP_INSIG SCAP-SREBP-2-INSIG Complex (Inactive) INSIG->SCAP_SREBP_INSIG SCAP_SREBP->SCAP_SREBP_INSIG Promotes binding to INSIG No Cleavage No SREBP-2 Cleavage SCAP_SREBP_INSIG->No Cleavage Retention in ER Transcription_Decreased Transcription Decreased HMGCR_Gene HMG-CoA Reductase Gene HMGCR_Gene->Transcription_Decreased

Cholesterol-mediated feedback inhibition of HMG-CoA reductase.
This compound's Failure to Inhibit HMG-CoA Reductase

In stark contrast to cholesterol, this compound fails to suppress HMG-CoA reductase activity. This is attributed to the structural difference between the two sterols. The saturation of the B-ring in this compound is believed to prevent it from inducing the necessary conformational change in the sterol-sensing domain of SCAP. Consequently, the SCAP-SREBP-2 complex is not retained in the ER, and SREBP-2 is constitutively processed and activated, leading to an increase in the transcription of the HMG-CoA reductase gene and a subsequent rise in enzyme activity.

Cholestanol_Effect cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus This compound This compound SCAP SCAP This compound->SCAP Fails to induce conformational change SCAP_SREBP SCAP-SREBP-2 Complex SCAP->SCAP_SREBP Binds to SREBP-2 SREBP-2 SREBP-2->SCAP_SREBP Cleavage SREBP-2 Cleavage SCAP_SREBP->Cleavage Transport to Golgi Active_SREBP Active SREBP-2 Cleavage->Active_SREBP HMGCR_Gene HMG-CoA Reductase Gene Active_SREBP->HMGCR_Gene Enters Nucleus & Activates Transcription Transcription_Increased Transcription Increased HMGCR_Gene->Transcription_Increased

This compound's lack of feedback inhibition on HMG-CoA reductase.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound and cholesterol on hepatic enzyme activity.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_biochemical_phase Ex Vivo Analysis Animal_Model Sprague-Dawley Rats Dietary_Groups Control Diet 2% Cholesterol Diet 2% this compound Diet Animal_Model->Dietary_Groups Treatment_Period 2 Weeks Dietary_Groups->Treatment_Period Tissue_Harvest Liver Tissue Harvest Treatment_Period->Tissue_Harvest Microsome_Isolation Liver Microsome Isolation Tissue_Harvest->Microsome_Isolation Enzyme_Assays HMG-CoA Reductase Assay Cholesterol 7α-hydroxylase Assay Microsome_Isolation->Enzyme_Assays Data_Analysis Data Analysis and Comparison Enzyme_Assays->Data_Analysis

Workflow for assessing hepatic enzyme activity.

References

A Comparative Guide to Cellular Uptake and Efflux Assays for Cholestanol and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for quantifying the cellular uptake and efflux of cholesterol and its saturated counterpart, cholestanol. Understanding the cellular transport of these sterols is critical for research in cardiovascular disease, neurodegenerative disorders, and various metabolic conditions. This document outlines detailed experimental protocols, presents quantitative performance data in comparative tables, and visualizes relevant biological pathways and workflows to aid in experimental design and data interpretation.

Introduction to Cellular Sterol Transport

Cholesterol is an essential component of mammalian cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins. Its intracellular levels are tightly regulated through a balance of endogenous synthesis, uptake from lipoproteins, and efflux. This compound, the 5α-saturated derivative of cholesterol, is a minor component of total sterols in healthy individuals but accumulates in the genetic disorder cerebrotendinous xanthomatosis. While structurally similar, the subtle difference between cholesterol and this compound impacts their cellular transport and metabolic fate. Accurate and reliable assays to measure their uptake and efflux are therefore crucial for elucidating the mechanisms of sterol homeostasis and the pathophysiology of related diseases.

This guide explores three major categories of assays:

  • Fluorescent Sterol Assays: Utilizing fluorescently-labeled analogs of cholesterol and this compound for real-time imaging and quantification.

  • Radiolabeled Sterol Assays: The traditional gold standard, offering high sensitivity and direct measurement of sterol movement.

  • Mass Spectrometry-Based Assays: Providing high specificity and the ability to simultaneously quantify endogenous and exogenous sterols without the need for labels.

Comparison of Cellular Uptake and Efflux Assay Methodologies

The choice of assay depends on the specific research question, available equipment, and desired throughput. The following tables provide a comparative summary of the most common techniques.

Table 1: Comparison of Cellular Uptake Assays
Assay Type Principle Common Probes/Analytes Advantages Disadvantages Typical Cellular Uptake (%) *
Fluorescent Measures the increase in intracellular fluorescence from a labeled sterol analog.BODIPY-Cholesterol, NBD-Cholesterol, Dansyl-Cholestanol, Dehydroergosterol (DHE), Cholestatrienol (CTL)High-throughput compatible, allows for live-cell imaging and flow cytometry.The fluorescent tag can alter the sterol's properties and trafficking.[1][2] Photobleaching can be an issue.[1]Variable; dependent on cell type, probe, and conditions.
Radiolabeled Quantifies the amount of radiolabeled sterol incorporated into cells using scintillation counting.[³H]Cholesterol, [¹⁴C]Cholesterol, [³H]this compoundGold standard for sensitivity and accuracy; directly traces the sterol molecule.[3]Requires handling of radioactive materials, lower throughput, does not allow for live-cell imaging.Cholesterol uptake is generally higher than this compound.[4]
LC-MS/MS Directly measures the mass of the sterol in cell lysates, allowing for quantification of both labeled and unlabeled sterols.Cholesterol, this compound, Deuterated Cholesterol/CholestanolHigh specificity and accuracy, can measure endogenous sterol levels, label-free options available.[5][6]Requires specialized equipment, lower throughput than fluorescent assays, complex sample preparation.Can provide absolute quantification (e.g., ng/mg protein).

*Note: Direct quantitative comparison of uptake percentages across different studies is challenging due to variations in cell types, incubation times, and sterol concentrations.

Table 2: Comparison of Cellular Efflux Assays
Assay Type Principle Common Probes/Analytes Advantages Disadvantages Typical Efflux to ApoA-I (%) *
Fluorescent Measures the appearance of a fluorescently-labeled sterol in the extracellular medium.BODIPY-Cholesterol, NBD-CholesterolHigh-throughput, sensitive, avoids radioactivity.Fluorescent tag may influence efflux rates; BODIPY-cholesterol can show higher efflux than radiolabeled cholesterol.[7]BODIPY-cholesterol efflux can be significantly higher than [³H]cholesterol efflux.[7]
Radiolabeled Quantifies the amount of radiolabeled sterol released from pre-labeled cells into the medium.[³H]Cholesterol, [¹⁴C]Cholesterol, [³H]this compoundGold standard for accuracy and sensitivity.[3]Use of radioisotopes, lower throughput.~5% from macrophages in 4 hours.[8]
LC-MS/MS Measures the mass of the sterol in the extracellular medium and remaining in the cells.Cholesterol, this compound, Deuterated Cholesterol/CholestanolHigh specificity, can distinguish between different sterols and their metabolites.[5][6]Lower throughput, requires expensive instrumentation.Can provide absolute quantification of efflux.

*Note: Efflux percentages are highly dependent on the cell type, the specific acceptor (e.g., ApoA-I, HDL), and the duration of the assay.

Experimental Protocols

This section provides detailed methodologies for key cellular uptake and efflux assays for cholesterol and this compound.

Fluorescent Cholesterol Uptake Assay using BODIPY-Cholesterol

Principle: This assay quantifies the uptake of a fluorescent cholesterol analog, BODIPY-cholesterol, by measuring the increase in fluorescence within the cells.

Materials:

  • Cultured cells (e.g., J774 macrophages, fibroblasts)

  • BODIPY-cholesterol stock solution (in ethanol (B145695) or DMSO)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate for plate reader analysis) and allow them to adhere and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare a working solution of BODIPY-cholesterol in serum-free medium. A typical final concentration is 1-5 µM.

  • Labeling: Remove the growth medium from the cells and wash once with PBS. Add the BODIPY-cholesterol-containing medium to the cells.

  • Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.

  • Termination of Uptake: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove extracellular BODIPY-cholesterol.

  • Quantification:

    • Plate Reader: Lyse the cells in a suitable buffer and measure the fluorescence (e.g., Ex/Em = 485/515 nm).

    • Microscopy: Image the live or fixed cells to visualize the subcellular localization of the probe.

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity.

Radiolabeled Cholesterol/Cholestanol Efflux Assay

Principle: This assay measures the movement of radiolabeled cholesterol or this compound from pre-labeled cells to an extracellular acceptor.

Materials:

  • Cultured cells (e.g., THP-1 macrophages)

  • [³H]Cholesterol or [³H]this compound

  • Cell culture medium (e.g., RPMI 1640) with serum

  • Serum-free medium

  • Cholesterol acceptor (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))

  • Scintillation fluid and counter

Protocol:

  • Cell Labeling: Incubate cells with medium containing [³H]cholesterol (e.g., 1 µCi/mL) and 10% fetal bovine serum for 24-48 hours to allow for labeling of the intracellular cholesterol pools.[9]

  • Equilibration: Wash the cells with PBS and then incubate in serum-free medium for 18-24 hours. This step allows the radiolabel to equilibrate among all cellular cholesterol pools.[9]

  • Efflux: Wash the cells with PBS and add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I). Incubate for a defined period (e.g., 4 hours) at 37°C.[10]

  • Sample Collection: At the end of the incubation, collect the medium (containing the effluxed radiolabel).

  • Cell Lysis: Wash the cells with PBS and lyse them with a suitable buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Add a sample of the medium and the entire cell lysate to separate scintillation vials with scintillation fluid. Measure the radioactivity in a scintillation counter.

  • Calculation: Calculate the percent efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100.

LC-MS/MS Quantification of Cellular Cholesterol and this compound

Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify cholesterol and this compound in cell extracts with high specificity.

Materials:

  • Cultured cells

  • Internal standards (e.g., deuterated cholesterol and deuterated this compound)

  • Solvents for extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Treatment: Culture cells and treat as required for the experiment.

  • Cell Harvesting and Lysis: Wash cells with ice-cold PBS, scrape, and pellet them. Lyse the cells in a suitable buffer.

  • Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer or Folch method) on the cell lysate after adding a known amount of internal standards.

  • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography column (e.g., C18) to separate cholesterol and this compound. Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis: Calculate the concentration of cholesterol and this compound in the samples based on the peak areas relative to the internal standards.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways involved in cellular sterol transport.

Experimental Workflows

G cluster_0 Fluorescent Sterol Uptake Assay Workflow A Seed Cells B Label with Fluorescent Sterol A->B C Incubate B->C D Wash with Ice-Cold PBS C->D E Quantify Fluorescence (Plate Reader, Microscopy, or Flow Cytometry) D->E

Fluorescent Sterol Uptake Assay Workflow

G cluster_1 Radiolabeled Sterol Efflux Assay Workflow F Label Cells with Radiolabeled Sterol G Equilibrate F->G H Induce Efflux with Acceptor G->H I Collect Medium and Lyse Cells H->I J Scintillation Counting I->J K Calculate % Efflux J->K

Radiolabeled Sterol Efflux Assay Workflow
Signaling Pathways

G cluster_2 LXR-Mediated Regulation of Cholesterol Efflux Oxysterols Oxysterols (Cholesterol Metabolites) LXR LXR/RXR Oxysterols->LXR activates ABCA1 ABCA1 LXR->ABCA1 increases expression ABCG1 ABCG1 LXR->ABCG1 increases expression ApoAI ApoA-I ABCA1->ApoAI efflux HDL HDL ABCG1->HDL efflux Cholesterol Cellular Cholesterol Cholesterol->ABCA1 efflux Cholesterol->ABCG1 efflux

LXR-Mediated Regulation of Cholesterol Efflux

G cluster_3 NPC-Mediated Intracellular Cholesterol Transport LDL LDL-Cholesterol Lysosome Lysosome LDL->Lysosome endocytosis FreeCholesterol Free Cholesterol Lysosome->FreeCholesterol hydrolysis NPC2 NPC2 NPC1 NPC1 NPC2->NPC1 transfers cholesterol to ER Endoplasmic Reticulum NPC1->ER transports cholesterol out of lysosome FreeCholesterol->NPC2 binds

NPC-Mediated Intracellular Cholesterol Transport

Conclusion

The selection of an appropriate assay for measuring cellular this compound and cholesterol uptake and efflux is paramount for obtaining reliable and meaningful data. Fluorescent assays offer high-throughput capabilities and the potential for live-cell imaging, making them suitable for screening and dynamic studies. However, the potential for artifacts introduced by the fluorescent probe must be carefully considered.[1][2] Radiolabeled assays remain the gold standard for their sensitivity and direct measurement of the native molecule, though they are more labor-intensive and involve hazardous materials.[3] LC-MS/MS provides unparalleled specificity and the ability to measure endogenous sterols, but it requires specialized instrumentation and expertise.[5][6]

By understanding the principles, advantages, and limitations of each method, as outlined in this guide, researchers can make informed decisions to best suit their experimental needs and contribute to the advancing field of sterol metabolism and its role in health and disease.

References

Unraveling Cholestanol: A Comparative Analysis of its Levels in Diverse Disease States

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers an in-depth comparative analysis of cholestanol levels across various disease states, providing valuable insights for researchers, scientists, and professionals in drug development. This compound, a metabolite of cholesterol, has emerged as a significant biomarker in several metabolic and neurodegenerative disorders. Understanding its differential accumulation is crucial for diagnostics, monitoring disease progression, and developing targeted therapies. This guide presents quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of this compound's role in pathology.

Quantitative Analysis of this compound Levels

To provide a clear comparative overview, the following table summarizes this compound concentrations in plasma and cerebrospinal fluid (CSF) across different health and disease states.

Disease StateSample TypeThis compound Concentration (µg/dL)Patient Cohort (n)Reference
Cerebrotendinous Xanthomatosis (CTX) Plasma330 ± 30Not Specified[1]
CSF80 ± 140 (untreated)6[2]
Niemann-Pick Disease Type C (NPC) PlasmaCholestane-3β,5α,6β-triol is elevatedNot Specified[3][4]
CSFData not available
Alzheimer's Disease (AD) PlasmaData not available
CSFData not available
Healthy Controls Plasma27 ± 8 (0.2-18 years)330[5]
Plasma25 ± 7 (18-70 years)39[5]
CSF4 ± 711[2]

Signaling Pathways and Experimental Workflows

Visualizing the intricate biological processes involving this compound is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the this compound biosynthesis pathway and a typical experimental workflow for its quantification.

Cholestanol_Biosynthesis cluster_ctx Cerebrotendinous Xanthomatosis (CTX) Cholesterol Cholesterol 7a-hydroxycholesterol 7α-hydroxycholesterol Cholesterol->7a-hydroxycholesterol Cholestenone 7α-Hydroxy-4-cholesten-3-one 7a-hydroxycholesterol->Cholestenone HSD3B7 CYP27A1 CYP27A1 (Sterol 27-hydroxylase) Deficiency 7a-hydroxycholesterol->CYP27A1 Blocked in CTX This compound This compound Cholestenone->this compound SRD5A1/AKR1D1 Cholestenone->CYP27A1

This compound Biosynthesis Pathway

Cholestanol_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Plasma or CSF Sample Spike Spike with Internal Standard Sample->Spike Saponification Saponification (Hydrolysis of Esters) Spike->Saponification Extraction Liquid-Liquid Extraction Saponification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Primary Method LC_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Derivatization->LC_MS Alternative Method Quantification Quantification using Calibration Curve GC_MS->Quantification LC_MS->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

This compound Measurement Workflow

Detailed Experimental Protocols

Accurate quantification of this compound is paramount for its use as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification
  • Sample Preparation:

    • To 1 mL of plasma or CSF, add a known amount of an internal standard (e.g., epicoprostanol (B1214048) or a deuterated this compound analog).

    • Perform alkaline saponification by adding methanolic potassium hydroxide (B78521) and heating to hydrolyze this compound esters to free this compound.

    • Neutralize the sample and perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or cyclohexane (B81311) to isolate the sterols.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat to convert the hydroxyl group of this compound into a more volatile trimethylsilyl (B98337) (TMS) ether. This step improves chromatographic separation and detection sensitivity.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • The oven temperature is programmed to ramp up to allow for the separation of different sterols based on their boiling points and interaction with the stationary phase.

    • The separated compounds are then introduced into the mass spectrometer.

  • Mass Spectrometry Detection:

    • The mass spectrometer is typically operated in the electron ionization (EI) mode.

    • For quantification, selected ion monitoring (SIM) is used to monitor specific fragment ions of the derivatized this compound and the internal standard, which increases the sensitivity and specificity of the analysis.

  • Quantification:

    • A calibration curve is generated using standards of known this compound concentrations.

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Quantification
  • Sample Preparation:

    • Similar to the GC-MS protocol, an internal standard is added to the plasma or CSF sample.

    • Saponification and liquid-liquid extraction are performed to isolate the free sterols.

  • Chromatographic Separation:

    • The dried extract is reconstituted in a suitable solvent (e.g., methanol/acetonitrile).

    • The sample is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 or a similar column is commonly employed to separate this compound from other sterols.

  • Mass Spectrometry Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer, typically equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • Multiple reaction monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion of this compound and then monitoring a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interferences from other molecules in the sample.

  • Quantification:

    • As with GC-MS, a calibration curve is constructed using standards of known concentrations to quantify the this compound in the sample based on the peak area ratio to the internal standard.

Conclusion

The comparative analysis of this compound levels reveals its significant elevation in Cerebrotendinous Xanthomatosis, establishing it as a key diagnostic biomarker for this disorder. While direct quantitative data for this compound in Niemann-Pick Disease Type C and Alzheimer's Disease are less defined, the alteration of related sterol metabolites in these conditions suggests a dysregulation of cholesterol metabolism that warrants further investigation. The provided experimental protocols offer a robust framework for the accurate and reliable quantification of this compound, which is essential for advancing research and clinical applications in these and other related diseases. The continued exploration of this compound and its metabolic pathways will undoubtedly shed more light on the pathophysiology of these complex disorders and pave the way for novel therapeutic strategies.

References

Cholestanol vs. 7α-hydroxy-4-cholesten-3-one (C4): A Comparative Guide to Surrogate Markers of Bile Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of bile acid synthesis is crucial for understanding various physiological and pathological states, as well as for the development of therapeutic interventions targeting metabolic diseases. While direct measurement of bile acid synthesis rates can be complex, several surrogate markers in serum have been investigated. This guide provides a comprehensive comparison of two such markers: cholestanol and 7α-hydroxy-4-cholesten-3-one (C4), offering insights into their validity, utility, and the experimental protocols for their measurement.

At a Glance: this compound vs. C4 as Bile Acid Synthesis Markers

Feature7α-hydroxy-4-cholesten-3-one (C4)This compound
Primary Role Validated surrogate marker for the rate of bile acid synthesis.Biomarker for specific genetic disorders (e.g., CTX, sitosterolemia) and cholestasis.
Relationship with Bile Acid Synthesis Rate Positive correlation: Serum C4 levels directly reflect the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[1][2][3]Complex/Inverse relationship: this compound competitively inhibits CYP7A1.[4] Its levels do not directly correlate with the rate of synthesis and are primarily elevated in conditions of metabolic dysregulation.
Clinical Utility Assessing bile acid malabsorption, monitoring therapies that modulate bile acid synthesis (e.g., cholestyramine), and investigating diarrheal diseases.[1][2]Diagnosis and monitoring of Cerebrotendinous Xanthomatosis (CTX) and sitosterolemia.[5]
Response to Stimulated Bile Acid Synthesis (e.g., Cholestyramine) Markedly increased.[6]May increase in specific pathological conditions like CTX, but not a reliable indicator of synthesis rate in general.[5]
Response to Impaired Bile Acid Absorption (e.g., Ileal Resection) Significantly increased due to loss of negative feedback inhibition of CYP7A1.[7][8]Not a direct indicator; changes are secondary to the underlying condition.

In-Depth Analysis

7α-hydroxy-4-cholesten-3-one (C4): The Gold Standard Surrogate

Serum concentration of C4 is a well-established and validated surrogate marker for the rate of the classic (or neutral) pathway of bile acid synthesis.[1][3] This pathway accounts for the majority of bile acid production in humans. The formation of C4 is an early step in this pathway, directly downstream of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[2][3] Consequently, serum C4 levels show a strong positive correlation with CYP7A1 activity and the overall rate of bile acid synthesis.[9][10]

Clinical and Research Applications of C4:

  • Bile Acid Malabsorption: In conditions such as Crohn's disease with ileal involvement or after ileal resection, the reabsorption of bile acids is impaired. This leads to a loss of negative feedback on CYP7A1, resulting in a compensatory increase in bile acid synthesis and, consequently, elevated serum C4 levels.[1][7][8]

  • Therapeutic Monitoring: The efficacy of bile acid sequestrants like cholestyramine, which increase the fecal excretion of bile acids and thereby stimulate their synthesis, can be monitored by measuring serum C4.[6]

  • Diarrheal Diseases: Elevated C4 can be indicative of bile acid-induced diarrhea.[1]

This compound: A Marker of Specific Metabolic Dysregulation

This compound, a saturated derivative of cholesterol, is not a reliable surrogate marker for the rate of bile acid synthesis. While it is a minor component of the sterol pool in healthy individuals, its accumulation in serum and tissues is a hallmark of specific genetic disorders.

  • Cerebrotendinous Xanthomatosis (CTX): This rare autosomal recessive disorder is caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. This enzyme is involved in the alternative (or acidic) pathway of bile acid synthesis. Its deficiency leads to a build-up of this compound and other cholesterol metabolites.

  • Sitosterolemia: In this genetic disorder, plant sterols and this compound are hyperabsorbed from the intestine and their biliary excretion is reduced, leading to elevated plasma levels.

Importantly, studies have shown that this compound can act as a competitive inhibitor of CYP7A1, the rate-limiting enzyme of the classic bile acid synthesis pathway.[4] This suggests an inverse relationship between high this compound levels and the rate of bile acid synthesis in certain contexts. However, in CTX patients treated with cholestyramine, an agent that stimulates bile acid synthesis, plasma this compound levels were found to further increase, highlighting the complexity of its regulation in this disease state.[5]

Signaling Pathways and Experimental Workflows

Bile Acid Synthesis Pathways

The synthesis of bile acids from cholesterol primarily occurs in the liver via two main pathways: the classic (neutral) and the alternative (acidic) pathways.

BileAcidSynthesis Cholesterol Cholesterol C7H 7α-hydroxycholesterol Cholesterol->C7H CYP7A1 (Rate-limiting) C27OH 27-hydroxycholesterol Cholesterol->C27OH CYP27A1 This compound This compound Cholesterol->this compound Reduction C4 7α-hydroxy-4-cholesten-3-one (C4) C7H->C4 HSD3B7 CA Cholic Acid C4->CA CYP8B1 CDCA Chenodeoxycholic Acid C4->CDCA C27OH->CDCA Multiple steps This compound->C7H Inhibits CYP7A1 Classic Classic (Neutral) Pathway Alternative Alternative (Acidic) Pathway

Caption: Overview of the classic and alternative pathways of bile acid synthesis.

Experimental Workflow for Serum Sterol Analysis

The quantification of this compound and C4 in serum typically involves extraction followed by analysis using mass spectrometry.

Workflow Start Serum Sample Collection Spike Spike with Internal Standards (e.g., deuterated C4 and this compound) Start->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (optional, e.g., for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quant Quantification against Standard Curve Analysis->Quant End Data Reporting (ng/mL or µmol/L) Quant->End

Caption: Generalized workflow for the quantification of serum sterols.

Experimental Protocols

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS

This protocol is a generalized representation based on common methodologies.

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add an internal standard (e.g., deuterated C4).

    • Perform protein precipitation with a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove interferences.

    • Elute C4 with a high-organic-content solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable column (e.g., C18) for chromatographic separation.

    • Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate.

    • Detect and quantify C4 using multiple reaction monitoring (MRM) mode.

Measurement of Serum this compound by GC-MS

This protocol is a generalized representation based on common methodologies.

  • Sample Preparation and Saponification:

    • To 50-100 µL of serum, add an internal standard (e.g., epicoprostanol (B1214048) or deuterated this compound).

    • Add ethanolic potassium hydroxide (B78521) and incubate at an elevated temperature (e.g., 60°C) to saponify the sterol esters.

  • Extraction:

    • After cooling, add water and extract the non-saponifiable lipids (including this compound) with a non-polar solvent like hexane (B92381) or cyclohexane.

    • Repeat the extraction process.

    • Pool the organic phases and wash with water to remove residual alkali.

    • Evaporate the solvent to dryness.

  • Derivatization:

    • To enhance volatility and chromatographic performance, derivatize the hydroxyl group of this compound by silylation (e.g., using BSTFA with 1% TMCS).

    • Incubate to ensure complete reaction.

    • Evaporate the derivatization reagent.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

    • Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a capillary column suitable for sterol analysis.

    • Employ a temperature program to achieve separation of the different sterols.

    • Use selected ion monitoring (SIM) mode for quantification of the characteristic ions of this compound and the internal standard.

Conclusion

In the context of evaluating the rate of bile acid synthesis, 7α-hydroxy-4-cholesten-3-one (C4) stands out as a well-validated and reliable surrogate marker. Its serum levels directly reflect the activity of the rate-limiting step in the primary bile acid synthesis pathway. In contrast, this compound is not a suitable marker for the rate of bile acid synthesis. Its clinical significance lies in its role as a diagnostic biomarker for specific genetic disorders of sterol metabolism, such as CTX and sitosterolemia. For researchers and clinicians aiming to assess the dynamics of bile acid production, measurement of serum C4 is the recommended approach. The choice of analytical methodology, typically LC-MS/MS for C4 and GC-MS for this compound, should be guided by the specific research or clinical question, available instrumentation, and the need for sensitivity and specificity.

References

A Comparative Guide to Cholestanol Quantification: Navigating Reproducibility and Accuracy in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of cholestanol is paramount. This guide provides an objective comparison of the leading analytical methods, focusing on their reproducibility and accuracy, supported by experimental data. Understanding the nuances of these techniques is critical for advancing research in metabolic disorders and developing novel therapeutics.

This compound, a saturated sterol, serves as a crucial biomarker for Cerebrotendinous Xanthomatosis (CTX), a rare inherited lipid storage disease. In CTX, deficient bile acid synthesis leads to the accumulation of this compound in various tissues, including the brain, tendons, and lenses. Accurate measurement of this compound levels in biological matrices like plasma and serum is therefore essential for the diagnosis, monitoring, and assessment of treatment efficacy for CTX and other related metabolic disorders. This guide delves into the prevalent methodologies for this compound quantification, offering a clear comparison to aid in the selection of the most appropriate technique for specific research needs.

Leading Methods for this compound Quantification

The quantification of this compound in biological samples is predominantly achieved through two highly sensitive and specific analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other methods like enzymatic assays exist for general cholesterol measurement, their application and validation for this compound specifically are less common in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been considered a gold-standard method for sterol analysis due to its high chromatographic resolution and sensitivity.[1] The technique involves the separation of volatile compounds in a gas phase followed by their detection based on their mass-to-charge ratio. For non-volatile molecules like this compound, a chemical derivatization step is necessary to increase their volatility prior to GC analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative, offering high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.[3] This method separates compounds in a liquid phase before they are ionized and detected by two mass analyzers in series (tandem mass spectrometry). This tandem setup significantly enhances specificity, allowing for the accurate quantification of analytes even in complex biological matrices.[4]

Comparative Analysis of Method Performance

The choice between GC-MS and LC-MS/MS for this compound quantification often depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The following table summarizes key performance parameters from published validation studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 6 to 50 µmol/L (r² > 0.99)[5][6][7][8]1 to 200 ng/mL (for a related sterol)[9]
Limit of Detection (LOD) 0.36 µmol/L[5][6][7][8]6.5 nM (for a related sterol)[10]
Limit of Quantification (LOQ) 2.58 µmol/L[5][6][7][8]0.025 to 1 ng/mL (for a related sterol)[9]
Intra-assay Precision (CV%) < 20%[5][6][7][8]0.47% to 14.05% (for related oxysterols)[11]
Inter-assay Precision (CV%) < 15% to < 20%[5][6][7][8][12]1.54% to 9.96% (for related oxysterols)[11]
Accuracy/Bias -18.9% to 15.2%[5][6][7][8]98.9% to 103% (of expected value for a related sterol)[13]
Sample Preparation Multi-step: Saponification, extraction, derivatization required[3]Simplified: Protein precipitation and/or solid-phase extraction[3]
Throughput Lower due to longer sample preparation and run times[14]Higher, more amenable to automation[14]

Detailed Experimental Protocols

Reproducibility and accuracy are intrinsically linked to the meticulous execution of experimental protocols. Below are generalized methodologies for this compound quantification using GC-MS and LC-MS/MS, synthesized from established methods.[15][16][17]

GC-MS Protocol for this compound Quantification
  • Sample Preparation:

    • Internal Standard Addition: An internal standard (e.g., epicoprostanol (B1214048) or a stable isotope-labeled this compound) is added to a known volume of plasma or serum.[12]

    • Saponification: To hydrolyze this compound esters, an alcoholic potassium hydroxide (B78521) solution is added, and the mixture is incubated, often at an elevated temperature.[16]

    • Extraction: The hydrolyzed sample is subjected to liquid-liquid extraction using a non-polar solvent like hexane (B92381) or a chloroform/methanol (B129727) mixture to isolate the sterols.[5][15]

    • Derivatization: The extracted and dried sterols are derivatized to increase their volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18]

  • GC-MS Analysis:

    • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5ms). A temperature gradient is applied to separate the different sterols.[2]

    • Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is performed using selected ion monitoring (SIM) of characteristic fragment ions for this compound and the internal standard.[2][3]

LC-MS/MS Protocol for this compound Quantification
  • Sample Preparation:

    • Internal Standard Addition: A stable isotope-labeled internal standard is added to the plasma or serum sample.

    • Protein Precipitation: A solvent such as acetonitrile (B52724) or methanol is added to precipitate proteins.[3]

    • Extraction (Optional): Depending on the required sensitivity, a subsequent liquid-liquid or solid-phase extraction (SPE) step can be performed to further clean up the sample and concentrate the analyte.[3]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 or a pentafluorophenyl (PFP) column is commonly employed to separate this compound from other sterols.[14][19] A gradient elution with a mobile phase consisting of a mixture of water and organic solvents (e.g., acetonitrile, methanol) is typically used.[14]

    • Mass Spectrometric Detection: The eluting compounds are ionized, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[4] Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams visualize a key metabolic pathway involving this compound and a general experimental workflow for its quantification.

Cholestanol_Metabolic_Pathway Simplified this compound Metabolic Pathway in CTX Cholesterol Cholesterol CYP27A1 Sterol 27-hydroxylase (CYP27A1) Cholesterol->CYP27A1 Classic Pathway Intermediates Bile Acid Intermediates (e.g., 7α-hydroxy-4-cholesten-3-one) This compound This compound Intermediates->this compound Alternative Pathway (Increased in CTX) BileAcids Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Intermediates->BileAcids Normal Pathway Accumulation Accumulation in Tissues (Brain, Tendons) This compound->Accumulation CYP27A1->Intermediates CTX_Block->BileAcids   Deficient in CTX Cholestanol_Quantification_Workflow General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spiking Internal Standard Spiking Sample->Spiking Saponification Saponification (Hydrolysis of Esters) Spiking->Saponification Extraction Extraction (LLE or SPE) Saponification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography for LC-MS/MS (derivatization often skipped) Derivatization->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Quantification Quantification (Calibration Curve) MS->Quantification Results Final Concentration Quantification->Results

References

Cholestanol and Plant Sterols: A Comparative Analysis of Their Impact on Lipid Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of cholestanol and plant sterols on lipid absorption, supported by experimental data. This compound, a saturated derivative of cholesterol, and plant sterols, a group of sterols naturally occurring in plants, are both known to interfere with the intestinal absorption of dietary cholesterol. Understanding their comparative efficacy and mechanisms of action is crucial for the development of novel lipid-lowering therapies.

Quantitative Comparison of Sterol Effects on Lipid Absorption

The following tables summarize key quantitative data from in vivo and in vitro studies, offering a direct comparison between this compound and various plant sterols in their ability to modulate lipid absorption.

Table 1: Intestinal Absorption Rates of this compound, Plant Sterols, and Cholesterol in Humans

SterolAverage Intestinal Absorption Rate (%)
Cholesterol33.0
This compound Less efficiently absorbed than cholesterol
Campesterol9.6
Campestanol12.5
Stigmasterol4.8
β-Sitosterol4.2

Source: Heinemann et al., 1993; Shefer et al., 1984.[1][2]

Table 2: Inhibition of Cholesterol Absorption by Plant Sterols in Humans

Plant SterolDosageInhibition of Cholesterol Absorption (%)
Sitosterol (B1666911)3.6 µmol/min~50
Sitostanol (B1680991)3.6 µmol/min~85

Source: Heinemann et al., 1988.[3]

Table 3: Comparative Effects of this compound and Plant Sterols on Hepatic Parameters in Rats

Treatment (2% in diet for 2 weeks)Total Liver Sterol Content (mg/g)Hepatic this compound Concentration (mg/g)HMG-CoA Reductase Activity (pmol/mg per min)
Control2.20-150.3
This compound 3.261.4397.0

Source: Shefer et al., 1984.[2]

Mechanisms of Action: A Comparative Overview

Both this compound and plant sterols reduce cholesterol absorption primarily by interfering with the solubilization of cholesterol into micelles in the intestinal lumen. Their structural similarity to cholesterol allows them to displace it from these mixed micelles, thereby reducing the amount of cholesterol available for uptake by enterocytes.

Plant sterols, particularly sitostanol, have been shown to be more potent inhibitors of cholesterol absorption than sitosterol.[3] Beyond micellar competition, plant sterols are also known to modulate the activity of key intestinal transporters. They are thought to promote the efflux of cholesterol from enterocytes back into the intestinal lumen by upregulating the expression of ATP-binding cassette transporters G5 and G8 (ABCG5/G8).[4][5] Some evidence also suggests that plant sterols may downregulate the expression of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of cholesterol into enterocytes.[4]

This compound's mechanism is less extensively characterized in direct comparison to the variety of plant sterols. However, it is known to be less efficiently absorbed than cholesterol and interferes with its absorption.[1][2] Studies in rats have shown that dietary this compound leads to an increase in total liver sterol content and a significant elevation in HMG-CoA reductase activity, the rate-limiting enzyme in cholesterol synthesis.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in lipid absorption and the points of intervention for this compound and plant sterols, the following diagrams have been generated using the DOT language.

Lipid_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Mixed Micelles Mixed Micelles Dietary & Biliary Cholesterol->Mixed Micelles Bile Acids Bile Acids Bile Acids->Mixed Micelles NPC1L1 NPC1L1 Mixed Micelles->NPC1L1 Uptake This compound This compound This compound->Mixed Micelles Competes with Cholesterol Plant Sterols Plant Sterols Plant Sterols->Mixed Micelles Competes with Cholesterol Plant Sterols->NPC1L1 Downregulates (potential) ABCG5/G8 ABCG5/G8 Plant Sterols->ABCG5/G8 Upregulates Cholesterol Pool Cholesterol Pool NPC1L1->Cholesterol Pool ACAT2 ACAT2 Cholesterol Pool->ACAT2 Cholesterol Pool->ABCG5/G8 Efflux Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Lymph Lymph Chylomicrons->Lymph ABCG5/G8->Intestinal Lumen Experimental_Workflow_Intestinal_Perfusion Subject Preparation Subject Preparation Intestinal Tube Placement Intestinal Tube Placement Subject Preparation->Intestinal Tube Placement Infusion of Test Solution Infusion of Test Solution Intestinal Tube Placement->Infusion of Test Solution Sample Collection Sample Collection Infusion of Test Solution->Sample Collection Sterol Quantification (GC-MS) Sterol Quantification (GC-MS) Sample Collection->Sterol Quantification (GC-MS) Calculation of Absorption Calculation of Absorption Sterol Quantification (GC-MS)->Calculation of Absorption Data Analysis Data Analysis Calculation of Absorption->Data Analysis

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Cholestanol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of cholestanol, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols will aid institutions in complying with safety regulations and fostering a culture of responsible chemical handling.

This compound, a steroidal compound, is generally considered to have low acute toxicity. However, as with all laboratory chemicals, it must be handled and disposed of as potentially hazardous waste to prevent environmental contamination. The primary forms of this compound waste in a laboratory setting include:

  • Solid this compound: Unused, expired, or surplus pure compound.

  • This compound Solutions: Residual amounts dissolved in solvents from experimental procedures.

  • Contaminated Materials: Laboratory consumables such as gloves, pipette tips, weighing papers, and glassware that have come into contact with this compound.

The guiding principle for this compound disposal is the prevention of its release into the environment. Therefore, under no circumstances should this compound or its solutions be discarded down the drain or in regular solid waste.[1] All this compound waste must be collected, appropriately labeled, and disposed of through the institution's designated chemical waste management program.

Key Disposal Principles and Safety Information
ParameterGuidelineSource
GHS Classification Not always classified as hazardous, but should be treated as potentially hazardous waste.[1][2]
Primary Disposal Route Collection for disposal by a licensed professional waste disposal service.[3]
Environmental Precautions Prevent entry into drains, sewers, or waterways.[2][4]
Container Requirements Use suitable, closed, and properly labeled containers for waste collection.[4][5]
Spill Cleanup Collect spilled material and dispose of it as hazardous waste.[4]
Empty Containers Treat as hazardous waste; triple-rinse with a suitable solvent and collect the rinsate.[6][7]

Experimental Protocol for this compound Disposal

The following protocols provide detailed methodologies for the safe handling and disposal of various forms of this compound waste.

Materials Required:
  • Appropriate Personal Protective Equipment (PPE): laboratory coat, safety goggles, and chemical-resistant gloves.

  • Designated and labeled hazardous waste containers (for solid and liquid waste).

  • Sealable bags for contaminated disposable items.

  • Spatula for transferring solid waste.

  • Suitable solvent (e.g., ethanol, isopropanol) for decontamination and rinsing.

Procedure:

Part 1: Segregation and Collection of this compound Waste

  • Solid this compound Waste:

    • Carefully transfer any unused or expired solid this compound into a designated solid chemical waste container using a clean spatula.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Liquid this compound Waste:

    • Pour solutions containing this compound into a designated liquid chemical waste container compatible with the solvent used.

    • Do not mix incompatible waste streams. For instance, non-halogenated organic solvents containing this compound should be collected separately from halogenated solvents or aqueous waste.[6]

    • Label the container with "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.[6]

  • Contaminated Labware and PPE:

    • Place all disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, into a sealable plastic bag.[8]

    • Once full, seal the bag and place it into the solid chemical waste container.

    • Decontaminate non-disposable glassware by rinsing it with a suitable solvent. Collect the initial rinsate as liquid hazardous waste.[6] Subsequent rinses with soap and water can typically follow standard laboratory glassware cleaning procedures, but consult institutional guidelines.

Part 2: Storage and Final Disposal

  • Waste Container Management:

    • Keep all waste containers securely closed except when adding waste.[9]

    • Store the sealed waste containers in a designated and secure satellite accumulation area for chemical waste, away from incompatible materials.[5][10]

  • Arranging for Disposal:

    • Follow your institution's established procedures to arrange for the pickup and final disposal of the chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a collection by a licensed waste management contractor.[6] Do not attempt to dispose of the chemical waste yourself.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste in a laboratory setting.

CholestanolDisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store Securely in Designated Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Cholestanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Cholestanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety practices as hazardous properties cannot be entirely excluded.[1] The following table summarizes the recommended personal protective equipment for handling this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Tightly fitting safety goggles with side-shields.[2]Chemical-resistant, impervious gloves (e.g., nitrile).[2]Laboratory coat.Required when dusts are generated. Use a NIOSH-approved respirator if ventilation is inadequate.[2]
Solution Preparation and Handling Tightly fitting safety goggles with side-shields.[2]Chemical-resistant, impervious gloves.[2]Laboratory coat.Not generally required if handled in a well-ventilated area or fume hood.[2]
Accidental Spill Cleanup Tightly fitting safety goggles with side-shields.[2]Chemical-resistant, impervious gloves.[2]Impervious clothing and lab coat.[2]Required if dust is generated or ventilation is poor.[2]
Waste Disposal Tightly fitting safety goggles with side-shields.[2]Chemical-resistant, impervious gloves.[2]Laboratory coat.Not generally required.
Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is essential to minimize risk.

Engineering Controls:

  • Handle this compound in a well-ventilated area.[2]

  • For procedures that may generate dust, use a chemical fume hood.

  • Ensure emergency exits and risk-elimination areas are clearly accessible.[2]

Precautions for Safe Handling:

  • Avoid the formation of dust and aerosols.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Change any contaminated clothing immediately.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • The recommended storage temperature is -20°C.[4]

  • Keep away from food, drink, and incompatible materials.[2][3]

First-Aid Measures

In the event of exposure, follow these first-aid measures:

  • After Inhalation: Move the person to fresh air. If symptoms persist, consult a doctor.[1]

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • After Eye Contact: Rinse opened eye for several minutes under running water. If present, remove contact lenses.[1]

  • After Swallowing: Rinse mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.[1]

Accidental Release and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination.

Accidental Release Measures:

  • Evacuate personnel to a safe area.[2]

  • Avoid inhaling dust.

  • Wear appropriate personal protective equipment as outlined above.[2]

  • For solid spills, collect the material mechanically (e.g., sweep or vacuum). Avoid generating dust.

  • Place the collected material into a suitable, closed container for disposal.[2]

  • Prevent the product from entering drains or surface water.[1]

Waste Disposal Protocol:

  • Waste Segregation: Collect all this compound waste, including contaminated labware (gloves, pipette tips), in a dedicated and clearly labeled container for non-halogenated organic waste.[5][6] Never mix with incompatible waste streams.[6]

  • Labeling: The waste container must be labeled "Hazardous Waste" with the full chemical name "this compound".[6]

  • Disposal: All waste material must be disposed of in accordance with national and local regulations. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for chemical waste. Do not dispose of this compound down the drain or in regular trash.[5]

  • Empty Containers: Treat empty containers as hazardous waste.[6] They should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste.[6]

Visual Workflow and Safety Models

Hierarchy of Controls for this compound Handling

The following diagram illustrates the hierarchy of controls, a systematic approach to minimizing exposure risks when working with this compound. The most effective controls are at the top of the pyramid.

cluster_0 Hierarchy of Controls Elimination Elimination (Not Applicable) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: A diagram showing the hierarchy of safety controls for handling this compound.

Experimental Workflow for Safe Handling of this compound

This workflow provides a step-by-step visual guide for the safe handling of this compound from receipt to disposal, ensuring safety at each stage of the process.

cluster_workflow Safe this compound Handling Workflow A 1. Preparation - Review SDS - Don appropriate PPE B 2. Weighing/Transfer - Use fume hood or ventilated area - Minimize dust generation A->B C 3. Procedure - Handle with care - Avoid skin/eye contact B->C D 4. Spill & Emergency - Follow spill cleanup protocol - Use first-aid measures C->D E 5. Decontamination - Clean work surfaces - Remove PPE correctly C->E D->E F 6. Waste Disposal - Segregate waste - Label container correctly - Arrange for EHS pickup E->F G 7. Storage - Store in cool, dry, ventilated area - Tightly sealed container F->G Store Remainder

Caption: A workflow diagram for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestanol
Reactant of Route 2
Cholestanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。